Fmoc-Lys(nicotinoyl)-OH
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151217 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-11-9 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Growing Importance of Lysine Acylation
An In-depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH for Advanced Peptide Synthesis and Drug Discovery
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in peptide chemistry, and the analytical validation required to ensure scientific rigor.
The functional diversity of the proteome is vastly expanded by post-translational modifications (PTMs), which act as molecular switches to regulate protein activity, localization, and interaction networks.[1] Among the most crucial and varied targets for PTMs is the amino acid lysine, whose side chain can be modified by acetylation, ubiquitination, methylation, and, more recently, other forms of acylation.[1][2] Lysine nicotinoylation, a specific type of acylation, is an emerging area of study implicated in diverse cellular processes, from metabolism to chromatin remodeling.[2][3]
To investigate the functional role of this specific modification, researchers require tools for the precise, site-specific incorporation of a nicotinoylated lysine residue into a peptide sequence. This compound is the quintessential chemical building block engineered for this purpose, enabling the synthesis of bespoke peptides that serve as probes, substrates, or therapeutic leads.[4][5]
Part 1: Core Characteristics of this compound
A thorough understanding of the molecule's fundamental properties is the bedrock of its successful application. This section details its structure, physicochemical properties, and the chemical logic behind its synthesis.
Chemical Structure and Properties
This compound is a derivative of L-lysine featuring two critical modifications for its role in peptide synthesis.[4] The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy.[6] The ε-amino group of the lysine side chain is acylated with a nicotinoyl moiety, which is stable to the conditions of Fmoc-SPPS, providing an orthogonal protection scheme.[4]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | [4] |
| CAS Number | 252049-11-9 | [4][7][8] |
| Molecular Formula | C₂₇H₂₇N₃O₅ | [9] |
| Molecular Weight | 473.52 g/mol | [4][8][9] |
| Appearance | White to off-white solid/powder | [9] |
| Solubility | Soluble in common SPPS solvents like DMF, NMP | [10] |
| Storage Temp. | 2-8°C | |
Note: Data is aggregated from chemical supplier and database information.
Synthesis Strategy
While several synthetic routes exist, a common and logical laboratory-scale preparation involves the selective acylation of the ε-amino group of a pre-protected lysine derivative. The choice to start with Fmoc-Lys-OH.HCl is strategic; it ensures the α-amino group is already protected, directing the subsequent reaction to the desired side chain.
The core of the synthesis is a standard amide bond formation. Nicotinic acid is activated to form a more reactive species, preventing it from simply performing an acid-base reaction with the lysine side chain. N-Hydroxysuccinimide (NHS) is often used to form an active ester, which is susceptible to nucleophilic attack by the primary amine of the lysine side chain. A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates this activation.[11]
Caption: Validated workflow for coupling this compound in SPPS.
Part 3: Post-Synthesis Processing and Analysis
Synthesizing the peptide is only part of the process. The crude product must be cleaved from the support, purified, and its identity rigorously confirmed.
-
Cleavage: The completed peptide is cleaved from the solid support using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS) to protect sensitive residues from side reactions. * Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired full-length product from truncated sequences or other impurities. [12][13]* Characterization: The identity and purity of the final nicotinoylated peptide must be confirmed. The primary technique is Mass Spectrometry (MS), which verifies that the molecular weight of the purified product matches the theoretical mass of the target sequence. [13][14]
Part 4: Advanced Applications and Scientific Context
The ability to create peptides with a site-specific nicotinoyl-lysine opens doors to numerous research avenues:
-
Enzyme Kinetics: Synthetic nicotinoylated peptides can be used as substrates to identify and characterize the "erasers" (deacylases) and "readers" (binding proteins) of this PTM. [4]* Drug Discovery: The nicotinoyl group can alter a peptide's physicochemical properties, potentially improving its solubility, stability, or cell permeability. [4]It can also be a key pharmacophore for interacting with a biological target, making these peptides valuable leads for therapeutics.
-
Probing Biological Pathways: By introducing nicotinoylated peptides into cellular systems, researchers can study the downstream effects of this specific modification on protein-protein interactions and signaling cascades. [3]
Part 5: Safety and Handling
As with all laboratory chemicals, appropriate safety measures are required.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder. [15][16]* Storage: Store this compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. [15]
References
-
Fmoc-Lys(Ac)-OH | C23H26N2O5. PubChem, NIH.[Link]
-
Fmoc-Lys(Nic)-OH. RVAC Medicines.[Link]
-
Fmoc-Lys(Nic)-OH [252049-11-9]. Aapptec Peptides.[Link]
-
FAA1726.0005 Fmoc-L-Lys(Nic)-OH - 5g. GenoChem World.[Link]
-
Safety Data Sheet. AAPPTec.[Link]
-
Safety Data Sheet Fmoc-Lys(Fmoc)-OH. CEM Corporation.[Link]
-
Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. ResearchGate.[Link]
-
PS synthesis. ResearchGate.[Link]
-
Fmoc-Lys-OH.HCl. BioCrick.[Link]
-
Safety Data Sheet. AAPPTec.[Link]
-
Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. Medium.[Link]
-
The Role of Fmoc-Lys-OH in Modern Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Why always lysine? The ongoing tale of one of the most modified amino acids. PubMed.[Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.[Link]
-
Peptide Characterization & Analytics. JPT.[Link]
-
Best Peptides Fmoc-D-Lys(Boc)-OH. AAPPTec.[Link]
-
Analytical considerations for characterization of generic peptide product: A regulatory insight. PubMed.[Link]
-
First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum. PubMed Central.[Link]
-
Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. Journal of Translational Medicine.[Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.[Link]
-
Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. YouTube.[Link]
-
FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.[Link]
Sources
- 1. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-Lys(Nic)-OH | RVAC Medicines [rvacmed.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. This compound | 252049-11-9 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. fmoc-D-lys(nicotinoyl)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
An In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Peptide Architectures
Nα-Fmoc-Nε-nicotinoyl-L-lysine, commonly referred to as Fmoc-Lys(nicotinoyl)-OH, is a specialized amino acid derivative engineered for solid-phase peptide synthesis (SPPS).[1] Its unique architecture, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group and a nicotinoyl moiety functionalizing the side-chain epsilon-amino group, provides a versatile tool for constructing complex peptides.[1] This strategic design allows the nicotinoyl group to serve as a functional handle, influencing the physicochemical properties of the final peptide, such as solubility and stability, which are critical for biological activity and therapeutic applications.[1] Consequently, this compound has garnered significant attention in drug development, bioconjugation, and the study of protein interactions.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in peptide synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 252049-11-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₇H₂₇N₃O₅ | [1] |
| Molecular Weight | 473.52 g/mol | [1][3][5][6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 85–87°C | [1] |
| Solubility | Soluble in polar solvents such as DMF and DMSO. | [1] |
| Purity | Typically ≥98.0% | [4] |
Chemical Structure and Synthesis
The structural integrity of this compound is central to its function. The Fmoc group provides a robust, base-labile protecting group for the α-amino function, while the nicotinoyl group on the ε-amino side chain introduces a pyridine ring, which can influence peptide conformation and solubility.[1]
Caption: Chemical structure of this compound.
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nicotinoylation of the lysine side chain, followed by the protection of the α-amino group with an Fmoc moiety.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in the Fmoc/tBu strategy of SPPS, a cornerstone technique for assembling modified peptides.[7] The incorporation of such unnatural amino acids can significantly enhance the therapeutic properties of peptides, including increased stability and improved potency.[7]
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[7] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[7][8] c. Drain the DMF.[7]
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[7][9] b. Agitate the mixture for 5-15 minutes.[7][10] A slightly extended deprotection time may be necessary for complete removal of the Fmoc group in some cases.[10] c. Drain the solution and repeat the piperidine treatment.[9][10] d. Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
3. Coupling of this compound: a. Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
4. Washing: a. After the coupling reaction, drain the solution. b. Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
Caption: Workflow for SPPS incorporation of this compound.
Cleavage and Deprotection
Following the successful synthesis of the desired peptide sequence, the final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. This is typically achieved by treating the peptidyl resin with a strong acid, most commonly trifluoroacetic acid (TFA).
It is crucial to remove the N-terminal Fmoc group with piperidine before proceeding with the TFA cleavage. The peptide resin should also be thoroughly washed to remove any residual DMF, which can inhibit the acidolysis. A common cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water) to quench reactive cationic species generated during the process.
Conclusion
This compound stands as a valuable and versatile building block in the field of peptide chemistry. Its unique structure facilitates the synthesis of complex and modified peptides with enhanced properties. A comprehensive understanding of its chemical characteristics and the application of optimized protocols for its incorporation and subsequent cleavage are essential for researchers and scientists aiming to leverage its full potential in drug discovery and the development of novel peptide-based therapeutics.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
- Fields, G. B. Methods for Removing the Fmoc Group.
-
Aapptec Peptides. Fmoc-Lys(Nic)-OH [252049-11-9]. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2014). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
-
Aapptec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Biorunstar. Fmoc-Lys(Nic)-OH. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
GenoChem World. Fmoc-L-Lys(Nic)-OH - 5g. [Link]
- Hurevich, M. (2022). Accelerated solid-phase synthesis of post-translationally modified peptides. In ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY (Vol. 264). 1155 16TH ST, NW, WASHINGTON, DC 20036 USA: AMER CHEMICAL SOC.
-
precisionFDA. FMOC-LYS(BOC)-LYS(BOC)-OH. [Link]
- Kim, J. H., et al. (2014). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Biotechnology and Bioprocess Engineering, 19(5), 863-868.
- Li, Y., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, 92(2), 252-263.
-
ResearchGate. PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... [Link]
-
ResearchGate. Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. [Link]
-
BioCrick. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec Peptides. Fmoc-Lys(Fmoc)-OH [78081-87-5]. [Link]
- Tsetlin, V., et al. (2009). Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors. Current pharmaceutical design, 15(21), 2442-2460.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 252049-11-9 [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. cy.biorunstar.com [cy.biorunstar.com]
- 5. geno-chem.com [geno-chem.com]
- 6. fmoc-D-lys(nicotinoyl)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH: A Cornerstone for Advanced Peptide Synthesis
This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine, commonly referred to as Fmoc-Lys(nicotinoyl)-OH. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its properties, synthesis, and strategic applications in modern peptide chemistry. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in robust scientific principles.
Core Characteristics and Physicochemical Properties
This compound is a pivotal building block in solid-phase peptide synthesis (SPPS), valued for the unique attributes conferred by its constituent moieties. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino protection, a cornerstone of modern orthogonal peptide synthesis strategies. The nicotinoyl group, attached to the ε-amino group of the lysine side chain, imparts distinct properties to the resulting peptide, such as enhanced solubility and stability, which are highly desirable in therapeutic peptide development.[1]
A clear understanding of its fundamental properties is essential for its effective application. The key quantitative data are summarized below:
| Property | Value | Source(s) |
| CAS Number | 252049-11-9 | [1] |
| Molecular Weight | 473.52 g/mol | [1] |
| Molecular Formula | C₂₇H₂₇N₃O₅ | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 85–87°C | [1] |
The Strategic Advantage in Peptide Synthesis: An Orthogonal Design
The utility of this compound in SPPS is rooted in its orthogonal protection scheme. The Fmoc group on the α-amino position is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups of other amino acids or the bond anchoring the peptide to the solid support.[2] This allows for the sequential and controlled elongation of the peptide chain.
The nicotinoyl group on the lysine side chain serves multiple purposes. It can act as a versatile handle for more complex molecular architectures and its aromatic nature can influence the final peptide's physicochemical properties.[1] This strategic functionalization is particularly valuable in the design of peptide-based drugs, where improved solubility and stability can significantly enhance therapeutic efficacy.[1]
Experimental Workflow: Incorporation of this compound via Fmoc-SPPS
The following is a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is designed to be a self-validating system, with integrated quality control steps.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (Solutions A, B, and C)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Cold diethyl ether
Step-by-Step Protocol
-
Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes to ensure optimal accessibility of the reactive sites.[3]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by a 10-minute treatment) to ensure complete deprotection.[4] The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring Deprotection (Optional but Recommended): The completion of the Fmoc deprotection can be monitored by UV spectroscopy of the wash solutions, detecting the released dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
This compound (3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with HOBt (3-5 equivalents) and DIC (3-5 equivalents). The solution is allowed to react for a few minutes to form the active ester.
-
The activated amino acid solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with gentle agitation.[3]
-
-
Monitoring Coupling Completion (Kaiser Test): A small sample of the resin is taken and subjected to the Kaiser test to check for the presence of free primary amines.
-
Procedure: A few resin beads are washed and treated with the three Kaiser test solutions and heated.
-
Interpretation: A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.[5][6] If the test is positive, a second coupling step should be performed.
-
-
Capping (if necessary): If the coupling remains incomplete after a second attempt, the unreacted amino groups are capped using acetic anhydride and a non-nucleophilic base like DIPEA to prevent the formation of deletion peptides.[6]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2 through 7 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, the resin is washed and dried. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, such as Reagent K, for 2-3 hours. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acid residues.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The core cycle of Fmoc-SPPS for the incorporation of this compound is illustrated in the following diagram:
Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating this compound.
Advanced Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas of research and drug development:
-
Enhanced Peptide Therapeutics: The incorporation of the nicotinoyl moiety can improve the solubility and metabolic stability of peptide drug candidates, leading to better bioavailability and therapeutic profiles.[1]
-
Fluorescence Resonance Energy Transfer (FRET) Substrates: While not a fluorophore or quencher itself, the lysine side chain can be a point of attachment for such moieties. The principles of using modified lysine derivatives are central to the synthesis of FRET peptide substrates for studying protease activity.[7] The nicotinoyl group can also be strategically used to influence the peptide's conformation, which is critical in designing effective FRET substrates.
-
Bioconjugation: The nicotinoyl group can serve as a handle for the site-specific conjugation of other molecules, such as imaging agents or targeting ligands, to the peptide.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the synthesis of complex and functional peptides. Its orthogonal protecting group scheme, coupled with the beneficial properties of the nicotinoyl moiety, provides researchers with a versatile building block for advancing peptide-based therapeutics and research tools. A thorough understanding of the underlying chemical principles and the meticulous application of validated protocols, as outlined in this guide, are paramount to harnessing its full potential.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (URL: [Link])
-
Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])
-
The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC - NIH. (URL: [Link])
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
FRET Peptides | Custom peptide Synthesis| AnaSpec. (URL: [Link])
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])
- WO2015028599A1 - Cleavage of synthetic peptides - Google P
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. (URL: [Link])
-
FRET Substrates-HongTide Biotechnology. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Characteristics of Fmoc-Lys(nicotinoyl)-OH: A Guide for Peptide Synthesis and Drug Development
An In-Depth Technical Guide for Researchers
Abstract
Fmoc-Lys(nicotinoyl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a versatile nicotinoyl moiety for diverse applications in drug development and bioconjugation.[1] However, its successful incorporation into a growing peptide chain is fundamentally dependent on its solubility in the reaction solvent. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, generation of deletion sequences, and overall reduced purity and yield of the final peptide.[2] This guide provides a comprehensive analysis of the solubility of this compound, grounding its behavior in fundamental molecular characteristics and offering field-proven strategies to optimize its handling in the laboratory. We will explore its solubility profile in common SPPS solvents, detail methods for enhancing dissolution, and provide a robust experimental protocol for researchers to determine solubility under their specific conditions.
Molecular Architecture and its Influence on Solubility
The solubility of this compound is a direct consequence of the physicochemical properties of its three primary structural components: the Nα-Fmoc protecting group, the lysine backbone, and the Nε-nicotinoyl side-chain moiety. Understanding the contribution of each part is key to predicting and manipulating its behavior in different solvent systems.
-
The Fmoc Group (9-fluorenylmethoxycarbonyl): This large, hydrophobic, and aromatic protecting group is the primary driver of solubility in non-polar organic solvents.[2] However, its planar structure also promotes intermolecular π-π stacking, which can lead to aggregation and reduced solubility, particularly in more polar environments.[3]
-
The Lysine Backbone: The core amino acid contains a carboxylic acid group. In its protonated state, it can participate in hydrogen bonding. Its overall contribution is secondary to the much larger Fmoc and nicotinoyl groups.
-
The Nicotinoyl Group (Pyridine-3-carbonyl): The nicotinoyl moiety introduces a degree of polarity due to the presence of the pyridine ring. This feature is expected to confer moderate solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] This polarity contrasts sharply with more hydrophobic acyl chains (e.g., octanoyl) and makes the molecule's overall solubility a delicate balance between the hydrophobic Fmoc group and the polar nicotinoyl group.[1]
Caption: Molecular components of this compound and their properties.
Solubility Profile in Common SPPS Solvents
While precise quantitative data for this compound is not extensively published, a qualitative and comparative profile can be constructed from supplier data and by analogy to similar protected amino acids. Polar aprotic solvents are the most widely used for Fmoc-SPPS due to their ability to solubilize reagents and swell the resin matrix.[4]
| Solvent | Abbreviation | Polarity | Typical Solubility Profile | Mechanistic Rationale & Insights |
| N,N-Dimethylformamide | DMF | High | Good / Moderate | The industry standard for SPPS. Its high polarity effectively solvates the polar nicotinoyl group. However, issues can arise from Fmoc-group aggregation or poor DMF quality; degradation to dimethylamine can interfere with synthesis.[3] |
| N-Methyl-2-pyrrolidone | NMP | High | Good to Excellent | NMP generally possesses higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[3] It is often a superior choice for difficult-to-dissolve derivatives. For the analogous Fmoc-Lys(Biotin)-OH, solubility is noted to be better in NMP than DMF.[5] |
| Dimethyl Sulfoxide | DMSO | High | Good to Excellent | An excellent solvent for many Fmoc-amino acids due to its high polarity and hydrogen bond accepting capability.[3] It is often used as a co-solvent to enhance the solubility of particularly challenging reagents.[3] |
| Dichloromethane | DCM | Low | Poor to Moderate | While essential for swelling polystyrene resins like Wang resin, DCM is generally a poor solvent for protected amino acids on its own due to its low polarity.[4][6] It is more effective for the hydrophobic Fmoc group but fails to adequately solvate the rest of the molecule. |
Optimizing Solubility: Practical Strategies and Troubleshooting
Achieving a clear, particulate-free solution of this compound is paramount for efficient coupling. If initial dissolution in pure DMF is sluggish or incomplete, several proven strategies can be employed.
Temperature Adjustment
Gentle heating can significantly increase the solubility of sparingly soluble Fmoc-amino acids.[3]
-
Protocol: Warm the solvent-reagent mixture to approximately 37-40°C in a water bath.
-
Causality: Increased thermal energy disrupts the intermolecular forces (e.g., π-π stacking of Fmoc groups) that favor the solid state, allowing solvent molecules to interact more effectively with the solute.
-
Caution: Avoid excessive or prolonged heating, which could potentially risk thermal degradation or side reactions.
Co-Solvent Systems
The use of a stronger co-solvent is a highly effective and common practice.
-
DMF/DMSO or DMF/NMP Mixtures: Adding a small amount of DMSO or NMP to DMF can dramatically enhance solubility.[3] A 1:1 mixture can be used for particularly difficult cases.[7]
-
"Magic Mixture": For extremely challenging situations, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be employed to overcome on-resin aggregation and improve reagent access.[3]
-
Causality: The stronger solvating power of DMSO or NMP disrupts solute-solute interactions more effectively than DMF alone, leading to improved dissolution.
Use of Additives
In specific contexts, additives can modify the solvent environment to favor dissolution.
-
Bases (e.g., DIPEA): For some derivatives like Fmoc-Lys(Biotin)-OH, solubility is low in pure DMF but improves significantly with the addition of Diisopropylethylamine (DIPEA).[5]
-
Causality: The base can deprotonate the carboxylic acid moiety, forming a salt that may have different (and potentially better) solubility characteristics in the organic solvent. This is particularly relevant when using coupling reagents like HBTU or HATU, where DIPEA is already part of the reaction mixture.[5]
Caption: Troubleshooting flowchart for improving reagent solubility.
Experimental Protocol: Gravimetric Solubility Determination
To obtain quantitative solubility data for your specific batch of reagent and solvent, the following gravimetric protocol provides a reliable, self-validating method.
Objective: To determine the saturation solubility (mg/mL) of this compound in a chosen solvent at a defined temperature.
Materials:
-
This compound
-
Target solvent (e.g., HPLC-grade DMF)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Pipettes
-
Glass vials (pre-weighed)
-
Vacuum centrifuge (e.g., SpeedVac) or lyophilizer
Methodology:
-
Preparation: Add an excess of this compound to a microcentrifuge tube (e.g., add ~20-30 mg to ensure saturation).
-
Solvent Addition: Accurately pipette a defined volume of the target solvent (e.g., 0.5 mL) into the tube.
-
Equilibration: Seal the tube and place it in a shaker/water bath set to the desired temperature (e.g., 25°C). Equilibrate for a minimum of 4 hours (overnight is ideal) to ensure saturation is reached.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 xg) for 10 minutes to pellet all undissolved solid.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 200 µL) without disturbing the pellet. Transfer it to a pre-weighed (tared) glass vial. Record the exact vial weight (W_vial).
-
Solvent Evaporation: Remove the solvent completely using a vacuum centrifuge or by lyophilization.
-
Final Weighing: Once the vial is completely dry and has returned to room temperature, weigh it again. Record the final weight (W_final).
-
Calculation:
-
Weight of dissolved solid (W_solid) = W_final - W_vial
-
Solubility (mg/mL) = W_solid (mg) / Volume of supernatant collected (mL)
-
Caption: Experimental workflow for gravimetric solubility determination.
Implications for Solid-Phase Peptide Synthesis (SPPS)
The solubility of this compound directly impacts the efficiency of the coupling step in SPPS. When the activated amino acid is introduced to the resin-bound peptide, it must be fully dissolved to ensure it can freely access the N-terminal amine of the growing chain.[6]
-
Incomplete Coupling: If the reagent is suspended rather than dissolved, its effective concentration in the solution phase is drastically lowered. This leads to slow reaction kinetics and a high probability of incomplete coupling, resulting in deletion sequences ([n-1] peptides) that are difficult to purify from the target product.
-
Precipitation on Resin: Poorly soluble activated esters can precipitate onto the resin bed, physically blocking reactive sites and further hindering the reaction. This can also complicate subsequent washing steps.
-
Yield and Purity: The cumulative effect of poor solubility is a direct reduction in the final peptide yield and a more complex crude product profile, increasing the burden on downstream purification processes.
Conclusion
While this compound possesses a balanced molecular structure that allows for moderate solubility in standard SPPS solvents like DMF, researchers must not assume dissolution will be instantaneous or complete.[1] Factors such as Fmoc-group aggregation, solvent quality, and temperature play a critical role. By understanding the underlying chemical principles, scientists can employ rational strategies—such as gentle heating, the use of co-solvents like NMP or DMSO, and protocol-compatible additives—to ensure complete dissolution.[3] This proactive approach is fundamental to maximizing coupling efficiency, minimizing the formation of impurities, and achieving a high yield of the desired final peptide, ultimately enabling the successful application of this valuable building block in advanced chemical biology and drug discovery.
References
- BenchChem Technical Support Center. (n.d.). Optimizing Fmoc-Amino Acid Solubility in DMF.
- BenchChem. (n.d.). This compound | Peptide Synthesis Building Block.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image].
- MedchemExpress.com. (n.d.). Fmoc-Lys-OH | Amino Acid Derivative.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.
- Sigma-Aldrich. (n.d.). fmoc-D-lys(nicotinoyl)-oh AldrichCPR.
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
- TargetMol. (n.d.). Fmoc-Lys-OH | Amino Acids and Derivatives.
- Sigma-Aldrich. (n.d.). Fmoc-Lys-OH Novabiochem 105047-45-8.
- da Silva, A. P. M. (2021). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (Master's thesis, Universidade Nova de Lisboa).
- GenScript. (2020). Peptide Solubility Guidelines.
- Bachem. (2021). Peptide solubility.
- AAPPTec. (n.d.). Fmoc-Lys(Biotin)-OH; CAS 146987-10-2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. academic.oup.com [academic.oup.com]
The Nicotinoyl Group on Lysine: An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Perspective on a Novel Post-Translational Modification
Foreword
In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of complexity, dictating protein function, localization, and stability. Among the myriad of these modifications, the acylation of lysine residues has emerged as a central mechanism for cellular signaling and metabolic control. While acetylation has long been in the spotlight, a new player has entered the arena: nicotinoylation. This guide provides a comprehensive technical overview of the key features of the nicotinoyl group on lysine, a modification that links cellular metabolism, particularly NAD+ biology, directly to the regulation of protein function. As a Senior Application Scientist, my aim is to synthesize the current understanding of this nascent field, offering both foundational knowledge and practical insights for researchers poised to explore this exciting area of study.
The Chemical and Structural Landscape of Nicotinoyl-Lysine
The addition of a nicotinoyl group to the ε-amino group of a lysine residue, a process termed nicotinoylation, results in a fundamental alteration of the amino acid's physicochemical properties. This modification involves the formation of an amide bond between the carboxyl group of nicotinic acid (a form of vitamin B3) and the lysine's primary amine.
Key Structural and Chemical Changes:
-
Neutralization of Charge: The positive charge of the lysine side chain at physiological pH is neutralized upon nicotinoylation. This has profound implications for protein structure and function, as it can disrupt electrostatic interactions, such as salt bridges, that are critical for protein folding, protein-protein interactions, and protein-DNA binding.
-
Increased Steric Bulk: The introduction of the pyridine ring of the nicotinoyl group adds significant steric bulk to the lysine side chain. This can influence the local protein conformation and modulate the binding of interacting proteins or other molecules.
-
Altered Hydrophobicity: The nicotinoyl group introduces a hydrophobic aromatic ring, which can alter the local hydrophobic environment of the modified lysine residue. This may influence protein localization to cellular membranes or affect interactions with hydrophobic pockets of other proteins.
| Property | Unmodified Lysine | Nicotinoyl-Lysine | Implication |
| Charge at pH 7.4 | Positive (+1) | Neutral (0) | Altered electrostatic interactions |
| Steric Profile | Flexible aliphatic chain | Bulky aromatic ring | Modified protein conformation and interactions |
| Hydrophobicity | Hydrophilic | Increased hydrophobicity | Changes in protein localization and binding |
The Biological Significance: A Link Between Metabolism and Epigenetics
The discovery of endogenous protein nicotinoylation has unveiled a direct link between cellular metabolism, specifically the NAD+ salvage pathway, and the regulation of chromatin structure and gene expression.
Histone Nicotinoylation: A New Epigenetic Mark
Recent groundbreaking research has identified nicotinoylation as a novel histone modification. Specifically, tandem mass spectrometry has revealed 17 nicotinoylation sites on core histones in cells[1]. This discovery positions nicotinoylation as a new player in the complex language of the histone code.
The metabolic precursor for this modification is nicotinyl-CoA , which is derived from nicotinic acid, a form of vitamin B3[1]. This directly ties the nutritional state of the cell to the epigenetic landscape.
Functional Consequences of Histone Nicotinoylation:
Studies have shown that histone nicotinoylation leads to a downregulation of chromatin accessibility , which in turn inhibits gene expression [1]. This repressive mark acts by likely altering the electrostatic interactions between histones and DNA, and by potentially recruiting specific "reader" proteins that recognize the nicotinoylated lysine. For instance, histone nicotinoylation has been shown to restrain the binding of the transcription factor HOXB9 to the promoter of the oncogene PPFIA1, which is correlated with malignancy and poor prognosis in hepatocellular carcinoma[1].
Sources
Unveiling the Potential: A Technical Guide to Nicotinoylated Peptides in Research
Foreword: Beyond the Backbone – A New Frontier in Peptide Chemistry
For decades, the scientific community has leveraged the remarkable specificity and biological activity of peptides. We have designed them, synthesized them, and applied them as probes, ligands, and therapeutic candidates. However, the inherent limitations of natural peptides, such as enzymatic instability and poor bioavailability, have persistently challenged their translational potential. This has driven a continuous quest for innovative chemical modifications to enhance their drug-like properties.
This technical guide delves into a specific, yet profoundly impactful, modification: nicotinoylation . The introduction of the nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), onto a peptide scaffold is more than a simple chemical appendage. It is a strategic maneuver that can fundamentally alter the peptide's interaction with biological systems, opening up a fascinating array of potential applications. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the world of nicotinoylated peptides. We will move beyond mere protocols to explain the "why" behind the "how," empowering you to harness the full potential of this exciting class of molecules in your research endeavors.
Section 1: The Nicotinoyl Moiety - A Small Addition with a Significant Impact
Nicotinoylation is the covalent attachment of a nicotinoyl group to a peptide, typically at the N-terminus or on the side chain of a lysine residue. This seemingly minor alteration can profoundly influence the peptide's physicochemical properties and biological activity in several key ways:
-
Modulation of Receptor Interactions: The nicotinoyl group bears a structural resemblance to the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. This mimicry can facilitate interactions with NAD+-dependent enzymes, such as sirtuins, or serve as a recognition motif for nicotinic acetylcholine receptors (nAChRs).
-
Enhanced Stability: The modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation in biological fluids like plasma. This enhanced stability is a crucial factor in improving a peptide's in vivo efficacy.[1][2]
-
Improved Pharmacokinetic Profile: By altering the peptide's polarity and lipophilicity, nicotinoylation can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and targeted delivery to specific tissues or organs, such as the brain.[1][2]
Section 2: Synthesis and Characterization of Nicotinoylated Peptides: A Practical Workflow
The synthesis of nicotinoylated peptides is most commonly and efficiently achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support, with the nicotinoyl group being introduced at the desired position.
Solid-Phase Synthesis (SPPS) of Nicotinoylated Peptides
The following protocol outlines a standard Fmoc-based SPPS workflow for the synthesis of an N-terminally nicotinoylated peptide.
Experimental Protocol: Fmoc-SPPS of an N-Terminally Nicotinoylated Peptide
-
Resin Selection and Swelling:
-
Choose an appropriate solid support resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
N-Terminal Nicotinoylation:
-
After the final Fmoc-deprotection step, wash the resin thoroughly with DMF.
-
Prepare a solution of nicotinic acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the nicotinoylation solution to the resin and react for 2-4 hours.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the nicotinoylated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and analytical RP-HPLC.
-
Diagram: Workflow for Solid-Phase Synthesis of Nicotinoylated Peptides
Caption: Solid-phase synthesis workflow for nicotinoylated peptides.
Purification and Analytical Characterization
Purification by RP-HPLC is a critical step to isolate the target nicotinoylated peptide from synthesis-related impurities. The identity and purity of the final product should be rigorously confirmed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the peptide from impurities based on hydrophobicity. A C18 column is commonly used with a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the nicotinoyl group.
-
Analytical RP-HPLC: This is used to assess the purity of the final peptide product, which should typically be >95% for use in biological assays.
Section 3: Potential Research Applications of Nicotinoylated Peptides
The unique properties conferred by the nicotinoyl group open up a wide range of potential applications for these modified peptides in various research fields.
Targeting Nicotinic Acetylcholine Receptors (nAChRs) for Neurotherapeutics and Drug Delivery
The structural similarity of the nicotinoyl group to acetylcholine allows for the design of peptides that can act as ligands for nAChRs. These receptors are implicated in a variety of neurological processes and diseases, making them attractive therapeutic targets.
Case Study: A D-Peptide Ligand for Brain-Targeted Drug Delivery
A notable example is the development of a D-peptide ligand of nAChRs, termed (D)CDX, for brain-targeted drug delivery.[1][2] By undergoing retro-inverso isomerization, this D-peptide exhibits exceptional stability against enzymatic degradation.[1][2] (D)CDX binds to nAChRs with a half-maximal inhibitory concentration (IC50) of 84.5 nM and demonstrates significantly enhanced transcytosis across an in vitro blood-brain barrier model compared to its L-peptide counterpart.[1][2] When conjugated to the surface of liposomes, (D)CDX facilitates their delivery into the brain, enhancing the therapeutic efficacy of encapsulated drugs for conditions like glioblastoma.[1][2]
Signaling Pathway: nAChR-Mediated Neuroprotection
Activation of the α7 nicotinic acetylcholine receptor (α7-nAChR) has been shown to trigger a pro-survival signaling cascade that can protect neurons from various insults. This pathway involves the sequential activation of the Src family of kinases, phosphatidylinositol 3-kinase (PI3K), and Akt, leading to the upregulation of anti-apoptotic proteins Bcl-2 and Bcl-x. Nicotinoylated peptides designed to modulate α7-nAChR activity could therefore be valuable tools for investigating and potentially treating neurodegenerative diseases.
Diagram: α7-nAChR-Mediated Neuroprotective Signaling Pathway
Caption: Neuroprotective signaling via the α7 nicotinic acetylcholine receptor.
Modulation of Sirtuin Activity
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging. The nicotinoyl group's resemblance to the nicotinamide portion of NAD+ suggests that nicotinoylated peptides could act as modulators of sirtuin activity, either as inhibitors by competing with NAD+ or as allosteric activators.
While direct modulation of sirtuin activity by nicotinoylated peptides is an emerging area of research, the principle of using NAD+ mimetics to influence sirtuin function is well-established. Nicotinamide itself is a known inhibitor of sirtuins.[3] Therefore, nicotinoylated peptides represent a promising class of molecules for developing selective sirtuin modulators with potentially improved cellular uptake and target specificity compared to small molecules.
Enzyme Inhibition
Beyond sirtuins, the nicotinoyl group can be incorporated into peptide sequences designed to inhibit other classes of enzymes. The peptide backbone provides the specificity for the target enzyme's active site, while the nicotinoyl moiety can contribute to binding affinity and stability. This approach can be used to develop novel inhibitors for enzymes implicated in various diseases.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a nicotinoylated peptide against a target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the purified nicotinoylated peptide in a suitable solvent (e.g., DMSO or water).
-
Prepare a serial dilution of the peptide inhibitor.
-
Prepare solutions of the purified enzyme and its specific substrate in an optimized assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted peptide inhibitor to the respective wells. Include controls for 100% enzyme activity (buffer only) and 0% activity (no enzyme or a known potent inhibitor).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Section 4: Data Presentation and Analysis
Clear and concise presentation of quantitative data is essential for evaluating the potential of nicotinoylated peptides.
Table 1: Biological Activity of an Exemplary Nicotinoylated Peptide
| Peptide | Target | Assay Type | IC50 (nM) | Reference |
| (D)CDX | nAChR | Radioligand Binding | 84.5 | [1][2] |
Section 5: Future Perspectives and Conclusion
The field of nicotinoylated peptides is ripe with opportunities for further exploration. Future research should focus on:
-
Expanding the Scope of Applications: Investigating the potential of nicotinoylated peptides in other therapeutic areas, such as oncology, immunology, and metabolic diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence and the position of the nicotinoyl group to optimize activity and selectivity for specific targets.
-
In Vivo Evaluation: Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess the in vivo efficacy and safety of promising nicotinoylated peptide candidates.
-
Advanced Drug Delivery Systems: Incorporating nicotinoylated peptides into more sophisticated drug delivery platforms, such as nanoparticles and hydrogels, for targeted and controlled release.
References
-
Chai, Y., et al. (2015). A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery. Angewandte Chemie International Edition, 54(7), 2111-2114. [Link]
-
Guan, X., et al. (2017). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 22(10), 1643. [Link]
-
ResearchGate. (2025). A D-Peptide Ligand of Nicotine Acetylcholine Receptors for Brain-Targeted Drug Delivery. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Characterization of Fmoc-Lys(nicotinoyl)-OH
This guide provides a comprehensive technical overview of the analytical characterization of Nα-Fmoc-Nε-nicotinoyl-L-lysine (Fmoc-Lys(nicotinoyl)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just procedural steps but the scientific rationale behind them.
This compound is a derivative of the essential amino acid lysine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group and a nicotinoyl moiety on the side-chain epsilon-amino group.[1] This unique structural arrangement makes it a valuable building block in solid-phase peptide synthesis (SPPS), where the nicotinoyl group can introduce specific functionalities, enhance solubility, or act as a versatile chemical handle for further modifications.[1]
Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its spectral analysis.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | [1] |
| Molecular Formula | C₂₇H₂₇N₃O₅ | [2] |
| Molecular Weight | 473.52 g/mol | [2] |
| CAS Number | 252049-11-9 | [3] |
| Appearance | Typically a solid | [2] |
Mass Spectrometry Analysis: Confirming Molecular Integrity
Mass spectrometry is a cornerstone technique for verifying the molecular weight and elemental composition of synthesized compounds like this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The goal of this protocol is to generate a mass spectrum that confirms the molecular weight of this compound.
Figure 1: A streamlined workflow for ESI-MS analysis.
Causality in Protocol Design:
-
Solvent Choice: Methanol and acetonitrile are excellent choices due to their volatility and ability to promote ionization in the ESI source.
-
Positive Ion Mode: The presence of multiple nitrogen atoms (amine and pyridine ring) makes this compound readily protonated, leading to a strong signal for the protonated molecular ion, [M+H]⁺, in positive ion mode.
Expected Mass Spectrum Data
The primary ion to be observed in the positive mode ESI mass spectrum is the protonated molecule.
| Ion | Expected m/z |
| [M+H]⁺ | 474.52 |
| [M+Na]⁺ | 496.50 |
| [M+K]⁺ | 512.60 |
Interpretation of Fragmentation:
While ESI is a soft ionization technique, some in-source fragmentation can occur. For amide-containing molecules like this compound, a common fragmentation pathway is the cleavage of the amide bond. The stability of the resulting acylium ion, often enhanced by conjugation, makes this a favorable fragmentation route.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure
NMR spectroscopy is indispensable for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed to acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
Figure 2: General workflow for NMR data acquisition and processing.
Rationale for Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a preferred solvent for Fmoc-protected amino acids as it effectively solubilizes these relatively polar molecules. The acidic proton of the carboxylic acid and the amide protons are also readily observable in DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate comparison of chemical shifts across different experiments and instruments.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three main structural components: the Fmoc group, the lysine backbone and side chain, and the nicotinoyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~9.0 - 8.5 | m | 4H | Nicotinoyl aromatic protons |
| ~7.9 - 7.3 | m | 8H | Fmoc aromatic protons |
| ~4.3 - 4.2 | m | 3H | Fmoc-CH and Fmoc-CH ₂ |
| ~4.1 - 4.0 | m | 1H | α-CH of Lys |
| ~3.3 - 3.2 | m | 2H | ε-CH ₂ of Lys |
| ~1.8 - 1.2 | m | 6H | β, γ, δ-CH ₂ of Lys |
Key Interpretive Insights:
-
The downfield signals between δ 8.5 and 9.0 ppm are highly characteristic of the protons on the electron-deficient pyridine ring of the nicotinoyl group.
-
The complex multiplet pattern between δ 7.3 and 7.9 ppm is characteristic of the eight aromatic protons of the fluorenyl moiety.
-
The protons of the lysine aliphatic chain appear as a series of multiplets in the upfield region of the spectrum.
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C OOH |
| ~165 | Nicotinoyl C =O |
| ~156 | Fmoc C =O |
| ~150 - 120 | Aromatic C (Fmoc and Nicotinoyl) |
| ~66 | Fmoc-C H₂ |
| ~55 | α-C H of Lys |
| ~47 | Fmoc-C H |
| ~40 - 20 | Aliphatic C H₂ of Lys |
Self-Validating Nature of the Protocols:
The combination of MS and NMR data provides a robust, self-validating system for the characterization of this compound. The mass spectrum confirms the correct molecular weight, while the ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of all its components. Any deviation from the expected data would immediately indicate the presence of impurities or a structural anomaly.
Conclusion
The analytical characterization of this compound through mass spectrometry and NMR spectroscopy is a critical step in ensuring its quality and suitability for downstream applications in peptide synthesis and drug discovery. The protocols and interpretive guidelines presented in this guide offer a comprehensive framework for researchers to confidently verify the identity and purity of this important synthetic building block.
References
Sources
A Senior Application Scientist's In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of a Nicotinoyl Moiety in Peptide Synthesis
In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic modification of amino acid side chains is a cornerstone of innovation. Fmoc-Lys(nicotinoyl)-OH, a derivative of L-lysine, represents a pivotal building block for such advancements. This guide provides an in-depth technical overview of its commercial sourcing, quality assessment, synthesis, and strategic application in solid-phase peptide synthesis (SPPS) for researchers and drug development professionals.
The core value of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in modern peptide synthesis, while the ε-amino group of the lysine side chain is acylated with a nicotinoyl (pyridine-3-carbonyl) group.[1] This unique functionalization introduces a pyridine ring, a versatile moiety that can significantly influence the physicochemical properties of the final peptide. The nicotinoyl group can enhance peptide solubility, stability, and potential for specific biological interactions, making it a valuable tool in the design of novel peptide therapeutics.[1]
Commercial Suppliers and Quality Considerations
The selection of a high-quality raw material is the foundation of successful and reproducible research. Several reputable suppliers offer this compound, and a careful comparison is warranted.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Available Quantities |
| Sigma-Aldrich | fmoc-D-lys(nicotinoyl)-oh | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Not specified | 100 mg |
| Benchchem | This compound | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Inquire for details | Inquire for details |
| Aapptec Peptides | Fmoc-Lys(Nic)-OH | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.5 | Refer to CoA for lot-specific data | Inquire for details |
| ChemicalBook | This compound | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Inquire for details | Multiple suppliers listed |
| GenoChem World | Fmoc-L-Lys(Nic)-OH | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Not specified | 5 g |
Expert Insight: When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA). While purity is often stated, the analytical methods used to determine this are of paramount importance. For Fmoc-amino acids, high-performance liquid chromatography (HPLC) is the gold standard for assessing chemical purity.[2] However, it is essential to inquire about enantiomeric purity, typically determined by chiral HPLC, to ensure the absence of the D-enantiomer which can lead to hard-to-separate diastereomeric peptide impurities.
Key Quality Control Parameters to Scrutinize on a Certificate of Analysis:
| Parameter | Recommended Specification | Analytical Method | Rationale for Importance |
| Appearance | White to off-white solid/powder | Visual Inspection | Indicates gross impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity (Chemical) | ≥98% | HPLC (UV detection at ~265 nm) | Ensures the absence of synthesis-related impurities. |
| Enantiomeric Purity | ≥99.5% L-isomer | Chiral HPLC | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter biological activity. |
| Moisture Content | ≤1.0% | Karl Fischer Titration | Water can interfere with coupling reactions in SPPS. |
| Residual Solvents | Varies by solvent | Gas Chromatography (GC) | Residual solvents can be toxic and may interfere with the synthesis. |
The Chemistry of Synthesis: A Tale of Two Strategies
Understanding the synthesis of this compound provides valuable insights into potential impurities and informs handling and application strategies. There are two primary approaches to its preparation.
The Traditional Two-Step Synthesis
This conventional method involves the nicotinoylation of the lysine side chain followed by the protection of the α-amino group with the Fmoc moiety. A common route starts with the hydrolysis of (S)-methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(nicotinamido)hexanoate.[1] This is typically achieved using a base like sodium hydroxide in a suitable solvent system, such as aqueous isopropyl alcohol.[1] The reaction is then neutralized with an acid, like acetic acid, to yield the final product.[1]
Expert Insight: The primary advantage of this method is its reliance on well-established chemical reactions. However, it involves multiple steps, which can lead to lower overall yields and require purification at each stage, increasing the risk of introducing impurities.
The "One-Pot" Approach
More recent advancements have led to the development of "one-pot" synthesis methods. These streamlined processes often involve the simultaneous or sequential reaction of all components in a single reaction vessel. For instance, a patented method describes a one-pot synthesis that combines reductive benzylation and methylation in anhydrous dichloromethane, followed by purification via silica gel column chromatography.[1]
Expert Insight: The one-pot approach offers significant advantages in terms of efficiency, reduced waste, and potentially higher yields. However, the complexity of the reaction mixture may necessitate more rigorous purification to remove unreacted starting materials and side products.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS. However, the unique properties of the nicotinoyl group warrant special consideration.
Standard SPPS Cycle for Incorporating this compound:
Detailed Experimental Protocol:
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of this compound (3-4 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (3-4 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Continue with the SPPS cycle for the subsequent amino acids in the sequence.
Expert Insight on the Nicotinoyl Group's Influence:
-
Solubility: The pyridine ring of the nicotinoyl group can enhance the solubility of the growing peptide chain in the polar solvents used in SPPS, which can be advantageous for long or hydrophobic sequences.[1]
-
Basicity: The pyridine nitrogen is weakly basic. While generally not reactive under standard SPPS conditions, it is a point to consider in the context of the overall peptide's isoelectric point and purification strategy.
-
Cleavage: The nicotinoyl group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin and remove side-chain protecting groups.
Applications in Drug Discovery and Research
The incorporation of a nicotinoyl moiety can impart unique biological properties to peptides, opening avenues for various therapeutic and research applications.
-
Targeted Drug Delivery: The nicotinoyl group can act as a ligand for specific receptors. For instance, peptides targeting nicotinic acetylcholine receptors (nAChRs) have been explored for brain-targeted drug delivery.[3][4] The development of D-peptide ligands of nAChRs demonstrates the potential for creating stable, brain-penetrating drug carriers.[3][4]
-
Enzyme Inhibition: The aromatic and hydrogen-bonding capabilities of the pyridine ring can be leveraged in the design of enzyme inhibitors.[5] By mimicking the structure of natural substrates or known inhibitors, nicotinoyl-containing peptides can be designed to fit into the active sites of enzymes, modulating their activity.
-
Modulation of Physicochemical Properties: The nicotinoyl group can be used to fine-tune the overall physicochemical properties of a peptide, such as its hydrophilicity and charge, which can influence its pharmacokinetic profile and bioavailability.[6][7]
-
Biomaterial Development: In the field of cosmetics and dermatology, nicotinoyl-peptides have been investigated for their potential to enhance collagen synthesis in skin cells, suggesting applications in anti-aging formulations.[8]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the modern peptide chemist. Its unique combination of a base-labile Fmoc group and a stable, functional nicotinoyl moiety provides a gateway to novel peptides with enhanced properties and therapeutic potential. By carefully selecting high-quality starting materials, understanding the nuances of its synthesis and incorporation into peptides, and leveraging the unique characteristics of the nicotinoyl group, researchers can unlock new possibilities in drug discovery and the development of advanced biomaterials. This guide serves as a foundational resource to empower scientists in their pursuit of innovative peptide-based solutions.
References
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Nic)-OH [252049-11-9]. Aapptec Peptides. Retrieved from [Link]
- Gademann, K., et al. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. ETH Zurich Research Collection.
- Jiang, Y., et al. (2015). A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery.
-
CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. CEM Corporation. Retrieved from [Link]
- Chai, Y., et al. (2015). A D-Peptide Ligand of Nicotine Acetylcholine Receptors for Brain-Targeted Drug Delivery.
- 't Hart, P., et al. (2022).
- Huang, Y., et al. (2007). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
- Garcia-Martin, F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Tetrahedron, 70(17), 2849-2854.
- Barany, G., et al. (2004). Combinatorial organic synthesis of unique biologically active compounds. U.S.
- Hadjichristidis, N., et al. (2019). Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 11(10), 1599.
- Anhui Haofan Biotechnology Co., Ltd. (2020). Preparation method of Fmoc-Lys (Mtt) -OH. CN112110833A.
- Huang, Y., et al. (2006). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide.
- Torchilin, V. P. (2021). Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. Molecules, 26(23), 7205.
- Corden, P. (2014). AMINO DIACIDS CONTAINING PEPTIDE MODIFIERS. EP 3038658 B1.
- Suzhou High-tech Zone Leji Pharmaceutical Technology Co., Ltd. (2024). Preparation method of Fmoc-L-lysine. CN119118875A.
- Gazit, E., et al. (2006). Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure. Biopolymers, 84(4), 397-406.
- Accardo, A., et al. (2014). Receptor binding peptides for target-selective delivery of nanoparticles encapsulated drugs. Current Medicinal Chemistry, 21(33), 3846-3866.
- The M. S. Proteomics Initiative. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. bioRxiv.
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides. Retrieved from [Link]
- Accardo, A., et al. (2014). Receptor binding peptides for target-selective delivery of nanoparticles encapsulated drugs. Molecules, 19(9), 13479-13501.
- Moh, S. H., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242.
- Maher, S., et al. (2018). Chemically modified peptides and proteins - critical considerations for oral delivery. Journal of Pharmacy and Pharmacology, 70(2), 194-211.
- Shah, K., & Patel, T. (1995). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Tetrahedron Letters, 36(16), 2697-2700.
- Patarroyo, M. E., et al. (2014). Physicochemical properties of the synthetic peptides.
- Ahangarzadeh, S., et al. (2021). Strategies to improve the physicochemical properties of peptide-based drugs. Journal of Controlled Release, 333, 269-286.
- Paik, W. K., & Kim, S. (1964). ENZYMIC SYNTHESIS OF EPSILON-N-ACETYL-L-LYSINE. Archives of Biochemistry and Biophysics, 108, 221-229.
- Lindstrom, J., et al. (2004). Peptide blockers of the inhibition of neuronal nicotinic acetylcholine receptors by amyloid beta. Biochemistry, 43(32), 10425-10431.
- Reed, C. C., & Thisted, T. (2022). Novel nicotine degrading enzyme variants. U.S.
- Lilova, A., et al. (1987). Preparation and characterization of N epsilon-(2,3-dihydroxypropyl)-L-lysine and its phenylthiohydantoin derivative. Biological Chemistry Hoppe-Seyler, 368(11), 1489-1493.
- Ulens, C., et al. (2020). Peptide Inhibitors of the α-Cobratoxin–Nicotinic Acetylcholine Receptor Interaction. Journal of Medicinal Chemistry, 63(22), 13736-13745.
- Takagi, H., et al. (2000). Biosynthesis of epsilon-poly-L-lysine in a cell-free system of Streptomyces albulus. Journal of Bacteriology, 182(15), 4153-4157.
- Mochly-Rosen, D., et al. (2012). Peptide Inhibitors of Protein-Protein Interactions; From Rational Design to the Clinic. Current Pharmaceutical Design, 18(29), 4556-4565.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]
- 3. A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide design of a competitive inhibitor for HMG-CoA reductase based on statin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemically modified peptides and proteins - critical considerations for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Site-Specific Incorporation of Nicotinoyl-Lysine into Peptides via Solid-Phase Peptide Synthesis
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the successful incorporation of the non-canonical amino acid, Fmoc-Lys(nicotinoyl)-OH, into synthetic peptides using solid-phase peptide synthesis (SPPS). Nicotinoylation, a form of lysine acylation, is an emerging post-translational modification with implications in cellular signaling and disease. The strategic placement of a nicotinoyl group can modulate the physicochemical properties of peptides, potentially enhancing their therapeutic potential. This document details the underlying chemical principles, optimized protocols for coupling and cleavage, and analytical methods for the characterization of the final nicotinoylated peptide.
Introduction: The Significance of Lysine Nicotinoylation
Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins and peptides, regulating a vast array of biological processes. Among these, the acylation of lysine residues is a critical signaling mechanism. Nicotinoylation, the attachment of a nicotinoyl (pyridine-3-carbonyl) group to the ε-amino group of lysine, is a recently identified PTM. The introduction of the aromatic and polar nicotinoyl moiety can influence a peptide's conformation, solubility, and interaction with biological targets.[1] this compound serves as a key building block in Fmoc-based SPPS to site-specifically introduce this modification, enabling the synthesis of well-defined nicotinoylated peptides for research and therapeutic development.[1][2]
The core of this methodology relies on an orthogonal protection strategy. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation. The ε-amino group of lysine is permanently modified with the nicotinoyl group, which is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is essential for its effective use.
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
| Molecular Formula | C₂₇H₂₇N₃O₅ |
| Molecular Weight | 473.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) |
| Storage | 2-8°C, desiccated |
The Workflow: A Step-by-Step Guide to Synthesis
The incorporation of this compound follows the standard workflow of Fmoc-SPPS. The following diagram illustrates the key stages of the process.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Pre-Synthesis: Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal amides: Rink Amide resin is a common choice.
-
For C-terminal acids: Wang or 2-chlorotrityl chloride resins are suitable.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[2]
-
Drain the DMF.
The SPPS Cycle: Deprotection and Coupling
Each cycle of amino acid addition involves two key steps: Fmoc deprotection and coupling of the next Fmoc-protected amino acid.
Protocol 2: Standard Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
Protocol 3: Incorporation of this compound
The coupling of this compound is a critical step. Due to the potential for steric hindrance from the nicotinoyl group, optimized conditions are recommended to ensure high coupling efficiency.
Reagents and Recommended Equivalents:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 | Amino acid building block |
| Coupling Agent (e.g., HATU, HBTU) | 1.9 - 3.8 | Activates the carboxylic acid |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 4 - 8 | Maintains basic pH for coupling |
Step-by-Step Coupling Procedure:
-
Activation: In a separate vial, dissolve this compound and the coupling agent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction mixture for 1-4 hours at room temperature. The nicotinoyl group may slightly reduce the coupling kinetics, so a longer reaction time compared to standard amino acids is advisable.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a few resin beads to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling") with a fresh solution of activated amino acid.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
The subsequent amino acids in the peptide sequence are coupled using standard protocols.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously. The nicotinoyl group is stable under these conditions.
Protocol 4: Cleavage from the Resin
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K or a simpler mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . The choice of scavengers (water, TIS) is crucial to prevent side reactions with sensitive residues like tryptophan or methionine.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group byproducts.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is standard.
-
Detection: UV absorbance is monitored, typically at 220 nm and 280 nm.
The nicotinoyl group is a polar aromatic moiety. Its presence will likely decrease the retention time of the peptide on a reverse-phase column compared to an analogous peptide containing an unmodified lysine or a lysine with a more hydrophobic protecting group (e.g., Boc). The exact shift in retention time will depend on the overall sequence and length of the peptide.
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. The expected mass should be calculated, accounting for the addition of the nicotinoyl group (+105.03 Da) to a lysine residue.
Tandem mass spectrometry (MS/MS) is employed to verify the peptide sequence. The nicotinoyl-lysine residue will result in a characteristic mass modification of the corresponding b- and y-ions in the fragmentation spectrum. The fragmentation pattern is generally predictable, with cleavage occurring along the peptide backbone.
Caption: Peptide fragmentation in MS/MS analysis.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of this compound, perform a second coupling. Using a more powerful coupling agent like HATU and extending the reaction time can improve efficiency.
-
Aggregation: Peptides containing aromatic or hydrophobic residues can be prone to aggregation during synthesis. If aggregation is suspected (e.g., poor resin swelling, slow reactions), consider using a lower-loading resin or adding chaotropic salts to the coupling mixture.
-
Purity of this compound: The purity of the building block is paramount. Use high-purity material (≥98%) to avoid the incorporation of impurities into the final peptide.
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a robust and reliable method for generating site-specifically nicotinoylated peptides. By understanding the chemical properties of this modified amino acid and employing optimized coupling and cleavage protocols, researchers can successfully synthesize these valuable molecules for a wide range of applications in chemical biology and drug discovery. The analytical techniques of RP-HPLC and mass spectrometry are essential for ensuring the purity and structural integrity of the final product.
References
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Fields, G. B. (1997). Introduction to peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Isidro-Llobet, A., et al. (2009). A toolbox for the solid-phase synthesis of difficult peptide sequences. Journal of Peptide Science, 15(3), 181-197.
- Moh, S. H., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Krokhin, O. V., et al. (2004). An improved model for prediction of retention times of tryptic peptides in ion pair reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908-919.
- Dong, S., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 102, 149-157.
Sources
Application Notes and Protocols for the Incorporation of Modified Lysine Derivatives via Fmoc-SPPS
Abstract
The site-specific incorporation of modified lysine residues into peptides is a cornerstone of modern chemical biology, drug discovery, and proteomics. Lysine's versatile side chain serves as a primary site for a multitude of post-translational modifications (PTMs) that dictate protein function, signaling, and disease pathways. This guide provides a comprehensive overview of the principles and protocols for incorporating modified lysine derivatives into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and discuss the critical aspects of orthogonal protection strategies, cleavage, and final peptide characterization.
Introduction: The Significance of Modified Lysine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has transformed the landscape of peptide and protein science.[][2] The most prevalent method, Fmoc-SPPS, utilizes a base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection, allowing for synthesis under mild conditions.[2][3] This strategy is particularly advantageous for creating peptides with sensitive modifications.[3]
Lysine, with its ε-amino group, is a focal point for biological modification, including acetylation, methylation, ubiquitination, and SUMOylation.[4] These PTMs are critical for regulating protein activity and cellular processes. The ability to synthesize peptides with precisely placed lysine modifications is therefore essential for:
-
Dissecting Biological Pathways: Studying the functional impact of specific PTMs on protein-protein interactions and enzyme kinetics.[4]
-
Drug Development: Designing peptide-based therapeutics with enhanced stability, targeting, or novel functionalities.[5] Applications include the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[6]
-
Biomaterials: Creating advanced materials with unique structural and functional properties.[7]
The direct incorporation of pre-modified lysine analogs during SPPS is the most robust method for ensuring site-specificity and homogeneity of the final peptide product.[4]
Core Principles: Orthogonal Protection in Lysine Modification
The success of incorporating a modified lysine hinges on an "orthogonal" protection strategy.[8] This principle dictates that the various protecting groups used in the synthesis (Nα-Fmoc, permanent side-chain groups, and the temporary lysine side-chain group) can be removed under distinct chemical conditions without affecting the others.[8][9] This allows for selective deprotection of the lysine side chain while the peptide remains anchored to the resin, enabling on-resin modifications like branching or cyclization.[10][11]
The Fmoc/tBu (tert-butyl) strategy is the most widely adopted orthogonal approach in modern peptide synthesis.[9]
-
Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is removed at each cycle with a piperidine solution.[2]
-
Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) cation, protect the side chains of other amino acids and are removed during the final cleavage step with trifluoroacetic acid (TFA).[2][12]
-
Lysine Side-Chain Protection: A third, distinctly labile group is used on the lysine ε-amino group, which can be removed orthogonally to both the Fmoc and tBu groups.
Below is a diagram illustrating the core Fmoc-SPPS cycle.
Caption: Common orthogonal protecting groups for the lysine side chain.
Detailed Protocol: Synthesis of a Branched Peptide Using Fmoc-Lys(Tfa)-OH
This protocol details the synthesis of a branched peptide on a Rink Amide resin, where a second peptide chain is grown from the ε-amino group of a lysine residue.
4.1. Materials and Reagents
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids, including Fmoc-Lys(Tfa)-OH
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solutions: Methanol (MeOH)
-
Tfa Deprotection Solution: 1 M Piperidine in DMF
-
Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) [13][14]* Cold Diethyl Ether
4.2. Step-by-Step Synthesis Workflow
Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Tfa)-OH.
4.2.1. Resin Preparation and Main Chain Synthesis
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel. [10]2. Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5-10 minutes. Drain and repeat once. [10]3. Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). [10]4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with an activator like HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 1-2 minutes. [10] * Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes. [10] * Monitoring: Perform a Kaiser test to confirm complete coupling (beads should be colorless). If the test is positive (blue beads), recouple. [10]5. Chain Elongation: Repeat steps 2-4 for each amino acid in the main peptide sequence, incorporating Fmoc-Lys(Tfa)-OH at the desired branching point.
-
4.2.2. Selective Tfa Deprotection and Branch Synthesis
-
Washing: After coupling the final amino acid of the main chain (while it is still Nα-Fmoc protected), wash the resin thoroughly with DMF and DCM.
-
Tfa Deprotection: Add the 1 M piperidine/DMF solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Branch Chain Synthesis: Synthesize the branch peptide chain by repeating the coupling cycles (Section 4.2.1, steps 4-5), starting with the first amino acid of the branch sequence coupling to the now-free lysine ε-amino group.
4.2.3. Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the branch chain is complete, perform a final Nα-Fmoc deprotection using 20% piperidine/DMF as described previously.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (5x), and MeOH (3x), then dry thoroughly under vacuum. [4]3. Cleavage:
-
Prepare the cleavage cocktail (e.g., Reagent K) fresh in a well-ventilated fume hood. [15] * Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.25 mmol of synthesis scale). [14]Agitate for 2-3 hours at room temperature. [4]The required time can vary based on the side-chain protecting groups present. [15]4. Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). [4] * Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. [4]5. Drying: Dry the final peptide pellet under vacuum.
-
Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of the final modified peptide is a critical final step. A combination of orthogonal analytical techniques is required for comprehensive characterization. [16]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for purifying the final product. [17][18]It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities. [18]* Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. [17][19]Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF provide an accurate mass measurement, confirming the successful incorporation of all amino acids and modifications. [17]* Tandem Mass Spectrometry (LC-MS/MS): This technique fragments the peptide and analyzes the resulting fragment ions to verify the amino acid sequence and pinpoint the exact location of the lysine modification. [16]* Amino Acid Analysis (AAA): Provides quantitative information on the amino acid composition of the peptide, confirming the correct ratios of residues are present. [18]
Troubleshooting Common Challenges
-
Incomplete Coupling: Can be caused by peptide aggregation or difficult sequences. [20]Consider using stronger coupling reagents (e.g., HATU), elevated temperatures, or incorporating pseudoproline dipeptides to disrupt secondary structures. [20]* Incomplete Tfa/Dde/Alloc Deprotection: Ensure fresh deprotection reagents are used and extend reaction times if necessary. Monitor the deprotection step by taking a small sample of resin, cleaving it, and analyzing by LC-MS.
-
Side Reactions During Cleavage: The choice of cleavage cocktail is critical. Reactive amino acids like Cysteine, Methionine, and Tryptophan require specific scavengers (e.g., EDT, thioanisole, TIS) to prevent modification by carbocations generated during deprotection. [14][15]Reagent K is a robust general-purpose cocktail for peptides containing these sensitive residues. [13]
Conclusion
The use of orthogonally protected lysine derivatives is an indispensable tool in Fmoc-SPPS, enabling the synthesis of complex and functionally diverse peptides. By understanding the principles of orthogonal protection, carefully selecting the appropriate lysine building block, and adhering to optimized protocols for synthesis and cleavage, researchers can reliably produce high-quality modified peptides. This capability is fundamental to advancing our understanding of biological systems and developing the next generation of peptide-based therapeutics and materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- BenchChem. (n.d.). Introduction to Fmoc solid-phase peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Modified Lysine Residues into Peptides.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-304.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- Royal Society of Chemistry. (2023). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins.
- Little, M., Mason, J. M., & Mehrban, N. (2025). Novel Biomaterials: The Evolution of Branched Peptides. ResearchGate.
- ChemPep Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- MDPI. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
- National Institutes of Health. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins | MDPI [mdpi.com]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. pepdoopeptides.com [pepdoopeptides.com]
- 17. ijsra.net [ijsra.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 20. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for the Incorporation of Fmoc-Lys(nicotinoyl)-OH in Peptide Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the successful incorporation of Fmoc-Lys(nicotinoyl)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). We delve into the unique chemical considerations of this modified amino acid, present a comparative analysis of suitable coupling reagents, and offer detailed, field-proven protocols to ensure high coupling efficiency and minimize side reactions. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users to optimize their peptide synthesis workflows.
Introduction: The Unique Profile of this compound
This compound is a critical building block for the synthesis of peptides with enhanced biological properties. The nicotinoyl moiety, a pyridine-3-carbonyl group, can introduce beneficial characteristics such as improved solubility, potential for metal coordination, and unique π-π stacking interactions.[1] However, the successful incorporation of this residue into a growing peptide chain is not without its challenges. Two primary factors must be considered:
-
Steric Hindrance: The nicotinoyl group, while not excessively bulky, does present a degree of steric hindrance around the α-carboxyl group, which can impede the approach of the incoming N-terminal amine of the peptide-resin. This can lead to slower reaction kinetics and incomplete couplings if suboptimal activation methods are employed.
-
Electronic Effects & Side Reactions: The pyridine ring of the nicotinoyl group introduces a basic nitrogen atom into the side chain. This can lead to undesirable side reactions, particularly during the basic conditions of Fmoc deprotection using piperidine. The pyridyl nitrogen can be acylated by the activated carboxyl group of an incoming amino acid, leading to chain termination.[2] Furthermore, β-elimination of the pyridinium group can occur, especially if the nitrogen is protonated, leading to the formation of a dehydroalanine intermediate.[2]
Understanding these challenges is paramount to selecting an appropriate coupling strategy that ensures high yields and purity of the target peptide.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical determinant of success when working with sterically demanding or sensitive amino acids like this compound. We will compare three major classes of reagents: aminium/uronium salts, phosphonium salts, and carbodiimides with additives.
| Reagent Class | Examples | Mechanism of Action | Advantages for this compound | Considerations & Potential Downsides |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Form highly reactive OAt or OBt active esters. | High Reactivity: Excellent for overcoming steric hindrance.[3] Fast Kinetics: Reduces coupling times, minimizing potential side reactions.[4] Low Racemization: The use of additives like HOAt (in HATU) or HOBt (in HBTU) minimizes epimerization.[4] | Cost: Generally more expensive than carbodiimides. Side Reactions: Excess reagent can lead to guanidinylation of the N-terminus.[4] |
| Phosphonium Salts | PyBOP | Forms a highly reactive OBt active ester. | High Reactivity: Similar to aminium salts, very effective for difficult couplings. Safety: Avoids the formation of the potentially carcinogenic byproduct HMPA, unlike its predecessor BOP.[5] | Cost: Can be more expensive than other options. |
| Carbodiimides & Additives | DIC/Oxyma, DIC/HOBt | DIC activates the carboxylic acid, which then reacts with the additive (Oxyma or HOBt) to form a reactive ester. | Cost-Effective: A more economical option for routine couplings. Reduced Racemization: The use of additives is crucial to suppress racemization.[5] Oxyma Advantage: OxymaPure® is a safer and often more efficient alternative to the explosive HOBt.[6] | Slower Kinetics: Generally slower than aminium/phosphonium salts, which may be a disadvantage for sterically hindered residues. |
Recommendation: For the highest probability of success, especially in challenging sequences, HATU is the recommended coupling reagent due to its superior reactivity and low racemization potential.[3][4] For a more cost-effective approach that still offers excellent performance, the combination of DIC/OxymaPure® is a robust alternative.[6]
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale solid-phase peptide synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Resin Preparation
-
Resin Swelling: Place the desired resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a peptide synthesis vessel. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]
-
Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving the highest coupling efficiency.
dot
Caption: Workflow for HATU-mediated coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)
-
DMF (peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.[7]
-
Monitoring: After the coupling time, take a small sample of the resin and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (at least 5 times).
-
Double Coupling (Optional): If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, repeat steps 1-5.
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol offers a balance of efficiency and cost-effectiveness.
dot
Caption: Activation mechanism of DIC/OxymaPure®.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (3 equivalents, 0.3 mmol)
-
OxymaPure® (3 equivalents, 0.3 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol)
-
DMF (peptide synthesis grade)
Procedure:
-
Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.
-
Coupling: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Double Coupling (Optional): If the Kaiser test is positive, a second coupling may be necessary.
Troubleshooting and Final Considerations
-
Incomplete Coupling: If double coupling with your chosen reagent is still unsuccessful, consider switching to a more potent reagent (e.g., from DIC/Oxyma to HATU). Increasing the reaction temperature to 40-50°C can also improve coupling efficiency for difficult sequences, though this should be done with caution as it can increase the risk of side reactions.
-
Side Chain Acylation: To mitigate the risk of acylation on the pyridyl nitrogen, ensure that the Fmoc deprotection is followed by thorough washing to remove all traces of piperidine. Using a less nucleophilic base for deprotection, such as 2% DBU/2% piperidine in DMF, can also be beneficial.[2]
-
Cleavage: After synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT). The scavengers in this cocktail are important to prevent re-attachment of protecting groups to sensitive residues.[2]
By understanding the unique chemical nature of this compound and applying the optimized protocols detailed in this guide, researchers can confidently incorporate this valuable building block into their synthetic peptides, paving the way for new discoveries in drug development and biochemical research.
References
- Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]
-
PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Fmoc SPPS: The Strategic Advantage of Fmoc-Lys(Mmt)-OH. [Link]
-
MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
PubMed Central. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
MDPI. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. [Link]
-
PubMed. (n.d.). Distance dependence of electron transfer across peptides with different secondary structures: the role of Peptide energetics and electronic coupling. [Link]
Sources
Application Notes and Protocols: Orthogonal Protection Strategies for the Nicotinoyl Group
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction: The Nicotinoyl Group in Complex Synthesis
The nicotinoyl group, derived from nicotinic acid (Vitamin B3), is a heterocyclic moiety frequently incorporated into biologically active molecules and complex natural products. Its presence can be crucial for pharmacological activity, but its pyridine nitrogen and carbonyl group also introduce synthetic challenges. Protecting the nicotinoyl group itself or other functional groups in its presence is often necessary to achieve desired chemical transformations with high selectivity and yield. This guide provides a detailed overview of orthogonal protection strategies relevant to the nicotinoyl group, offering both theoretical understanding and practical, field-proven protocols.
Orthogonal protection is a cornerstone of modern organic synthesis, enabling the selective removal of one protecting group in the presence of others under specific, non-interfering conditions.[1][2] This strategy is paramount in the multi-step synthesis of complex molecules where multiple reactive functionalities must be managed.[3]
This document explores various protecting groups that are orthogonal to the nicotinoyl moiety, categorized by their cleavage conditions. Each section provides the chemical rationale, detailed experimental protocols, and a discussion of the advantages and limitations of the strategy.
The Nicotinoyl Group: Protection and Deprotection
The nicotinoyl group is typically introduced as an ester or an amide. While it can serve as a protecting group for alcohols and amines, this guide focuses on strategies where the nicotinoyl group is a stable part of the target molecule, and other functionalities require transient protection.
Deprotection of the Nicotinoyl Group
The nicotinoyl group is generally stable to a wide range of conditions. However, it can be cleaved under specific, two-step conditions that involve the activation of the pyridine ring.
Mechanism: The pyridine nitrogen is first quaternized with an alkylating agent, typically methyl iodide. This activation renders the carbonyl group significantly more electrophilic and susceptible to nucleophilic attack. Subsequent treatment with a mild base, such as sodium hydroxide, leads to the hydrolysis of the ester or amide linkage.
Experimental Protocol: Deprotection of a Nicotinoyl Ester
-
Quaternization: Dissolve the nicotinoyl-protected compound (1.0 eq) in a suitable solvent such as acetone or acetonitrile. Add methyl iodide (5.0 eq) and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Hydrolysis: After completion of the quaternization, add a 1 M aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture. Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: Neutralize the reaction mixture with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Deprotection of a nicotinoyl ester.
Orthogonal Strategy 1: Base-Labile Protecting Groups (Fmoc)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its key feature is its lability to mild basic conditions, typically a solution of piperidine in DMF.[4][5] The nicotinoyl group, being an ester or amide, is stable under these conditions, making the Fmoc/nicotinoyl pairing an excellent orthogonal strategy.[6]
Causality Behind Experimental Choices: The use of a secondary amine like piperidine for Fmoc deprotection is crucial. It acts as a nucleophile to trap the dibenzofulvene byproduct of the E1cB elimination reaction, driving the reaction to completion.[7] The concentration of piperidine and the reaction time are optimized to ensure complete Fmoc removal without affecting other sensitive groups.
Experimental Protocol: Selective Fmoc Deprotection in the Presence of a Nicotinoyl Group
This protocol is adapted from a standard solid-phase peptide synthesis workflow where a nicotinoyl group is present on a side chain.[6]
-
Resin Swelling: Swell the Fmoc-protected peptide-resin bearing a nicotinoyl moiety in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally with DMF (3 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step, with the nicotinoyl group remaining intact.
Caption: Orthogonality of Fmoc and Nicotinoyl groups.
Orthogonal Strategy 2: Acid-Labile Protecting Groups (Boc, tBu)
The tert-butoxycarbonyl (Boc) group for amines and the tert-butyl (tBu) ether/ester for hydroxyl/carboxyl groups are classic acid-labile protecting groups.[] They are typically removed with strong acids like trifluoroacetic acid (TFA).[9] The nicotinoyl group is generally stable to acidic conditions used for Boc and tBu deprotection, especially when scavengers are used to trap the resulting carbocations. A patent for the synthesis of nicotinoyl-peptides demonstrates this stability in a practical setting.[6]
Causality Behind Experimental Choices: TFA is a strong acid that efficiently cleaves the Boc group via a mechanism involving the formation of a stable tert-butyl cation. The use of scavengers, such as triisopropylsilane (TIS) or water, is critical to prevent side reactions, including the potential for the tert-butyl cation to alkylate sensitive residues or the pyridine nitrogen of the nicotinoyl group.
Experimental Protocol: Selective Boc Deprotection in the Presence of a Nicotinoyl Group
This protocol is based on the final deprotection step in the synthesis of a nicotinoyl-peptide.[6]
-
Resin Preparation: Wash the Boc-protected peptide-resin containing a nicotinoyl group with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection and Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
-
The resulting peptide will have the Boc groups removed, while the nicotinoyl group remains attached.
Caption: Orthogonality of Boc and Nicotinoyl groups.
Orthogonal Strategy 3: Fluoride-Labile Silyl Ethers
Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), are widely used for the protection of hydroxyl groups.[10] Their cleavage is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The mild, nucleophilic deprotection with fluoride is orthogonal to the nicotinoyl group, which is stable under these conditions.
Causality Behind Experimental Choices: The high affinity of silicon for fluoride is the driving force for the cleavage of silyl ethers. TBAF is a convenient, organic-soluble source of fluoride ions. The reaction is typically buffered with acetic acid to prevent undesired base-catalyzed side reactions.
Experimental Protocol: Selective TBS Deprotection in the Presence of a Nicotinoyl Ester
-
Reaction Setup: Dissolve the TBS-protected alcohol bearing a nicotinoyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotection: Add a 1.0 M solution of TBAF in THF (1.2 eq). Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Orthogonality of Silyl ethers and Nicotinoyl groups.
Other Potential Orthogonal Strategies
Several other protecting group strategies offer potential orthogonality with the nicotinoyl group, although specific literature examples are less common. These are presented here as avenues for further exploration.
Allyl-Based Protecting Groups (Alloc, Allyl Esters)
The allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids are removed under very mild conditions using a palladium(0) catalyst and a scavenger.[11][12] These conditions are generally chemoselective and should not affect the nicotinoyl group.
Photocleavable Protecting Groups
Protecting groups such as the o-nitrobenzyl group can be removed by photolysis at a specific wavelength (e.g., 365 nm).[13][14] This method offers a high degree of orthogonality as it does not require any chemical reagents for cleavage. The nicotinoyl group is not expected to be labile under these conditions.
Enzymatic Deprotection
Enzymes, such as lipases and esterases, can be used for the selective hydrolysis of certain esters under mild, physiological conditions.[15][16] It may be possible to find an enzyme that selectively cleaves a protecting group ester in the presence of a nicotinoyl ester or amide, or vice versa, based on the specific substrate recognition of the enzyme.
Summary of Orthogonal Strategies
The following table summarizes the protecting groups discussed and their cleavage conditions, highlighting their orthogonality with the nicotinoyl group.
| Protecting Group | Protected Functionality | Cleavage Conditions | Nicotinoyl Group Stability |
| Nicotinoyl | Alcohol, Amine | 1. MeI; 2. NaOH | - |
| Fmoc | Amine | 20% Piperidine in DMF | Stable |
| Boc / tBu | Amine, Alcohol, Carboxylic Acid | TFA, Scavengers | Stable |
| TBS / Silyl Ethers | Alcohol | TBAF in THF | Stable |
| Alloc / Allyl | Amine, Carboxylic Acid, Alcohol | Pd(0), Scavenger | Expected to be Stable |
| o-Nitrobenzyl | Various | UV light (e.g., 365 nm) | Expected to be Stable |
graph Orthogonal_Summary { rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Molecule [label="Molecule with Nicotinoyl Group\n and other Protecting Groups", shape=box, style=rounded, fillcolor="#F1F3F4"];
Fmoc [label="Fmoc", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc [label="Boc / tBu", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Silyl [label="Silyl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alloc [label="Alloc / Allyl", fillcolor="#FBBC05"]; Nicotinoyl [label="Nicotinoyl", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Molecule -> Fmoc [label="Base (Piperidine)"]; Molecule -> Boc [label="Acid (TFA)"]; Molecule -> Silyl [label="Fluoride (TBAF)"]; Molecule -> Alloc [label="Pd(0)"]; Molecule -> Nicotinoyl [label="1. MeI\n2. Base"]; }
Caption: Summary of orthogonal deprotection strategies.
Conclusion
The nicotinoyl group, while adding synthetic complexity, can be effectively managed using a variety of orthogonal protection strategies. The stability of the nicotinoyl moiety to both mild basic (piperidine) and strong acidic (TFA) conditions allows for the seamless integration of the widely used Fmoc and Boc/tBu protection schemes. Furthermore, the orthogonality with fluoride-labile silyl ethers and potentially with palladium-labile and photocleavable groups provides a versatile toolkit for the synthesis of complex molecules containing this important heterocyclic scaffold. Careful selection of protecting groups based on the planned synthetic route is key to achieving high yields and purity in the final product.
References
-
Aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Aapptec Technical Support Information Bulletin 1144. [Link]
-
Kim, S., & Gellman, S. H. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]
-
Laimgruber, S., Schrotter, E., & Stadler, A. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 10(47), 57560-57567. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Liu, Z., & Li, J. (2007). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 129(37), 11464-11472. [Link]
-
Wang, J., et al. (2005). Carbon-nitrogen bond cleavage in pyridine ring systems mediated by organometallic thorium(IV) complexes. Chemical Communications, (20), 2591-2593. [Link]
-
Swarbrick, J., & Boylan, J. C. (1996). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 85(10), 1035-1039. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal- catalysed cleavage of allyl esters. [Link]
- Lee, J. H., et al. (2012). Nicotinoyl peptide derivatives and cosmetic composition comprising the same. EP2420510A1.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Organic & Biomolecular Chemistry. (2014). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. [Link]
-
Glen Research. (n.d.). Deprotection with Sodium Hydroxide. [Link]
- Jeffrey, P. D. (1988). Deprotection of allylic esters and ethers. US4788282A.
- Collins, J. M., & Leadbeater, N. E. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis. US8314208B2.
-
Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. [Link]
-
Organic Chemistry Portal. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Semantic Scholar. (2015). Safe Removal of the Allyl Protecting Groups of Allyl Esters using a Recyclable, Low-Leaching and Ligand-Free Palladium Nanoparticle Catalyst. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups. [Link]
-
ResearchGate. (2014). Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by.... [Link]
-
Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(6), 1193. [Link]
-
Li, X., et al. (2022). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Nature Communications, 13(1), 5897. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Ye, G. J., & An, H. (2013). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic Letters, 15(1), 182-185. [Link]
-
Albericio, F., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(23), 8231-8238. [Link]
-
Beaucage, S. L. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2845-2853. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2000). Molecular Iodine in Protection and Deprotection Chemistry. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5706. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal Iodide/Chloride Salts. [Link]
-
ResearchGate. (2021). Synthesis and Application of a Thiol Photolabile Protecting Group. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Wikipedia. (2023). Transition metal pyridine complexes. [Link]
-
ResearchGate. (2011). New System of Deprotection Step for the Hydroxide Radicals: Boron Trifluoride Etherate/Sodium Iodide. [Link]
-
ResearchGate. (2008). Organometallic Complexes of Pyridines and Benzannulated Pyridines. [Link]
-
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
University of Groningen. (2024). Promiscuous acyltransferases for ester and amide synthesis in aqueous solution. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
CDN. (n.d.). Alloc Protecting Group Removal Protocol. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
Sources
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 13. seas.upenn.edu [seas.upenn.edu]
- 14. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nicotinoylated Peptides
Abstract
Nicotinoylation, a post-translational modification involving the addition of a nicotinic acid moiety, is of growing interest in biological research and therapeutic development. The successful synthesis of nicotinoylated peptides is only the first step; obtaining a highly pure product is critical for accurate functional assays, structural studies, and pre-clinical evaluation. This application note provides a comprehensive guide to developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification methods for these modified peptides. We delve into the physicochemical impact of the nicotinoyl group, strategic selection of chromatographic parameters, and provide detailed, field-proven protocols for method development, scale-up, and post-purification analysis.
Introduction: The Purification Challenge of Nicotinoylation
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for generating custom peptides, but the process invariably yields a crude product containing deletion sequences, incompletely deprotected species, and other synthesis-related impurities.[1][2] The goal of purification is to isolate the target peptide with the highest possible purity.
The introduction of a nicotinoyl group presents a unique challenge for standard peptide purification protocols. This modification fundamentally alters the peptide's properties in two key ways:
-
Increased Hydrophobicity: The aromatic pyridine ring of the nicotinoyl group adds significant non-polar character to the peptide, increasing its retention on reversed-phase media.
-
pH-Dependent Charge: The pyridine nitrogen has a pKa of approximately 5.2. In the acidic mobile phases typically used for peptide RP-HPLC (pH 2-3), this nitrogen becomes protonated, conferring an additional positive charge on the peptide. This charge modulation dramatically influences the peptide's interaction with the stationary phase and ion-pairing agents.
A successful purification strategy must account for both of these competing effects. This guide explains the causality behind experimental choices to empower researchers to develop tailored, efficient, and scalable purification methods.
Foundational Principles: RP-HPLC for Modified Peptides
Reversed-phase HPLC separates molecules based on their hydrophobicity.[3] Peptides are retained on a non-polar stationary phase (e.g., C18 silica) and are eluted by a gradient of increasing organic solvent, typically acetonitrile (ACN).[4][5] For peptides, several specific considerations are crucial:
-
Wide-Pore Stationary Phases: Columns with a pore size of 300 Å are recommended to ensure that the peptide molecules have unrestricted access to the bonded phase, maximizing loading capacity and resolution.[6]
-
Ion-Pairing Reagents: Acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) are added to the mobile phase.[7][8] These reagents serve two purposes: they maintain a low pH to ensure consistent protonation of acidic and basic residues, and they form neutral ion-pairs with the positively charged sites on the peptide, enhancing retention and improving peak shape.[6][9]
Strategic Method Development for Nicotinoylated Peptides
The key to purifying nicotinoylated peptides is to systematically optimize the parameters that control chromatographic selectivity. The following sections detail a logical approach to method development.
Stationary Phase Selection
The choice of stationary phase is the foundation of the separation. For nicotinoylated peptides, a C18 column is the universal starting point due to its high hydrophobicity and resolving power.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic retention, which is necessary to retain the peptide and resolve it from more polar impurities. A good starting point for most peptides. |
| Pore Size | 300 Å | Ensures efficient mass transfer by allowing the peptide to freely access the bonded phase surface, preventing size-exclusion effects and improving peak shape.[6] |
| Particle Size | 3-5 µm (Analytical) 5-10 µm (Preparative) | Smaller particles provide higher efficiency and resolution for analytical method development. Larger particles are used for preparative scale to reduce backpressure. |
Mobile Phase Optimization: The Key to Selectivity
Mobile phase composition, particularly the choice of pH and ion-pairing agent, is the most powerful tool for manipulating the retention and selectivity of nicotinoylated peptides.[10]
At the typical operating pH of ~2, the nicotinoyl group is positively charged. The ion-pairing agent neutralizes this and other positive charges (e.g., Lys, Arg, N-terminus), increasing the peptide's overall hydrophobicity and retention. The strength and hydrophobicity of the ion-pairing agent itself can be varied to fine-tune the separation.[11]
| Ion-Pairing Agent | Concentration | Properties & Use Case |
| Trifluoroacetic Acid (TFA) | 0.1% | Workhorse Reagent. Strong acid and effective ion-pairing agent. Provides excellent peak shape and high retention.[5] Its primary drawback is causing significant ion suppression in mass spectrometry.[6] |
| Formic Acid (FA) | 0.1% | MS-Compatible. A weaker ion-pairing agent than TFA, leading to lower retention and potentially broader peaks.[6] It is the preferred choice when fractions will be analyzed directly by LC-MS. |
| Heptafluorobutyric Acid (HFBA) | 0.05-0.1% | Strong Retention Agent. A larger, more hydrophobic ion-pairing agent than TFA.[12] It dramatically increases peptide retention and can significantly alter selectivity, making it useful for resolving impurities that co-elute when using TFA.[11] |
Senior Scientist Insight: When starting with a new nicotinoylated peptide, always begin with 0.1% TFA. It provides the most robust chromatography and serves as a reliable baseline. If co-eluting impurities are observed, switching to 0.1% HFBA can often provide the necessary change in selectivity to achieve separation. The increased retention with HFBA means your gradient will need to be shifted to a higher %ACN.
Gradient Design and Optimization
The elution gradient must be tailored to the specific peptide. A two-step process of a "scouting" run followed by an "optimized" run is highly efficient.[13]
-
Scouting Gradient: A broad, fast gradient is used to quickly determine the approximate %ACN at which the peptide elutes. This saves time and solvent.
-
Optimized Gradient: A much shallower gradient is then designed around the elution point found in the scouting run. This expands the separation window, maximizing the resolution between the target peptide and any closely eluting impurities.[5]
| Run Type | Typical Gradient (ACN in Water, with 0.1% TFA) | Flow Rate (Analytical) | Purpose |
| Scouting | 5% to 95% ACN over 20 minutes | 1.0 mL/min | To quickly determine the retention time (Tr) and approximate elution concentration of the target peptide. |
| Optimized | (Tr %ACN - 10%) to (Tr %ACN + 10%) over 40 minutes | 1.0 mL/min | To maximize resolution around the peak of interest for high-purity fraction collection. |
Experimental Workflows and Protocols
The following diagrams and protocols provide a systematic framework for purification.
Overall Purification Workflow
Caption: Workflow for HPLC purification of nicotinoylated peptides.
Method Development Decision Logic
Caption: Decision tree for analytical method development.
Protocol 1: Analytical Method Development
Objective: To establish the optimal separation conditions on an analytical scale.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA (v/v) in HPLC-grade acetonitrile (ACN).
-
Filter both phases through a 0.22 µm membrane.[14]
-
-
Sample Preparation:
-
Dissolve ~1 mg of crude nicotinoylated peptide in 1 mL of a solution containing 95% Mobile Phase A and 5% Mobile Phase B.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Scouting Run:
-
Column: C18, 300 Å, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 260 nm (the pyridine ring of the nicotinoyl group absorbs around 260 nm).
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-28 min: 95% to 5% B
-
28-35 min: 5% B (re-equilibration)
-
-
Action: Note the retention time (Tr) of the main peak.
-
-
Optimized Run:
-
Calculate the %B at which your peptide eluted in the scouting run.
-
Design a new, shallower gradient around this value. For example, if Tr was at 40% B:
-
Gradient:
-
0-2 min: 30% B
-
2-42 min: 30% to 50% B (0.5% / min slope)
-
Continue with wash and re-equilibration steps.
-
-
Action: Confirm that resolution between the main peak and impurities has improved. This method is now ready for scale-up.
-
Protocol 2: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of the peptide using the optimized analytical method.
-
System Preparation:
-
Install a preparative column with the same chemistry as the analytical column (e.g., C18, 300 Å, 21.2 x 250 mm, 10 µm).
-
Prime the pumps with the appropriate mobile phases (A and B).
-
-
Method Scaling:
-
Flow Rate: Adjust the flow rate based on the column cross-sectional area. For a 4.6 mm to 21.2 mm ID scale-up, the scaling factor is (21.2/4.6)², which is ~21. Therefore, a 1.0 mL/min analytical flow rate becomes ~21 mL/min.
-
Gradient: Keep the gradient slope (%B/column volume) the same. This often means simply keeping the gradient time the same while increasing the flow rate.
-
Sample Load: Dissolve the desired amount of crude peptide (e.g., 50-200 mg, depending on column capacity) in the minimum volume of starting mobile phase required for full dissolution.
-
-
Purification Run and Fraction Collection:
-
Inject the prepared sample onto the equilibrated preparative column.
-
Start the purification method.
-
Collect fractions throughout the elution of the target peak and its surrounding regions. Collect smaller fractions across the main peak to better isolate the purest material.
-
Protocol 3: Post-Purification Analysis and Processing
-
Purity Analysis:
-
Analyze an aliquot from each collected fraction using the optimized analytical HPLC method.
-
Confirm the identity of the main peak in the pure fractions using Mass Spectrometry (MS).[15]
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity specification (e.g., >95%).
-
Freeze the pooled solution in a lyophilizer flask.
-
Lyophilize the sample to a dry, fluffy powder. This removes the water, ACN, and volatile TFA.[5]
-
-
Final QC:
-
Perform a final analytical HPLC and MS analysis on the lyophilized powder to confirm purity and identity.
-
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- HPLC Analysis and Purification of Peptides.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Reversed-phase isolation of peptides. Current Protocols in Protein Science.
- What is Solid-phase Peptide Synthesis?. Powder Systems.
- Ion-Pair Reagents for HPLC. Spectrum Chemical.
- Peptide analysis using reverse phase liquid chromatography.
- Peptide Purific
- Peptide Characterization Techniques and Applications.
- How to improve peptide purification by altering the mobile phase pH. Biotage.
- How to choose an ion pairing agent to improve your peptide purific
- HPLC Purific
- Peptide Isolation – Method Development Considerations.
- HPLC Ion Pair Reagents. Fisher Scientific.
Sources
- 1. bachem.com [bachem.com]
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. peptide.com [peptide.com]
- 6. agilent.com [agilent.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 13. biotage.com [biotage.com]
- 14. HPLC Purification of Peptides [protocols.io]
- 15. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Lys(nicotinoyl)-OH in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Lys(nicotinoyl)-OH during Solid-Phase Peptide Synthesis (SPPS). Low coupling efficiency with this particular amino acid derivative is a common yet surmountable obstacle. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Introduction: Understanding the Challenge
This compound is a valuable building block in peptide synthesis, offering a unique functionality through its nicotinoyl moiety on the epsilon-amino group of lysine.[1] This group can enhance the solubility and stability of the final peptide.[1] However, the aromatic and somewhat bulky nature of the nicotinoyl group can introduce steric hindrance, leading to sluggish or incomplete coupling reactions. This guide will explore the root causes of these difficulties and provide practical, field-proven solutions.
Troubleshooting Guide: Addressing Low Coupling Efficiency
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound.
Question 1: My coupling reaction with this compound is incomplete. What is the most likely cause?
Answer: The primary culprit is often steric hindrance from the nicotinoyl protecting group on the lysine side chain. This bulkiness can impede the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions that work well for less hindered amino acids may be insufficient to drive this reaction to completion.
Question 2: How can I overcome the steric hindrance and improve my coupling efficiency?
Answer: There are several effective strategies to overcome steric hindrance. These can be used individually or in combination.
Strategy 1: Employ More Potent Coupling Reagents
Standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) may not be sufficiently reactive for this hindered coupling.[2][3] Switching to a more powerful uronium or phosphonium salt-based reagent is highly recommended.[2]
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices.[2][4][5] HATU is often considered superior for hindered couplings due to the formation of a more reactive OAt-ester intermediate.[2]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective option.[2]
| Coupling Reagent | Reagent Type | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Moderate | May be insufficient for this compound. |
| HBTU/HOBt | Aminium/Uronium Salt | 30 - 60 min | High | Widely used and effective, but HATU is often preferred for very difficult couplings.[2][5] |
| HATU/HOAt | Aminium/Uronium Salt | 20 - 45 min | Very High | Excellent for hindered couplings with a lower risk of racemization. [2][4][5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | A strong alternative to uronium salts. |
Strategy 2: Optimize Reaction Conditions
-
Double Coupling: A straightforward and often effective method is to simply repeat the coupling step.[2] After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated this compound.
-
Increase Reaction Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[2]
-
Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, especially for difficult sequences and hindered amino acids.[2][6] This method drives reactions to completion more efficiently and in a shorter timeframe.[6]
Strategy 3: Enhance Solvation
Proper solvation of the peptide-resin is crucial for efficient coupling.[2] If the growing peptide chain aggregates, it can block reactive sites.
-
Solvent Choice: While DMF (N,N-Dimethylformamide) is a common solvent, NMP (N-Methyl-2-pyrrolidone) often provides superior solvating properties for complex or aggregation-prone sequences.[2]
-
Solvent Mixtures: For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
Question 3: Could there be any side reactions specific to this compound that I should be aware of?
Answer: While the nicotinoyl group is generally stable under standard Fmoc SPPS conditions, it's important to be mindful of the following:
-
Premature Fmoc Deprotection: During very slow coupling reactions, the basic environment created by the activating base (e.g., DIPEA) can potentially lead to some premature deprotection of the Fmoc group from the incoming amino acid.[7] Using a more hindered base like 2,4,6-collidine can sometimes mitigate this.
-
Nicotinoyl Group Stability: The nicotinoyl group is stable to the piperidine used for Fmoc deprotection. However, it may show some instability under prolonged or harsh acidic conditions, which is more relevant during the final cleavage from the resin.[1]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction vessel at room temperature for at least 2 hours. For difficult sequences, this can be extended to 4 hours or overnight.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, proceed to the double coupling step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
(Optional) Double Coupling: If the Kaiser test was positive, repeat steps 2-6 with a fresh activation solution.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF and then DCM before proceeding to the next Fmoc deprotection step.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to racemization? A1: While any amino acid can racemize under certain conditions, lysine is generally less prone to racemization than residues like histidine or cysteine.[8][9] However, using highly activating reagents and strong bases can increase the risk.[8] The use of HATU with an additive like HOAt is known to suppress racemization effectively.[10]
Q2: Can I use standard Fmoc deprotection conditions for this amino acid? A2: Yes, the nicotinoyl group is stable to the standard 20% piperidine in DMF solution used for Fmoc group removal.[1]
Q3: My peptide sequence is known to aggregate. Will this worsen the coupling of this compound? A3: Yes, peptide aggregation can significantly exacerbate the coupling difficulties associated with sterically hindered amino acids.[2] In such cases, it is crucial to employ strategies that disrupt aggregation, such as using NMP as the solvent or incorporating "difficult sequence" protocols.
Q4: How does the purity of this compound affect coupling efficiency? A4: As with any SPPS reagent, high purity is essential for optimal results. Impurities can interfere with the reaction and lead to unwanted side products. Always use a high-quality, well-characterized this compound.
Q5: What is the mechanism of action of HATU that makes it so effective? A5: HATU reacts with the carboxylic acid of the Fmoc-amino acid in the presence of a base to form a highly reactive OAt-ester. This activated species readily reacts with the N-terminal amine of the peptide chain to form the peptide bond. The HOAt byproduct is a potent catalyst that accelerates the coupling reaction and helps to minimize side reactions like racemization.
Visualizing the HATU Activation Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Aggregation of Peptides Containing Nicotinoyl-Lysine
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with peptides containing the nicotinoyl-lysine modification. The unique properties of this modification can sometimes lead to challenges with peptide aggregation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these experimental hurdles.
Understanding the Challenge: Why Nicotinoyl-Lysine Peptides Aggregate
Peptide aggregation is a common phenomenon where peptide chains self-associate to form larger, often insoluble, complexes.[1][2] This can be a significant obstacle in various experimental workflows, from synthesis and purification to biological assays. The incorporation of a nicotinoyl group onto a lysine residue introduces a bulky, aromatic, and potentially hydrophobic moiety. This modification can significantly alter the peptide's overall physicochemical properties, increasing its propensity to aggregate through several mechanisms:
-
Increased Hydrophobicity: The nicotinoyl group adds a non-polar, aromatic ring to the peptide, which can drive hydrophobic interactions between peptide chains, a primary cause of aggregation.[3][4]
-
Pi-Pi Stacking: The aromatic nature of the nicotinoyl group can lead to pi-pi stacking interactions between adjacent peptide molecules, further promoting self-assembly.
-
Altered Charge Distribution: The modification neutralizes the positive charge of the lysine side chain, which can disrupt favorable electrostatic repulsions that might otherwise keep peptides in solution.[3][4]
-
Hydrogen Bonding: While the nicotinoyl group itself isn't a strong hydrogen bond donor or acceptor, its presence can influence the overall conformation of the peptide, potentially exposing backbone regions that are prone to forming intermolecular hydrogen bonds.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My lyophilized nicotinoyl-lysine peptide is difficult to dissolve in my standard aqueous buffer.
Root Cause Analysis: This is a classic sign of an aggregation-prone peptide. The strong intermolecular forces, primarily hydrophobic interactions, are preventing the peptide from readily interacting with the aqueous solvent.[5][6] The pH of your buffer might also be close to the peptide's isoelectric point (pI), where its net charge is minimal, thus reducing solubility.[3][4]
Solutions:
-
Initial Dissolution in an Organic Co-solvent: This is the most effective initial strategy. First, dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer with gentle vortexing.[5][7]
Recommended Co-solvents Considerations Dimethyl Sulfoxide (DMSO) A powerful and versatile solvent for many hydrophobic peptides.[5][7] However, it can oxidize peptides containing Cysteine (Cys) or Methionine (Met). Dimethylformamide (DMF) A good alternative to DMSO, particularly if your peptide is susceptible to oxidation.[5] Acetonitrile (ACN) Another effective organic solvent for solubilizing hydrophobic peptides.[4][5] Isopropanol or Methanol Can also be used, but may be less effective for highly hydrophobic peptides.[7][8] -
pH Adjustment: Systematically test the solubility of a small aliquot of your peptide in buffers with different pH values. For peptides with a net positive charge (more basic residues), an acidic buffer (e.g., containing 10% acetic acid) will increase solubility.[7] Conversely, for peptides with a net negative charge (more acidic residues), a basic buffer (e.g., 0.1M ammonium bicarbonate) will be more effective.[7] Avoid pH levels near the peptide's calculated isoelectric point (pI).[3][4]
-
Sonication: Brief periods of sonication in a water bath can help to break up small aggregates and facilitate dissolution.[5][8] Be cautious with this method, as prolonged or high-energy sonication can potentially damage the peptide.
Q2: My nicotinoyl-lysine peptide dissolves initially but then precipitates out of solution over time or upon freeze-thawing.
Root Cause Analysis: This indicates that while the initial solubilization was successful, the peptide is not stable in that particular solution. The conditions may be favoring a gradual conformational change that exposes aggregation-prone regions. Repeated freeze-thaw cycles can also promote aggregation by concentrating the peptide in the unfrozen liquid phase.[9][10][11]
Solutions:
-
Aliquot and Store Properly: This is a critical preventative measure. Once you have a stock solution, aliquot it into single-use volumes and store them at -20°C or, ideally, -80°C.[9][10][12] This minimizes the number of freeze-thaw cycles the peptide is subjected to.
-
Incorporate Aggregation-Disrupting Excipients:
-
L-Arginine or L-Lysine: Adding these amino acids (e.g., at a concentration of 50-100 mM) to your buffer can help to suppress aggregation by interacting with the peptide and preventing self-association.[2][13][14]
-
Sugars and Polyols: Sugars like sucrose or trehalose, and polyols like glycerol, can stabilize the native conformation of peptides and increase the energy barrier for aggregation.
-
Detergents: In some cases, low concentrations of non-ionic detergents (e.g., Tween-20 or Triton X-100) can be used to keep hydrophobic peptides in solution, but be mindful of their potential interference with downstream applications.[15][16][17]
-
-
Optimize Buffer Ionic Strength: The effect of ionic strength on peptide solubility can be complex. For some peptides, increasing the salt concentration can shield charges and promote aggregation, while for others, it can increase solubility.[18][19] It is recommended to empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition for your specific peptide.
Q3: I'm observing poor yield and peak tailing during HPLC purification of my nicotinoyl-lysine peptide.
Root Cause Analysis: This is often a direct result of on-column aggregation. The peptide is likely aggregating on the stationary phase of the chromatography column, leading to poor separation, broad peaks, and low recovery.
Solutions:
-
Modify the Mobile Phase:
-
Increase Organic Solvent Content: If possible within your separation parameters, a higher percentage of acetonitrile or methanol in the mobile phase can help to keep the peptide solubilized.
-
Add Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but if you are still experiencing issues, consider using a different one, such as formic acid.
-
Incorporate Chaotropic Agents: In challenging cases, the addition of a small amount of a chaotropic agent like guanidinium hydrochloride (GuHCl) or urea to the mobile phase can disrupt aggregates, but this may require subsequent removal.[8]
-
-
Optimize HPLC Conditions:
-
Elevated Temperature: Running the column at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and reduce aggregation by increasing solubility.[4][20]
-
Lower Peptide Concentration: Injecting a lower concentration of your crude peptide can reduce the likelihood of on-column aggregation.[21]
-
-
Alternative Purification Strategies: For extremely aggregation-prone peptides, consider alternative purification methods like precipitation or preparative thin-layer chromatography.
Preventative Measures: Best Practices from Synthesis to Storage
Proactively preventing aggregation is always more effective than trying to reverse it.
During Peptide Synthesis:
-
Incorporate "Breaker" Residues: If you have control over the peptide sequence, strategically placing proline or glycine residues can disrupt the formation of secondary structures that lead to aggregation.[15]
-
Use Pseudoprolines and Backbone Protection: The use of pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the peptide backbone during synthesis can effectively disrupt hydrogen bonding and prevent aggregation.[15][22]
Post-Synthesis Handling and Storage:
-
Lyophilized Peptides:
-
Peptide Solutions:
-
Use sterile, high-purity water or buffers for reconstitution.[5]
-
Prepare concentrated stock solutions in an appropriate organic co-solvent or optimized buffer.
-
As a general rule, do not store peptides in solution for long periods.[9] If you must, use sterile buffers at a slightly acidic pH (5-6) and store frozen in single-use aliquots.
-
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol will help you empirically determine the optimal solvent for your nicotinoyl-lysine peptide.
-
Preparation: Aliquot a small, known amount of your lyophilized peptide into several microcentrifuge tubes (e.g., 0.1 mg each).
-
Initial Solvent Screening:
-
To the first tube, add your standard aqueous buffer (e.g., PBS pH 7.4) to achieve a target concentration (e.g., 1 mg/mL). Vortex gently.
-
To subsequent tubes, add a minimal volume (e.g., 10 µL) of an organic co-solvent (DMSO, DMF, ACN). Gently vortex to dissolve the peptide completely.
-
Slowly add your aqueous buffer dropwise to the organic solution while vortexing, until you reach the target concentration.
-
-
Observation: Visually inspect each tube for precipitation or cloudiness.
-
pH Screening: If an aqueous buffer was successful, or for further optimization, test a range of buffers with different pH values (e.g., pH 4, 6, 7.4, 9).
-
Quantification (Optional): Centrifuge the tubes with precipitates. Measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) to quantify the amount of soluble peptide.
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
DLS is a powerful technique for detecting the presence of aggregates and measuring their size distribution.[23][24]
-
Sample Preparation: Prepare your peptide solution in the desired buffer at the working concentration. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean DLS cuvette.
-
Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions. Ensure the temperature is controlled and stable.
-
Data Acquisition: Perform an initial measurement to determine the size distribution of particles in your solution. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated peptide. The presence of larger species or multiple peaks suggests aggregation.
-
Stability Study: To assess stability over time, take DLS measurements at regular intervals (e.g., 0, 1, 4, 24 hours) while incubating the sample under your experimental conditions. An increase in the average particle size or the appearance of larger peaks over time indicates ongoing aggregation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peptide aggregation issues.
Caption: A flowchart outlining the decision-making process for addressing peptide aggregation.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Anaspec. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
LifeTein. (n.d.). How to Store Peptides: Best Practices for Researchers. Retrieved from [Link]
-
Dripdok. (n.d.). The Ultimate Guide to Storing Peptides. Retrieved from [Link]
-
CK Peptides. (2023, December 17). How to Safely Handle and Store Research Peptides for Optimal Results. Retrieved from [Link]
-
Omizzolo, M. (2022, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]
-
Dear, A. J., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170026. [Link]
-
Fasihi, S., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]
-
Kumar, V., et al. (2021). A novel approach for the purification of aggregation prone proteins. Scientific Reports, 11(1), 22718. [Link]
-
Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]
-
Rodríguez-Pulido, A., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 22(16), 8847. [Link]
- Speed, B., et al. (2018). A Screening Methodology for Purifying Proteins with Aggregation Problems. In Methods in Molecular Biology (Vol. 1828, pp. 305-321). Humana Press.
-
Kumar, V., et al. (2021). A novel approach for the purification of aggregation prone proteins. Scientific Reports, 11(1), 22718. [Link]
-
De Luca, S., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]
-
Li, T., et al. (2012). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 287(4), 2568-2577. [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
G-Biosciences. (2018, November 27). Strategies to stabilize aggregate-prone proteins in E.coli. Retrieved from [Link]
-
Scholtz, J. M., et al. (1995). A neutral, water-soluble, .alpha.-helical peptide: the effect of ionic strength on the helix-coil equilibrium. Journal of the American Chemical Society, 117(18), 5013-5014. [Link]
-
Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 557-569. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Cleland, J. L., & Wang, D. I. C. (1993). Cosolvent Effects on Refolding and Aggregation. ACS Symposium Series, 526, 168-179. [Link]
-
Matubayasi, N., & Kitao, A. (2017). Energetics of cosolvent effect on peptide aggregation. Biophysical Reviews, 9(4), 365-373. [Link]
-
Sharma, A. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]
- Hultin, H. O., & Kelleher, S. D. (1999). Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle. Journal of Food Science, 64(4), 584-587.
-
Chen, S., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 11(4), 815-821. [Link]
-
Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]
- Fernández, A., & Riera, F. A. (2015). Influence of ionic strength on peptide membrane fractionation. Journal of Food Engineering, 146, 10-17.
-
Ajoy, H., & Vemparala, S. (2015). Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes. The Journal of Physical Chemistry B, 119(43), 13745-13754. [Link]
- Garcia, A. E., & Paschek, D. (2008). Regulation and aggregation of intrinsically disordered peptides. Proceedings of the National Academy of Sciences, 105(44), 16866-16871.
-
Brodbelt, J. S., et al. (2015). Lysine residues in the N-terminal huntingtin amphipathic α-helix play a key role in peptide aggregation. Journal of Mass Spectrometry, 50(1), 117-126. [Link]
- Hughes, R. M., & Waters, M. L. (2006). Effects of Lysine Acetylation in a β-Hairpin Peptide: Comparison of an Amide−π and a Cation−π Interaction. Journal of the American Chemical Society, 128(41), 13586-13591.
-
Li, S., et al. (2018). l-Lysine and l-arginine inhibit myosin aggregation and interact with acidic amino acid residues of myosin: The role in increasing myosin solubility. Food Chemistry, 242, 22-28. [Link]
-
Wang, Y., et al. (2023). L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment. Scientific Reports, 13(1), 13350. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. genscript.com [genscript.com]
- 10. jpt.com [jpt.com]
- 11. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 12. ck-peptides.com [ck-peptides.com]
- 13. l-Lysine and l-arginine inhibit myosin aggregation and interact with acidic amino acid residues of myosin: The role in increasing myosin solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. A novel approach for the purification of aggregation prone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medium.com [medium.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Sensitive Modifications
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection. The presence of sensitive or modified amino acids in a peptide sequence demands a nuanced approach to cocktail selection to prevent side reactions that can compromise yield, purity, and biological activity. This guide provides in-depth, experience-driven answers to common challenges, ensuring you can confidently liberate your synthetic peptides with their intended structures intact.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of a cleavage cocktail in Fmoc-based SPPS?
A1: In Fmoc-based SPPS, the final cleavage step uses a strong acid, most commonly Trifluoroacetic Acid (TFA), to achieve two simultaneous goals: 1) cleaving the peptide from the solid support resin and 2) removing the acid-labile side-chain protecting groups from the amino acid residues.[1][2] During this process, highly reactive electrophilic species, primarily carbocations, are generated from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker.[1][3] These carbocations can indiscriminately alkylate nucleophilic residues within your peptide sequence, leading to undesired modifications.[1][4] The "cocktail" aspect refers to the addition of various nucleophilic "scavengers" to the TFA to trap these reactive species before they can damage the peptide.[3][5]
Q2: What are the most common side reactions during cleavage, and which amino acids are most susceptible?
A2: The majority of side reactions are driven by the carbocations liberated during deprotection.[6] The most susceptible amino acids are those with nucleophilic side chains:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation (e.g., tert-butylation) and oxidation.[7][8] Reattachment of the peptide to the resin via the Trp side chain can also occur.[7]
-
Methionine (Met): The thioether side chain is easily oxidized to methionine sulfoxide (MetO) or methionine sulfone (MetO2).[9][10] It is also prone to S-alkylation.[8]
-
Cysteine (Cys): The free thiol group is highly nucleophilic and prone to alkylation by protecting groups like the trityl (Trt) group, which can be reversible if not properly scavenged. It is also readily oxidized, leading to undesired disulfide bond formation (dimerization or oligomerization).[5][7]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[6]
Understanding the specific vulnerabilities of the amino acids in your sequence is the first step toward selecting an optimized cleavage cocktail.
Q3: How do I choose a "standard" or "universal" cleavage cocktail?
A3: For peptides lacking sensitive residues, a simple cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is often sufficient.[11] TIS is an excellent scavenger for trityl cations and other carbocations, while water helps to suppress tert-butylation.[4][12]
However, for peptides containing any combination of Trp, Met, Cys, or Tyr, a more robust, "universal" cocktail like Reagent K is highly recommended.[6][13][14][15]
-
Reagent K Composition: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v).[15]
This mixture provides a multi-faceted defense: phenol and thioanisole act as scavengers for various carbocations, while EDT is a potent reducing agent that protects Cys and Met from oxidation.[5][6]
Troubleshooting Guide: Issues with Sensitive Modifications
This section provides a systematic approach to troubleshooting common problems encountered during the cleavage of peptides with specific sensitive residues.
Problem 1: My Tryptophan-containing peptide shows multiple peaks in the HPLC analysis.
-
Probable Cause: Alkylation of the tryptophan indole ring by carbocations (e.g., from tBu or Pbf protecting groups) or oxidation.[7]
-
Causality Explained: The indole ring of Trp is electron-rich and a prime target for electrophilic attack by carbocations generated during cleavage. Without effective scavengers, you will get a heterogeneous mixture of your desired peptide and its alkylated adducts. Using a Boc protecting group on the Trp side chain itself (Fmoc-Trp(Boc)-OH) offers significant protection, as the Boc group is removed later in the cleavage process, minimizing the window for side reactions.
Caption: Decision tree for troubleshooting Tryptophan side reactions.
Problem 2: Mass spectrometry shows a +16 Da or +32 Da adduct on my Methionine-containing peptide.
-
Probable Cause: Oxidation of the methionine thioether to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[10]
-
Causality Explained: The sulfur atom in Met is easily oxidized, a reaction that can be catalyzed by atmospheric oxygen in the acidic cleavage environment.[10] While some scavengers can offer mild protection, dedicated reducing agents or specific cocktails are often necessary.
| Reagent Name | Composition (w/w or v/v) | Key Features & Rationale | Reference |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%) | Specifically designed to prevent Met oxidation. DMS and Ammonium Iodide work to reduce any Met sulfoxide that may form back to Met. | [13] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | The EDT provides a reducing environment, offering good protection against Met oxidation for many sequences. | [13][15] |
| TFA/TIS/H2O/EDT | 94:1:2.5:2.5 (v/v/v/v) | A simpler, low-odor alternative to Reagent K where EDT is added specifically for its reducing properties. | [5] |
Problem 3: My Cysteine-containing peptide shows significant dimerization or unexpected adducts.
-
Probable Cause:
-
Oxidation: The free thiol (-SH) groups of two peptide chains have oxidized to form a disulfide bond (-S-S-), resulting in a dimer.[7]
-
Incomplete Deprotection/Re-alkylation: The Cys(Trt) protecting group was cleaved, but the resulting trityl cation was not efficiently scavenged and reattached to the thiol.
-
S-tert-butylation: If tBu protecting groups are present elsewhere in the peptide, the liberated tert-butyl cation can alkylate the Cys thiol.[16]
-
-
Causality Explained: Cysteine's thiol is one of the most reactive functional groups in a peptide. During cleavage, it must be protected from both oxidative conditions and electrophilic attack. The key is to maintain a reducing environment and provide highly effective carbocation scavengers.
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried under a stream of nitrogen or in a vacuum desiccator. Residual solvent can interfere with the cleavage reaction.[17]
-
Cocktail Preparation (Mandatory Fume Hood Use): Prepare the cleavage cocktail fresh immediately before use. A highly recommended cocktail is TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v) .
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether. A white precipitate of your crude peptide should form.[13]
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and TFA.
-
Dry the final peptide pellet under vacuum.
-
Caption: Standard workflow for peptide cleavage and isolation.
Problem 4: I'm observing racemization in my peptide.
-
Probable Cause: Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the coupling steps of synthesis, particularly for amino acids like Cys and His.[18][19] While less common during the final cleavage step itself, harsh cleavage conditions (prolonged time, high temperature) can potentially contribute.
-
Causality Explained: The primary mechanism for racemization involves the formation of an oxazolone intermediate during amino acid activation for coupling.[20] Certain amino acids are more prone to this. While cleavage is not the primary cause, ensuring the cleavage step is efficient and not overly prolonged prevents any potential exacerbation of racemization that might have occurred during synthesis.
-
Troubleshooting & Prevention:
-
Review Synthesis Protocol: The most likely source of racemization is the coupling chemistry. Ensure that additives like HOBt or HOAt were used, as they are known to suppress racemization.[18]
-
Protecting Groups: For histidine, using a protecting group on the imidazole nitrogen (e.g., Trt) is crucial to minimize racemization during coupling.[19]
-
Optimize Cleavage Time: Do not extend cleavage times unnecessarily. For most peptides, 2-3 hours is sufficient.[7] Monitor a trial cleavage over time by HPLC to determine the optimal duration for complete deprotection without prolonged acid exposure.
-
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1193. Retrieved from [Link]
-
Mthembu, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Jakubetz, H., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Retrieved from [Link]
-
De, N. (2018). Peptide Racemization. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Chemical Point. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Shechter, Y., Patchornik, A., & Burstein, Y. (1976). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Biochemistry. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Kuroda, H., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
The Peptide Synthesis Lab. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Hogan, J. M., & McLuckey, S. A. (2009). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Mozziconacci, O., et al. (2015). Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
Hulmes, J. D., & Pan, Y. C. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry. Retrieved from [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Lenci, E., & Guarna, A. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Racemization of Fmoc-Lys(nicotinoyl)-OH
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the racemization of Fmoc-Lys(nicotinoyl)-OH during the crucial activation step in solid-phase peptide synthesis (SPPS). As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation, and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, which converts the pure L-enantiomer into a mixture of both L- and D-enantiomers during the coupling reaction.[1][2][3] The incorporation of the incorrect D-isomer of Lys(nicotinoyl) into your peptide sequence creates a diastereomeric impurity. This is a major concern because such impurities can be exceptionally difficult to separate from the target peptide and may significantly alter the final product's three-dimensional structure, biological activity, and immunogenicity—critical issues for the development of therapeutic peptides.[1][2]
Q2: What is the primary chemical mechanism that causes racemization during peptide synthesis?
A2: The most common mechanism for racemization during the activation of Nα-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] This process occurs in several steps:
-
Activation: The carboxyl group of this compound is activated by a coupling reagent (e.g., a carbodiimide or an onium salt).
-
Cyclization: The activated carboxyl group cyclizes to form the planar oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon of this intermediate is now highly acidic and can be easily removed by a base present in the reaction mixture (e.g., DIPEA, NMM).[4]
-
Loss of Chirality: This abstraction creates a planar, achiral enolate intermediate.
-
Re-protonation/Aminolysis: When the incoming amine from the peptide-resin attacks the oxazolone ring, it can approach from either face of the planar intermediate, leading to a mixture of both L and D forms in the newly formed peptide bond.[1][2]
Q3: Are certain amino acids more prone to racemization? How does this compound fit in?
A3: Yes, some amino acids are particularly susceptible to racemization. Histidine (His) and Cysteine (Cys) are well-known for their high tendency to racemize during coupling.[1][5][6][7][8] While Lysine is generally considered less prone to racemization than His or Cys, the risk is never zero and requires careful control of reaction conditions.[1] The electron-withdrawing nature of the side-chain nicotinoyl group could potentially influence the acidity of the alpha-proton, though specific data on this derivative is less common than for standard protected amino acids. Therefore, treating it with care is a prudent strategy.
Q4: Which experimental factors have the most significant impact on the extent of racemization?
A4: Several factors during the coupling step can dramatically influence the rate of racemization:
-
Base: The type, strength, and concentration of the base used are critical. Stronger, less sterically hindered bases are more likely to abstract the alpha-proton, promoting racemization.[1][9][10]
-
Coupling Reagent: The choice of coupling reagent determines the nature and reactivity of the activated intermediate. Highly reactive intermediates are more prone to oxazolone formation.[1][11][12]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the time the sensitive activated intermediate exists, providing a greater opportunity for racemization to occur.[1][13]
-
Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1][6][7]
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and the rate of racemization.[2][9]
Troubleshooting & Optimization Guide
Experiencing diastereomeric impurities in your final peptide product can be a significant setback. This guide provides a systematic approach to diagnosing and mitigating racemization of this compound.
Step 1: Diagnose the Potential Cause
Before modifying your protocol, use the following decision tree to identify the most likely contributors to the observed racemization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mass Spectrometry Identification of Nicotinoylated Peptide Byproducts
Welcome to the technical support center for the mass spectrometry identification of nicotinoylated peptide byproducts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying this specific post-translational modification (PTM). Nicotinoylation, a covalent attachment of a nicotinoyl group, is a critical modification involved in various cellular processes, and its accurate identification is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate your experimental success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of nicotinoylated peptides. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Poor or No Signal for Nicotinoylated Peptides
Potential Causes:
-
Inefficient Ionization: Nicotinoylated peptides may have different ionization efficiencies compared to their unmodified counterparts.
-
Sample Loss During Preparation: Peptides can be lost due to non-specific binding to surfaces or improper solid-phase extraction (SPE) procedures.[3][4]
-
Low Abundance: The modification may be present at very low stoichiometry, making it difficult to detect.[5][6]
-
Enzymatic Degradation: Peptides can be degraded by proteases during sample handling.[5][7]
Solutions:
-
Optimize Ionization Source Parameters:
-
Action: Systematically adjust the electrospray voltage, capillary temperature, and gas flow rates.
-
Rationale: Nicotinoylation can alter the charge state distribution and overall hydrophobicity of a peptide. Fine-tuning the source conditions can significantly enhance the signal of your target peptides.
-
-
Improve Sample Preparation Protocol:
-
Action:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Acidify your sample with formic acid or trifluoroacetic acid (TFA) to a pH < 3 before SPE with C18 columns to improve peptide binding.[8]
-
Elute peptides with a solution containing a higher percentage of organic solvent (e.g., 70-80% acetonitrile with 0.1% formic acid), but be mindful of peptide precipitation in very high organic concentrations.[3]
-
-
Rationale: Minimizing sample loss is critical, especially for low-abundance modifications. Proper pH adjustment ensures efficient binding of peptides to the reversed-phase sorbent during desalting.[8]
-
-
Enrichment of Nicotinoylated Peptides:
-
Action: Consider using affinity purification methods. While specific antibodies for nicotinoylation may not be widely available, explore the possibility of developing custom antibodies or using chemical enrichment strategies.
-
Rationale: Enrichment is often necessary to increase the concentration of low-stoichiometry PTMs to a detectable level by the mass spectrometer.
-
-
Inhibit Protease Activity:
-
Action: Add a protease inhibitor cocktail to your samples immediately after cell lysis or protein extraction.
-
Rationale: This prevents the degradation of your target proteins and peptides, ensuring that the nicotinoylation sites remain intact for analysis.
-
Problem 2: Ambiguous Identification of the Nicotinoyl Modification
Potential Causes:
-
Incorrect Mass Shift Assignment: The observed mass shift may not correspond to nicotinoylation.
-
Isobaric Modifications: Other modifications may have a similar mass to the nicotinoyl group.[9]
-
Poor Fragmentation: Insufficient fragmentation in the MS/MS scan can lead to ambiguous site localization.
Solutions:
-
Verify the Mass Shift:
-
Action: The theoretical monoisotopic mass of a nicotinoyl group addition is 105.0317 Da (C6H3NO). Ensure your database search parameters are set to look for this specific mass shift.
-
Rationale: Accurate mass measurement is the foundation of PTM identification. High-resolution mass spectrometers are crucial for distinguishing the nicotinoyl group from other potential adducts.
-
-
Consider Isobaric Modifications:
-
Action: Be aware of other modifications with similar masses. For example, the combination of methylation (+14.0157 Da) and acetylation (+42.0106 Da) on the same residue can be close in mass.
-
Rationale: High mass accuracy and careful examination of the MS/MS fragmentation pattern are essential to differentiate between isobaric modifications.[9]
-
-
Optimize Fragmentation Energy:
-
Action: Perform a collision energy optimization experiment for your nicotinoylated peptide standards, if available. If not, analyze your sample using a stepped collision energy approach.
-
Rationale: Different peptides and different modifications require different collision energies for optimal fragmentation. A stepped approach increases the chances of obtaining informative fragment ions for confident identification and site localization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the exact mass of the nicotinoyl modification I should use in my database search?
The monoisotopic mass of the nicotinoyl group (C6H3NO) is 105.0317 Da . This is the value you should use as a variable modification in your database search software (e.g., Mascot, Sequest, PEAKS).[10]
Q2: Which amino acid residues are most likely to be nicotinoylated?
While research is ongoing, lysine residues are a common site for acylation modifications, including nicotinoylation, due to the presence of a primary amine in their side chain. However, you should not restrict your search to only lysine and consider other potential sites like the N-terminus of the protein.
Q3: My database search is not identifying any nicotinoylated peptides, even though I suspect they are present. What should I do?
-
Perform an Open or Unrestricted PTM Search: This type of search allows for the identification of peptides with any mass shift, which can help you determine if the modification is present but with an unexpected mass due to other concurrent modifications or adducts.[11]
-
Manual Spectra Interpretation: If you have a candidate precursor ion (based on the expected mass of a nicotinoylated peptide), manually inspect the MS/MS spectrum for characteristic fragment ions.
-
Check for In-Source Fragmentation: The nicotinoyl group might be labile and fragment in the ion source. Look for a neutral loss of 105.0317 Da from the precursor ion in the MS1 scan.
Q4: How can I confirm the site of nicotinoylation within a peptide?
Confident site localization relies on the presence of site-determining fragment ions in the MS/MS spectrum. Look for a series of b- and y-ions that flank the modified residue. The mass shift of 105.0317 Da on the fragment ions will pinpoint the exact location of the modification.[12][13]
Q5: Are there any characteristic fragment ions for the nicotinoyl group?
The nicotinoyl moiety itself can produce a characteristic immonium ion at m/z 106.0498 . The presence of this ion in your MS/MS spectrum can provide additional evidence for the presence of a nicotinoylated peptide.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General Sample Preparation for Nicotinoylated Peptide Analysis
-
Protein Extraction: Lyse cells or tissues in a buffer containing a protease inhibitor cocktail.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins using 8 M urea or by heating.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide (IAA).
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Add trypsin and incubate overnight at 37°C. Consider using low pH digestion kits to minimize artificial modifications.[14]
-
-
Desalting:
-
Acidify the peptide solution with formic acid to pH < 3.
-
Use a C18 StageTip or SPE cartridge to desalt the peptides.
-
Wash with 0.1% formic acid.
-
Elute with 50-80% acetonitrile in 0.1% formic acid.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.[15]
Table 1: Common Adducts and Their Masses
| Adduct/Modification | Monoisotopic Mass (Da) | Notes |
| Nicotinoylation | 105.0317 | Target Modification |
| Sodium | 21.9819 | Common adduct from glassware or buffers.[16][17] |
| Potassium | 38.9632 | Common adduct.[16] |
| Acetylation | 42.0106 | Common PTM, especially on lysine.[18] |
| Methylation | 14.0157 | Common PTM.[19] |
| Formylation | 27.9949 | Can be a PTM or an artifact from using formic acid.[18] |
Diagram 1: General Workflow for Nicotinoylated Peptide Identification
Caption: A typical experimental workflow for identifying nicotinoylated peptides.
Diagram 2: Troubleshooting Logic for Nicotinoylated Peptide Identification
Caption: A decision tree for troubleshooting common issues in nicotinoylated peptide analysis.
References
-
Lu, Y., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. PMC. [Link]
-
Formentini, L., et al. (2021). Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. MDPI. [Link]
-
Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
-
ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc.[Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
UC Riverside. (n.d.). Useful Mass Differences. UC Riverside Analytical Chemistry Instrumentation Facility. [Link]
-
Zhang, T., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
Zivkovic, D., et al. (2016). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. Nature Methods. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Bioinfor. (2012). PEAKS DB | Database Search Tutorial on Peptide Identification. YouTube. [Link]
- Medzihradszky, K. F. (2005). MS/MS fragmentation of peptides. In Mass Spectrometry and Proteomics (pp. 209-231). Humana Press.
-
Wu, S. L., et al. (2011). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of Proteome Research. [Link]
-
ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. [Link]
-
Madian, A. G., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics. [Link]
-
Waters Corporation. (2017). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube. [Link]
-
Sklenar, J., et al. (2022). Challenges and new opportunities for detecting endogenous opioid peptides in reward. Addiction Neuroscience. [Link]
- Creasy, D. M., & Cottrell, J. S. (2002).
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. [Link]
- Creasy, D. M., & Cottrell, J. S. (2004). Unimod: protein modifications for mass spectrometry. Nucleic Acids Research.
- Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications.
Sources
- 1. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]
- 8. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
- 13. youtube.com [youtube.com]
- 14. Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins with Peptide Mapping [promega.sg]
- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Protected Nicotinoylated Peptides
Welcome to the technical support center dedicated to addressing a significant hurdle in synthetic peptide chemistry: the poor solubility of protected nicotinoylated peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation and precipitation issues during the synthesis, cleavage, and purification of these complex molecules. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.
The Root of the Problem: Why Do Protected Nicotinoylated Peptides Exhibit Poor Solubility?
The challenge with protected nicotinoylated peptides stems from a confluence of factors that dramatically increase their hydrophobicity and propensity for aggregation. Understanding these root causes is the first step toward devising effective solutions.
-
Increased Hydrophobicity from Protecting Groups: During solid-phase peptide synthesis (SPPS), reactive side chains of amino acids are masked with protecting groups (e.g., Boc, tBu, Trt, Pbf) to prevent unwanted side reactions.[1][2] These groups are often large and nonpolar, contributing significantly to the overall hydrophobicity of the peptide chain. This increased hydrophobicity reduces the peptide's affinity for the polar solvents typically used in synthesis and purification.[3]
-
The Role of the Nicotinoyl Moiety: The introduction of a nicotinoyl group, while often crucial for the peptide's biological activity, adds an aromatic, and potentially charged, heterocyclic system. This can lead to π-stacking interactions between peptide chains, promoting self-association and aggregation.[4] This effect is compounded by the inherent hydrophobicity of many peptide sequences.
-
Secondary Structure Formation and Aggregation: As the protected peptide chain elongates on the solid support, it can begin to form secondary structures, such as β-sheets, through intermolecular hydrogen bonding.[5][6] This is particularly prevalent in hydrophobic sequences. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, and rendering the peptide insoluble upon cleavage.[5][7]
The interplay of these factors creates a "perfect storm" for poor solubility, making these peptides notoriously difficult to handle.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When faced with an insoluble or poorly soluble protected nicotinoylated peptide, a systematic approach to troubleshooting is essential. The following flowchart outlines a decision-making process to guide your experimental choices.
Caption: Troubleshooting workflow for solubility issues.
FAQs: Your Questions Answered
Q1: My protected nicotinoylated peptide is insoluble in standard cleavage cocktails. What should I do?
A1: This is a common issue. The first step is to try a stronger solvent system for the cleavage. If your standard cocktail is TFA-based, you can try adding a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the cleavage mixture. However, be cautious as DMSO can oxidize sensitive residues like methionine and cysteine.[8] An alternative is to cleave the peptide and then immediately dissolve the crude product in a strong solvent before precipitation.
Q2: I've managed to cleave my peptide, but now it won't dissolve for HPLC purification. What are my options?
A2: This is a critical stage. Before attempting to inject an insoluble sample onto your HPLC, which can damage the column, a systematic solvent screening is necessary.
-
Start with the HPLC mobile phase components: Try dissolving a small aliquot in 100% acetonitrile (ACN) with 0.1% TFA, and in your aqueous mobile phase.
-
Introduce strong organic solvents: Test solubility in minimal volumes of DMSO or DMF. If the peptide dissolves, you can then slowly dilute it with your HPLC mobile phase A.[8]
-
Consider chaotropic agents: For highly aggregated peptides, dissolving in a solution containing 6M Guanidine-HCl or 8M Urea can be effective.[9][10] Be aware that these are non-volatile and will need to be removed through a subsequent desalting step if not compatible with your final application.
Q3: Can I modify my synthesis strategy to prevent these solubility issues from the start?
A3: Absolutely. Proactive measures during synthesis are often the most effective.
-
Solvent Choice: For notoriously "difficult" sequences, consider using N-Methylpyrrolidone (NMP) instead of or in combination with DMF during SPPS, as it has better solvating properties for aggregating peptides.[3]
-
Structure-Disrupting Elements: The incorporation of pseudoproline dipeptides at strategic points in the sequence can disrupt the formation of β-sheets and significantly improve solubility.[6]
-
Resin Choice: Using a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Q4: Are there specific cleavage cocktails that are better suited for peptides with aromatic modifications like nicotinoylation?
A4: Yes, the choice of scavengers in your cleavage cocktail is crucial, especially with aromatic residues that can be susceptible to re-attachment of protecting groups. A robust and commonly used cocktail for such peptides is Reagent K : TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[11] Phenol and thioanisole are excellent scavengers for the carbocations generated from protecting groups, protecting aromatic side chains.
Q5: My nicotinoylated peptide is showing a complex profile on mass spectrometry with multiple adducts. What could be the cause?
A5: This can arise from several factors during synthesis and workup.
-
Incomplete Deprotection: Residual protecting groups will lead to adducts with corresponding mass shifts. Ensure your cleavage time and cocktail are sufficient for complete deprotection.[5]
-
Scavenger Adducts: If scavengers are not efficiently removed during workup, they can form adducts with the peptide.
-
Formylation: If formic acid is used in your HPLC mobile phase, be aware that it can cause formylation of primary amines (N-terminus and lysine side chains), leading to a +28 Da mass shift.[12]
A thorough analysis of the mass differences between your observed peaks and the theoretical mass of your peptide can help identify the specific adducts and guide your troubleshooting.[13][14]
Experimental Protocols
Protocol 1: On-Resin Nicotinoylation of a Lysine Residue
This protocol is adapted from the synthesis of Antide, a GnRH antagonist containing two nicotinoylated lysine residues.[15]
Objective: To couple nicotinic acid to the side chain of a lysine residue on a resin-bound peptide.
Materials:
-
Fmoc-Lys(Mtt)-OH loaded resin
-
20% Piperidine in DMF
-
1% TFA in Dichloromethane (DCM)
-
Nicotinic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Selective Mtt Deprotection: Wash the resin thoroughly with DCM. Treat the resin with 1% TFA in DCM for 10-15 minutes. Repeat until the yellow color of the Mtt cation is no longer observed in the washings.
-
Neutralization: Wash the resin with DCM, then with a 5% DIPEA in DMF solution, followed by extensive washing with DMF.
-
Nicotinic Acid Coupling:
-
In a separate vial, pre-activate nicotinic acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the activation to proceed for 5 minutes.
-
Add the activated nicotinic acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates success). Wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Cleavage and Deprotection of a Nicotinoylated Peptide
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Nicotinoylated peptide-resin (fully protected, dried)
-
Reagent K: Trifluoroacetic acid (TFA)/Phenol/Water/Thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v)[11]
-
Cold diethyl ether
Procedure:
-
Preparation: Ensure the peptide-resin is thoroughly dried under vacuum. Prepare Reagent K fresh before use in a well-ventilated fume hood.
-
Cleavage Reaction: Add Reagent K to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[11]
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with constant stirring. A white precipitate of the crude peptide should form.
-
Isolation: Allow the peptide to precipitate fully (can be stored at -20°C for 1 hour to improve precipitation). Centrifuge the suspension and decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether, centrifuge, and decant. Repeat this step twice. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Solubilization of a Highly Hydrophobic Nicotinoylated Peptide for HPLC
Objective: To dissolve a poorly soluble crude peptide for purification by RP-HPLC.
Materials:
-
Crude, lyophilized nicotinoylated peptide
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filter
Procedure:
-
Initial Attempt: Try to dissolve a small, known amount of the peptide in the initial HPLC mobile phase (e.g., 10% ACN in water with 0.1% TFA) to your target concentration (e.g., 1-5 mg/mL). Use sonication to aid dissolution.[8]
-
Strong Organic Solvent: If the peptide does not dissolve, take a fresh aliquot of the dry peptide. Add a minimal volume of DMSO (e.g., 50-100 µL) to the peptide and vortex or sonicate until it is fully dissolved. The solution should be clear.
-
Stepwise Dilution: Slowly add your aqueous HPLC mobile phase (e.g., water with 0.1% TFA) dropwise to the DMSO solution while gently vortexing.
-
Observe for Precipitation: If the peptide begins to precipitate, add a small amount of ACN or more DMSO to try and redissolve it.
-
Final Dilution: Continue the slow addition of the aqueous phase until you reach your desired concentration for injection. The final concentration of DMSO should be kept as low as possible.
-
Filtration: Before injection, filter the solution through a 0.45 µm syringe filter to remove any remaining particulates.
Data Presentation
Table 1: Common Co-solvents and Additives for Improving Peptide Solubility
| Solvent/Additive | Properties and Use Cases | Considerations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. Excellent for dissolving a wide range of hydrophobic peptides.[8] | Can oxidize Met and Cys residues. May be incompatible with some biological assays. Difficult to remove by lyophilization. |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent. Good alternative to DMSO, especially for peptides prone to oxidation.[3] | Can be toxic. Must be of high purity for HPLC applications. |
| Acetonitrile (ACN) | Common organic modifier in RP-HPLC. Can be used as a co-solvent.[16] | Less powerful than DMSO or DMF for highly aggregated peptides. |
| Formic Acid | Used as an additive in HPLC mobile phases to improve peak shape. Can aid in solubilizing basic peptides. | Can cause formylation of primary amines (+28 Da).[12] |
| Guanidine-HCl (6-8 M) | Strong chaotropic agent. Disrupts hydrogen bonds and hydrophobic interactions, effectively denaturing and solubilizing aggregated peptides.[9][10] | Non-volatile salt. Must be removed post-purification. Incompatible with most biological assays. |
| Urea (8 M) | Chaotropic agent. Similar mechanism to Guanidine-HCl.[17] | Can cause carbamylation of primary amines. Must be removed post-purification. |
Visualizations
Caption: Factors driving peptide aggregation.
References
- BenchChem. (2025).
- Thomas Scientific. (n.d.). Chaotropic Agents. Retrieved January 16, 2026.
- Hatefi, Y., & Hanstein, W. G. (1969). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. PubMed.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 16, 2026.
- Wikipedia. (n.d.). Chaotropic agent. Retrieved January 16, 2026.
- AAPPTec. (n.d.).
- LifeTein. (2025). Peptide Synthesis Case Studies.
- CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS. Retrieved January 16, 2026.
- Vaidehi, P., & Kumar, V. (2015). Protecting Groups in Peptide Synthesis. PubMed.
- JPT Peptide Technologies. (n.d.).
- G-Biosciences. (2016).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sarrigiannidis, S. O., et al. (2021). Workflow for optimising the solubility of peptides containing modified amino acids using CamSol-PTM.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- Hahne, H., et al. (2020). Dissolving Peptides in 0.
- Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv.
- Dellinger, A. L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
- AGTC Bioproducts. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Dellinger, A. L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
- Dellinger, A. L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed.
- Bachem. (2021).
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. PubMed.
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Garcia-Martin, F., et al. (2006). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Dellinger, A. L., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement.
- Sivaraman, P., et al. (2013).
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved January 16, 2026.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved January 16, 2026.
- Góngora-Benítez, M., et al. (2021).
- van der Walle, C. F., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved January 16, 2026.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
- Góngora-Benítez, M., et al. (2021).
- Breydo, L., et al. (2021). Anion Binding and Aggregation of N-Terminal α-Synuclein Peptides.
- AboutNAD. (2019).
- ResearchGate. (n.d.). (PDF)
- Aivazian, D., & Shimon, A. (2003). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Methods in Molecular Biology.
- Breydo, L., et al. (2021). Anion Binding and Aggregation of N-Terminal α-Synuclein Peptides. PubMed Central.
- Sansone, F., & Pouny, Y. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
- Biotage. (2023).
- Guryanov, I., et al. (2024). Molecular Dynamics Insights into the Aggregation Behavior of N-Terminal β-Lactoglobulin Peptides. MDPI.
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry.
- MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Gordon, D. J., et al. (2004). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Journal of Medicinal Chemistry.
- Chen, Y., et al. (2020).
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central.
- MassTech. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.
- Liu, T., et al. (2022). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. PubMed Central.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bath.ac.uk [people.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. thomassci.com [thomassci.com]
- 10. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Double Coupling Strategy for Difficult Fmoc-Lys(nicotinoyl)-OH Incorporations
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-Lys(nicotinoyl)-OH. The unique structure of this amino acid derivative, while valuable for creating complex peptides and enhancing their therapeutic properties, can present significant coupling challenges.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful synthesis of your target peptides.
Troubleshooting Guide: Incomplete Coupling of this compound
This section addresses specific issues you may encounter during the incorporation of this compound and provides actionable solutions.
Question 1: My Kaiser test is positive after a standard coupling protocol for this compound. What is causing the incomplete reaction?
Answer:
A positive Kaiser test, indicated by a blue or purple color on the resin beads, confirms the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2] The primary reasons for the difficult incorporation of this compound are multifaceted and often synergistic:
-
Steric Hindrance: The nicotinoyl group attached to the epsilon-amino group of the lysine side chain is bulky. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, thereby slowing down the reaction kinetics.[3][4]
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring in the nicotinoyl group can reduce the nucleophilicity of the alpha-amino group of the incoming amino acid, making it less reactive towards the activated carboxyl group on the resin-bound peptide.
-
Peptide Aggregation: Sequences containing hydrophobic or bulky residues are prone to aggregation on the resin.[5] This phenomenon, where peptide chains fold and interact with each other, can make the reactive sites inaccessible to reagents, leading to failed or incomplete couplings.[5]
To address these issues, a double coupling strategy is the most direct and effective initial approach.[2][3] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.[2]
Question 2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?
Answer:
If a double coupling fails to drive the reaction to completion, it indicates a more significant underlying issue, likely severe steric hindrance or peptide aggregation. In this scenario, you have several options:
-
Optimize Coupling Reagents and Conditions:
-
Switch to a More Potent Activating Agent: If you are using a standard carbodiimide-based activator like DIC/HOBt, consider switching to a more potent uronium/aminium salt-based reagent such as HBTU, HATU, or PyBOP.[6][7] These reagents are known to be more effective for coupling sterically hindered amino acids.
-
Increase Reagent Equivalents: Increasing the equivalents of the Fmoc-amino acid and coupling reagents can help to drive the reaction forward.[3]
-
Elevate the Temperature: For very difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can help to overcome the activation energy barrier and disrupt secondary structures.[8] However, be cautious as higher temperatures can also increase the risk of side reactions, such as racemization.[9]
-
-
Capping Unreacted Amines:
-
If subsequent optimization still results in a positive Kaiser test, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences.[2] This is typically done by acetylating the free amines with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]
-
-
Address Peptide Aggregation:
-
Chaotropic Agents: The addition of chaotropic agents, such as a high concentration of a salt like LiCl, to the coupling and deprotection steps can help to disrupt the secondary structures of the aggregating peptide chains.
-
"Difficult Sequence" Protocols: Employing specialized protocols designed for difficult sequences, which may involve the use of different solvent systems or the incorporation of pseudoproline dipeptides to disrupt aggregation, can be beneficial.
-
Question 3: I'm observing a lower than expected yield of my final peptide after cleavage and purification. Could this be related to the this compound incorporation?
Answer:
Yes, a low final yield can be a direct consequence of incomplete coupling during the incorporation of this compound. Incomplete coupling leads to the formation of deletion sequences, where the target peptide is missing the nicotinoyl-lysine residue. These deletion sequences can be difficult to separate from the desired product during purification, leading to a lower overall yield of the pure peptide.
To confirm if this is the issue, it is crucial to analyze the crude peptide by mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[2] The presence of a significant peak in the mass spectrum corresponding to the mass of the deletion sequence is a clear indicator of incomplete coupling.[2]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a double coupling strategy?
The principle of a double coupling strategy is to increase the probability of a successful reaction by providing a second opportunity for the coupling to occur. By draining the initial coupling solution and adding a fresh batch of activated amino acid, you replenish the reagents and shift the reaction equilibrium towards product formation. This is particularly effective for sluggish reactions caused by steric hindrance or low reactivity.[3][10]
Q2: Are there any potential downsides to using a double coupling strategy?
The main drawback of a double coupling strategy is the increased consumption of expensive Fmoc-amino acids and coupling reagents.[4] It also extends the overall synthesis time. However, for difficult couplings, the improved purity and yield of the crude peptide often outweigh these disadvantages, as it can significantly simplify the subsequent purification process.[4][11]
Q3: When should I consider using a double coupling strategy proactively?
It is often beneficial to proactively use a double coupling strategy in the following situations:
-
Incorporating Sterically Hindered Amino Acids: Besides this compound, other bulky amino acids like arginine, or β-branched amino acids like valine and isoleucine, often benefit from double coupling.[2][3][4]
-
Coupling to a Proline Residue: The amino acid following a proline residue can be difficult to couple due to the unique conformational constraints imposed by the proline ring.[3]
-
Synthesizing Sequences with Repeating Amino Acids: Consecutive identical amino acids can sometimes lead to incomplete couplings.[3]
Q4: How do I properly perform a Kaiser test to monitor the coupling reaction?
The Kaiser test is a qualitative colorimetric assay used to detect the presence of primary amines.[6][8]
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the resin beads.
-
Heat the sample at approximately 110°C for 3-5 minutes.[12]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).[2]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).[2]
Experimental Protocols & Data
Protocol 1: Standard Double Coupling Strategy
This protocol should be implemented as the primary troubleshooting step following a positive Kaiser test after the initial coupling of this compound.
-
Initial Coupling & Monitoring:
-
Perform the initial coupling of this compound using your standard protocol (e.g., 3-5 equivalents of amino acid and coupling reagent for 1-2 hours).
-
After the initial coupling, take a small sample of resin beads and perform a Kaiser test.
-
-
Positive Kaiser Test - Initiate Double Coupling:
-
If the Kaiser test is positive (blue beads), drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 minute) to remove unreacted reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound using the same equivalents as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Final Monitoring:
-
Perform a second Kaiser test.
-
If the test is negative, wash the resin with DMF and proceed with the Fmoc deprotection step for the next amino acid in the sequence.
-
If the test remains positive, consider implementing Protocol 2 (Capping).
-
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | 1-4 hours | Moderate | Standard, cost-effective choice. |
| DIC/Oxyma | Carbodiimide | 1-3 hours | High | Generally more efficient and less prone to side reactions than HOBt. |
| HBTU/DIPEA | Aminium/Uronium Salt | 30-60 minutes | High | Widely used and very efficient, but can pose a risk of racemization with sensitive residues.[7] |
| HATU/DIPEA | Aminium/Uronium Salt | 20-45 minutes | Very High | One of the most powerful coupling reagents, particularly effective for sterically hindered amino acids.[6] |
| PyBOP/DIPEA | Phosphonium Salt | 30-60 minutes | High | A good alternative to aminium/uronium salts.[6] |
Visualizations
Double Coupling Workflow
Caption: Workflow for the double coupling strategy.
Chemical Structures
Caption: Structures of this compound and a resin-bound peptide.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 19–41. Retrieved from [Link]
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. Retrieved from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. Retrieved from [Link]
-
Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(23), 6335-6342. Retrieved from [Link]
- Google Patents. (n.d.). CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH.
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Lys-OH [105047-45-8]. Retrieved from [Link]
-
ScienceDirect. (2025, May 15). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Stabilization of Lysine Through Pseudocyclic Conformation. Retrieved from [Link]
-
National Institutes of Health. (2025, February 7). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
-
PubMed. (2025, February 19). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fmoc-Lysine Derivatives: A Comparative Analysis of Fmoc-Lys(nicotinoyl)-OH
For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: The Critical Role of Lysine Protection in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Lysine, with its nucleophilic ε-amino group, presents a particular challenge. Unprotected, this side chain can lead to a host of undesirable outcomes, including peptide branching and cyclization. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, favored for its mild, base-labile deprotection conditions, necessitates a suite of orthogonal side-chain protecting groups that remain stable during the iterative removal of the Nα-Fmoc group.[][2]
This guide provides an in-depth, comparative analysis of various Fmoc-lysine derivatives, with a special focus on the unique properties and applications of Fmoc-Lys(nicotinoyl)-OH. We will delve into the chemical rationale behind the selection of different protecting groups, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Orthogonality Principle: A Cornerstone of Modern SPPS
The success of complex peptide synthesis hinges on the principle of orthogonality.[3] An orthogonal protecting group strategy employs multiple classes of protecting groups, each of which can be removed under specific conditions without affecting the others.[4] This allows for the selective deprotection and modification of specific amino acid side chains while the peptide remains anchored to the solid support.
Caption: Orthogonal Protection Strategy in Fmoc-SPPS.
A Comparative Analysis of Fmoc-Lysine Derivatives
The choice of a side-chain protecting group for lysine is dictated by the desired synthetic outcome. Here, we compare this compound to a selection of commonly employed derivatives.
| Fmoc-Lysine Derivative | Side-Chain Protecting Group | Deprotection Conditions | Key Features & Applications | Potential Side Reactions/Considerations |
| This compound | Nicotinoyl | Stable to piperidine; labile to prolonged strong acid. | Enhances peptide solubility and stability; aromatic moiety can influence peptide conformation and binding. | The nicotinoyl group is generally stable during final TFA cleavage with appropriate scavengers. |
| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | The most common and robust choice for routine SPPS; stable to piperidine.[][5] | Tert-butyl cations generated during deprotection can lead to alkylation of sensitive residues like Trp and Tyr if scavengers are not used.[6] |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[6] | Orthogonal to both acid- and base-labile groups; ideal for on-resin cyclization and side-chain modification.[7] | Requires careful handling of the palladium catalyst, which can be toxic and requires thorough removal. |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF.[8][9] | Quasi-orthogonal to Fmoc/tBu strategy; allows for selective deprotection for branching or labeling.[10] | Dde group can migrate to unprotected amines under certain conditions.[9] Hydrazine can also partially cleave the Fmoc group. |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2-10% Hydrazine in DMF.[11] | More sterically hindered and less prone to migration than Dde.[8] | Slower deprotection kinetics compared to Dde, may require harsher conditions for complete removal.[11] |
| Fmoc-Lys(Mmt)-OH | 4-Methoxytrityl (Mmt) | Mild acid (e.g., 1% TFA in DCM or AcOH/TFE/DCM).[12] | Highly acid-labile, allowing for very mild and selective deprotection on-resin.[7] | Extreme acid sensitivity requires careful handling during synthesis and coupling. |
Quantitative Performance Insights
While direct, side-by-side comparative studies for all derivatives under identical conditions are scarce in the literature, we can compile representative data to illustrate performance trends. The crude purity of a synthesized peptide is a strong indicator of the efficiency of both coupling and deprotection steps throughout the synthesis.
| Fmoc-Lysine Derivative Used | Example Peptide | Crude Purity by HPLC (%) | Synthesis Context & Reference |
| Fmoc-Lys(Boc)-OH | Glucagon (29-mer) | 68.08% | Standard Fmoc/tBu synthesis of a complex peptide.[13] |
| Fmoc-Lys(Alloc)-OH | ELLELDK(-A)WASLWN-NH₂ (Branched) | 82% | Microwave-assisted synthesis requiring orthogonal deprotection.[14] |
| Fmoc-Lys(ivDde)-OH | ELLELDK(-A)WASLWN-NH₂ (Branched) | 93% | Microwave-assisted synthesis requiring orthogonal deprotection.[14] |
| Fmoc-Lys(Mmt)-OH | ELLELDK(-A)WASLWN-NH₂ (Branched) | 79% | Microwave-assisted synthesis requiring orthogonal deprotection.[14] |
Note: The data presented is compiled from different studies and should be considered illustrative rather than a direct head-to-head comparison. Crude purity is highly dependent on the peptide sequence, synthesis scale, and purification method.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the incorporation and selective deprotection of various Fmoc-lysine derivatives in manual SPPS.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This cycle is the foundation for elongating the peptide chain.
Caption: General Workflow for a Single SPPS Cycle.
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]
-
Nα-Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10 minutes. Drain the solution and repeat the treatment for another 10 minutes.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[10]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.[15] If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Selective On-Resin Deprotection Protocols
These protocols are employed when a specific lysine side chain needs to be deprotected for further modification.
a) Alloc Deprotection (Palladium-Catalyzed)
-
Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in DCM.
-
Add the solution to the resin and agitate for 30-60 minutes at room temperature, ensuring the vessel is protected from light.
-
Wash the resin thoroughly with DCM, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF.[6]
-
b) Dde/ivDde Deprotection (Hydrazine-Mediated)
-
Reagents: Hydrazine monohydrate, DMF.
-
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the peptide-resin with the hydrazine solution for 3-5 minutes.
-
Drain and repeat the treatment 2-3 times. For the more stable ivDde group, the reaction time or hydrazine concentration may need to be increased.[8][11]
-
Wash the resin extensively with DMF.
-
c) Mmt Deprotection (Mild Acidolysis)
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS, as a scavenger).
-
Procedure:
-
Prepare a solution of 1% TFA and 5% TIS in DCM.
-
Treat the peptide-resin with this solution for 2 minutes.
-
Drain and repeat the treatment multiple times (e.g., 5-10 times) until the yellow-orange color of the Mmt cation is no longer observed in the filtrate.[12]
-
Wash the resin with DCM, a 10% solution of DIPEA in DMF (to neutralize), and finally with DMF.
-
Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes all remaining acid-labile side-chain protecting groups.
Caption: Workflow for Final Peptide Cleavage and Deprotection.
-
Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Cold diethyl ether.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. The composition may vary depending on the peptide sequence (e.g., addition of EDT for cysteine-containing peptides).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Conclusion and Future Perspectives
The selection of an appropriate Fmoc-lysine derivative is a critical decision in the design of a successful peptide synthesis strategy. While Fmoc-Lys(Boc)-OH remains the workhorse for routine applications due to its robustness and cost-effectiveness, derivatives with orthogonal protecting groups such as Alloc, Dde, ivDde, and Mmt provide the synthetic chemist with a versatile toolbox for the construction of complex, modified, and cyclic peptides.
This compound emerges as a specialty building block with unique advantages. Its ability to enhance the solubility and stability of the final peptide makes it a compelling choice for sequences prone to aggregation or for applications where improved biophysical properties are desired. The aromatic nicotinoyl moiety also offers potential for influencing peptide conformation and molecular interactions, opening new avenues for the design of peptidomimetics and bioactive peptides.
As the field of peptide chemistry continues to advance, the demand for novel protecting group strategies that offer enhanced orthogonality, milder deprotection conditions, and unique functionalities will undoubtedly grow. This compound represents a valuable addition to this expanding repertoire, empowering researchers to push the boundaries of peptide design and synthesis.
References
-
Guiso, M., et al. (2003). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Science, 9(3), 163-170. [Link]
-
CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. [Link]
-
Barlos, K., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(11), 577-584. [Link]
-
Rai, A., & Gutheil, W. G. (2005). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. Journal of Peptide Science, 11(2), 69-73. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. [Link]
-
Al-Amin, M., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5899-5903. [Link]
-
Kumar, K. S., et al. (2015). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Methods in Enzymology, 565, 29-53. [Link]
-
Aletras, V., et al. (1998). EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 51(3), 224-231. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Rogers, J. R., et al. (2020). Deep learning predicts near-accurate UV-vis Fmoc deprotection traces for automated peptide synthesis. Chemical Science, 11(45), 12246-12256. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
Aapptec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]
-
ResearchGate. (2019). How to remove Dde protection in solution phase reaction?. [Link]
-
Szczepańska, E., et al. (2020). Analysis of Fmoc removal reaction kinetics through RP-HPLC. Molecules, 25(18), 4267. [Link]
-
Biotage. (2023). Optimizing the removal of an ivDde protecting group. [Link]
-
Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. [Link]
-
Sidoli, S., et al. (2016). Discovery of lysine post-translational modifications through mass spectrometric detection. National Center for Biotechnology Information. [Link]
-
Schopfer, L. M., et al. (2013). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. Analytical Biochemistry, 442(1), 55-65. [Link]
-
Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Chemical Education, 90(8), 1054-1060. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Tzakos, A. G., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866. [Link]
-
Sharma, K. K., et al. (2022). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules, 27(19), 6296. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
White, P. D. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Fmoc-Lys(Dde)-OH. [Link]
-
Merck Millipore. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem®. [Link]
-
Díaz-Mochón, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters, 6(7), 1127-1129. [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kumar, S., et al. (2023). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 8(2), 2419-2426. [Link]
-
Caciagli, V., et al. (1996). Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system. Journal of Peptide Science, 2(3), 155-160. [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kohan.com.tw [kohan.com.tw]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. bachem.com [bachem.com]
A Senior Application Scientist’s Guide to Nicotinoyl Modification in Peptide Design
In the landscape of therapeutic peptide development, overcoming the intrinsic barriers of poor metabolic stability and low cell permeability remains the central challenge.[1][2] While peptides offer unparalleled target specificity and low toxicity, their translation into effective systemic drugs is often hindered by rapid enzymatic degradation and an inability to cross cellular membranes to engage with intracellular targets.[3][4] A multitude of chemical modification strategies have been developed to address these shortcomings, ranging from cyclization to PEGylation.[5][6] Among these, nicotinoyl modification—the conjugation of a nicotinoyl (pyridinyl-3-carbonyl) group to a peptide—has emerged as a compelling and multifaceted strategy.
This guide provides an in-depth comparison of nicotinoyl modification against other common techniques, supported by experimental frameworks and data-driven insights. We will explore the mechanistic underpinnings of its advantages and provide detailed protocols for validating these enhancements in a laboratory setting.
The Core Advantages of Nicotinoyl Modification
The nicotinoyl moiety, derived from nicotinic acid (Niacin or Vitamin B3), is not merely a lipophilic tag. Its unique pyridinyl structure imparts a combination of properties that synergistically enhance a peptide's drug-like characteristics.
Enhanced Membrane Permeability
A primary obstacle for peptide therapeutics is the polar, charge-dense nature of the peptide backbone, which impedes passive diffusion across the lipophilic cell membrane.[4] Nicotinoyl modification directly addresses this by increasing the overall lipophilicity of the peptide. However, the mechanism is more sophisticated than a simple increase in hydrophobicity.
Causality Behind the Choice: The pyridine ring of the nicotinoyl group can act as a "hydrophilic face" in an otherwise lipophilic molecule. This amphipathic character is thought to facilitate the crucial process of desolvation at the membrane-water interface, a key energy barrier to membrane translocation. Furthermore, unlike bulky lipid tails, the compact structure of the nicotinoyl group minimizes the risk of significantly altering the peptide's conformation, which is critical for retaining target binding affinity. Studies have shown that such peptidomimetic modifications can dramatically improve cell permeation where the parent peptide shows none.[7]
Improved Metabolic Stability
Peptides administered systemically are rapidly cleared by proteases in the blood and tissues.[3][8] Modifications at the N-terminus, a common site for exopeptidase activity, are critical for extending a peptide's half-life. The nicotinoyl group provides steric hindrance at the N-terminus, physically blocking the approach of proteolytic enzymes.
Causality Behind the Choice: Unlike simple N-terminal acetylation, the aromatic ring of the nicotinoyl group provides a more substantial steric shield. This modification has been shown to improve the stability and absorption of drugs by leveraging the peptide transporter system while protecting the crucial amide bond.[9] This enhanced stability ensures that a therapeutically relevant concentration of the peptide can be maintained in circulation for a longer duration, potentially reducing the required dosing frequency.[10][11]
Performance Comparison with Alternative Strategies
While effective, nicotinoyl modification is one of many tools available to the peptide chemist. Its advantages are best understood in comparison to other common strategies.
| Modification Strategy | Primary Mechanism | Key Advantages | Key Disadvantages | Best Suited For |
| Nicotinoyl Modification | Increased lipophilicity, steric hindrance, potential transporter interaction. | Improved permeability & stability, small size, maintains conformation. | Moderate increase in half-life compared to large polymers. | Intracellular targets, balancing permeability and stability without major structural changes. |
| PEGylation [5][12] | Increased hydrodynamic radius, steric shielding. | Drastically increased half-life, improved solubility, reduced immunogenicity.[1] | Can reduce binding affinity ("PEG dilemma"), large size may hinder tissue penetration. | Extracellular targets requiring long circulation times. |
| Lipidation (Fatty Acid) [13] | Reversible binding to serum albumin, increased lipophilicity. | Very long half-life (days), absorption protraction from injection site.[13] | Can significantly alter solubility and may promote aggregation. | Systemic hormone mimetics (e.g., GLP-1 analogues).[6][14] |
| N-Methylation [5][15] | Removes H-bond donor, restricts conformation. | Can significantly increase passive permeability and proteolytic resistance.[2][15] | Can disrupt required H-bonds for target binding, synthesis can be complex. | Cyclic peptides, optimizing permeability of specific backbone amides. |
| Stapling / Cyclization [6][16] | Conformational constraint into bioactive shape (e.g., α-helix). | Increased stability, enhanced target affinity, improved permeability.[16][17] | Requires specific residue placement, can be synthetically challenging. | Inhibiting protein-protein interactions with helical interfaces.[16][18] |
Experimental Validation Protocols
Trustworthy data is the cornerstone of drug development. The following protocols provide a robust framework for quantifying the advantages of nicotinoyl modification.
Protocol: In Vitro Peptide Stability in Human Serum
This protocol assesses the half-life of a peptide by measuring its degradation over time in the presence of serum proteases.
Rationale: Comparing the degradation rate of a nicotinoyl-modified peptide to its unmodified parent provides a direct measure of the stability enhancement conferred by the modification.[19][20] Using LC-MS allows for precise quantification of the intact peptide, distinguishing it from its degradation products.[21]
Step-by-Step Methodology:
-
Preparation:
-
Thaw human serum (pooled, commercially available) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Prepare a 1 mg/mL stock solution of the test peptide (both modified and unmodified) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
-
Protein Precipitation (Quenching):
-
Immediately add the aliquot to a tube containing 150 µL of ice-cold organic solvent mixture (e.g., acetonitrile with 1% formic acid) to precipitate serum proteins and quench enzymatic activity. Using organic solvents is often preferable to strong acids like TCA, which can cause loss of certain peptides.[19][8]
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system coupled to a mass spectrometer (LC-MS).
-
Use a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.
-
Quantify the peak area of the mass corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model using software like Prism.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput, non-cell-based method to assess a peptide's ability to permeate a lipid membrane via passive diffusion.
Rationale: PAMPA serves as an excellent first-pass screen for membrane permeability.[22] It isolates the contribution of passive diffusion, allowing for a direct comparison of how nicotinoyl modification enhances a peptide's lipophilic character and ability to cross a membrane, independent of active transport mechanisms.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare an artificial membrane solution (e.g., 1% L-α-lecithin in dodecane).[22]
-
Using a 96-well filter plate (donor plate, e.g., PVDF membrane), carefully add 5 µL of the lipid solution to each well, allowing it to impregnate the filter.
-
-
Plate Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4). To improve recovery of lipophilic peptides, 1-5% bovine serum albumin (BSA) can be added to the acceptor buffer to reduce non-specific binding to the plastic.[23]
-
Prepare solutions of the test peptides (modified and unmodified) in donor buffer (PBS, pH 7.4) at a known concentration (C₀), e.g., 200 µM.
-
Add the peptide solutions to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Cover the assembly to prevent evaporation and incubate at room temperature for a set period (e.g., 4-16 hours) with no agitation.
-
-
Concentration Measurement:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the peptide in both the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy if the peptide has a chromophore).
-
-
Permeability Calculation:
-
Calculate the effective permeability coefficient (Pe) using the following equation[22]: Pe = - [ln(1 - Cacceptor / Cequilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * A * t)
-
Where:
-
Cequilibrium = (CdonorVdonor + CacceptorVacceptor) / (Vdonor + Vacceptor)
-
V = Volume of the respective chambers
-
A = Filter area
-
t = Incubation time
-
-
-
Conclusion and Future Outlook
Nicotinoyl modification represents a highly effective, synthetically accessible strategy for improving the drug-like properties of therapeutic peptides. By providing a balanced enhancement of both cell permeability and metabolic stability without the significant steric bulk of larger modifications like PEGylation, it occupies a valuable niche in the peptide design toolkit. It is particularly well-suited for the development of peptides aimed at intracellular targets, where membrane translocation is a prerequisite for efficacy.
Future research will likely focus on combining nicotinoyl modification with other strategies, such as cyclization, to create peptides with multiple layers of optimization. As our understanding of peptide structure-activity-permeability relationships continues to grow, the rational application of modifications like the nicotinoyl group will be paramount in unlocking the full therapeutic potential of peptides.
References
-
Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
-
Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Strøm, M. B. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. [Link]
-
Hayashi, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. [Link]
-
Resolian. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]
-
Walte, M., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Houghtaling, J., et al. (2021). NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay. ACS Chemical Biology. [Link]
-
Liu, Z., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, 92(2), 251. [Link]
-
Vinogradov, A. A., & Yin, H. (2018). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology. [Link]
-
Moh, S. H., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242. [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
-
OAK Open Access Archive. (2016). Modifying peptides to enhance permeability. [Link]
-
Bánóczi, Z., et al. (2018). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Molecules. [Link]
-
Bánóczi, Z., et al. (2018). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PubMed Central. [Link]
- Bowers Lab. (n.d.). Peptide Cell Permeability. Bowers Lab.
-
Tamamura, H., et al. (2012). Peptidomimetic modification improves cell permeation of bivalent farnesyltransferase inhibitors. PubMed. [Link]
-
Raz, O., et al. (2014). A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed Central. [Link]
-
Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]
-
Drug Design Org. (n.d.). Peptidomimetics examples. Drug Design Org. [Link]
-
Thompson, S., & Muir, T. W. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. [Link]
-
ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]
-
Ahangarzadeh, S., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. PubMed Central. [Link]
-
Lau, J., et al. (2019). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PubMed Central. [Link]
-
Raz, O., et al. (2014). A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed. [Link]
-
Prentis, M. S., & Chou, D. H. (2017). Designing helical peptide inhibitors of protein-protein interactions. PubMed Central. [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]
-
Hetherington, K., et al. (2021). Towards optimizing peptide-based inhibitors of protein–protein interactions: predictive saturation variation scanning (PreSaVS)1. RSC Chemical Biology. [Link]
-
Edwards, T. A., & Wilson, A. J. (2024). Peptide design to control protein–protein interactions. Chemical Society Reviews. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetic modification improves cell permeation of bivalent farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biomimetic approach for enhancing the in vivo half-life of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemie.univie.ac.at [chemie.univie.ac.at]
- 15. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 16. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Designing helical peptide inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. resolian.com [resolian.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Nicotinoylated Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Impact of Nicotinoylation
Nicotinoylation, the covalent attachment of a nicotinoyl group, is a post-translational modification that can profoundly alter a peptide's structure, function, and therapeutic potential. This modification can influence everything from receptor binding affinity to metabolic stability and cellular uptake. For researchers in drug discovery and chemical biology, accurately characterizing these modified peptides is not merely a quality control step; it is fundamental to understanding their mechanism of action and advancing their development.
This guide provides an in-depth comparison of key spectroscopic techniques used to analyze nicotinoylated peptides. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you design a robust analytical workflow. We will compare and contrast Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence Spectroscopy, providing the foundational knowledge needed to select the appropriate technique for your specific research question.
The Analytical Challenge: Precision and Confirmation
The primary challenge in analyzing nicotinoylated peptides lies in confirming the successful and specific modification while simultaneously understanding its structural consequences. Key questions that a robust analytical workflow must answer include:
-
Confirmation of Mass: Has the nicotinoyl group been successfully added?
-
Site of Modification: Which specific residue (e.g., the N-terminus or a lysine side chain) has been modified?
-
Structural Impact: How has nicotinoylation affected the peptide's secondary and tertiary structure?
-
Purity and Homogeneity: Is the sample free from unmodified peptides or peptides modified at incorrect locations?
A multi-technique, orthogonal approach is therefore essential for a comprehensive and unambiguous characterization.
Figure 1: A typical experimental workflow for the synthesis and characterization of nicotinoylated peptides.
Core Technique Comparison: Choosing the Right Tool
No single technique can provide a complete picture. The synergy between different spectroscopic methods is crucial.
Mass Spectrometry (MS): The First Line of Verification
Mass spectrometry is the cornerstone of peptide analysis, providing a rapid and highly accurate determination of molecular weight.[1] For nicotinoylated peptides, its primary role is to confirm the addition of the nicotinoyl moiety.
-
Expertise & Causality: The choice of ionization method is critical. Electrospray Ionization (ESI) is often preferred as it is a "soft" ionization technique that minimizes fragmentation of the peptide and is easily coupled with liquid chromatography (LC) for online purification and analysis.[2] This is invaluable for analyzing crude reaction mixtures. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another option, particularly useful for high-throughput screening due to its speed and tolerance for salts.[2]
-
Trustworthiness: A key validation step is identifying the specific mass shift. The addition of a nicotinoyl group (C₆H₄NO) results in a predictable mass increase of 106.04 Da (monoisotopic mass). Observing this precise mass shift in the modified peptide compared to its unmodified precursor provides strong evidence of successful synthesis.
-
Tandem MS (MS/MS): To confirm the site of modification, tandem mass spectrometry is employed. The peptide ion is isolated and fragmented, typically via Collision-Activated Dissociation (CAD).[3] Analysis of the resulting fragment ions (b- and y-ions) allows for the sequencing of the peptide and pinpointing the residue carrying the +106.04 Da modification.
Figure 2: Fragmentation of a peptide backbone in MS/MS, generating b-ions (N-terminus) and y-ions (C-terminus).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
While MS confirms what was made, NMR reveals its three-dimensional structure in solution at atomic resolution.[4][5] It is the most powerful technique for unambiguously identifying the modification site and understanding its structural impact.
-
Expertise & Causality: Two-dimensional (2D) NMR experiments are essential. A Total Correlation Spectroscopy (TOCSY) experiment identifies protons belonging to the same amino acid spin system, while a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space (<5 Å), regardless of their position in the sequence.[4] For a nicotinoylated lysine, the chemical shifts of the lysine's side-chain protons (β, γ, δ, ε) will be significantly altered. Furthermore, NOEs between the protons of the nicotinoyl ring and nearby protons on the peptide backbone or side chains provide definitive proof of both the modification site and its local environment.
-
Trustworthiness: The self-validating nature of NMR comes from the redundancy of information. The combination of through-bond (COSY, TOCSY) and through-space (NOESY) correlations provides a highly constrained dataset that must be consistent with only one structure. Chemical shift perturbation mapping, where the spectra of the modified and unmodified peptides are compared, provides a powerful visual fingerprint of the structural changes induced by nicotinoylation.[6][7]
Circular Dichroism (CD) Spectroscopy: A Rapid View of Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[8][9] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, particularly the peptide backbone.
-
Expertise & Causality: The peptide backbone's regular folding patterns (α-helices, β-sheets) produce characteristic CD spectra.[10] An α-helix, for instance, typically shows negative bands around 222 nm and 208 nm and a positive band around 193 nm.[9] A random coil, by contrast, has a strong negative band below 200 nm. By comparing the CD spectrum of the nicotinoylated peptide to its unmodified counterpart, one can quickly determine if the modification induced a conformational change, such as promoting folding from a disordered state into a more structured helix.[11]
-
Trustworthiness: While CD does not provide atomic-level detail, it is an excellent tool for assessing conformational integrity and stability. Experiments can be performed under various conditions (e.g., temperature, pH, presence of co-solvents) to probe the stability of the induced structure. This data is critical for understanding how the peptide will behave in different biological environments.
Fluorescence Spectroscopy: Probing the Local Environment and Binding
Fluorescence spectroscopy is a highly sensitive technique used to study peptide conformation and binding interactions.[12] This method is particularly useful if the peptide contains an intrinsic fluorophore, such as Tryptophan (Trp), or has been extrinsically labeled with a fluorescent dye.[13]
-
Expertise & Causality: The fluorescence emission spectrum of a Trp residue is exquisitely sensitive to its local environment. If nicotinoylation causes a conformational change that moves a Trp residue from a solvent-exposed environment to a more buried, nonpolar environment within the peptide's core, a blue shift (shift to shorter wavelength) in its emission maximum will be observed.[12] This provides strong evidence of a folding event.
-
Trustworthiness: Fluorescence Resonance Energy Transfer (FRET) can be used to measure intramolecular distances.[14] By labeling the peptide with a donor-acceptor fluorophore pair, changes in the distance between the two labels upon nicotinoylation can be precisely measured, providing quantitative data on the resulting conformational changes.
Comparative Data Summary
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | Circular Dichroism (CD) | Fluorescence Spectroscopy |
| Primary Information | Molecular Weight, Elemental Formula, Sequence | 3D Atomic Structure, Dynamics, Modification Site | Secondary Structure Content (α-helix, β-sheet) | Local Environment, Binding, Intramolecular Distances |
| Resolution | Isotopic | Atomic | Low (Global Average) | High (Probe-dependent) |
| Sensitivity | Femtomole to Picomole | Micromole to Millimole | Micromole | Nanomole to Picomole |
| Sample Requirements | Small volume (µL), volatile buffers | High concentration ( >0.1 mM), specific solvents | Moderate concentration, optically clear buffers | Low concentration, optically clear buffers |
| Key Application | Confirming successful modification and site (MS/MS) | Defining the precise 3D structure and its changes | Assessing the overall conformational impact (folding/unfolding) | Probing local environmental changes and binding events |
Experimental Protocols
Protocol 1: Confirmation of Nicotinoylation by LC-ESI-MS
This protocol describes a standard method for confirming the mass of a purified nicotinoylated peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~10-20 µM. Formic acid is used to aid in protonation and improve ionization efficiency in positive ion mode.
-
-
Instrumentation Setup (Example: ESI-QTOF):
-
Couple a liquid chromatography system (e.g., UPLC) to an ESI-Time of Flight (TOF) mass spectrometer.
-
Use a C18 column suitable for peptide separations.
-
Set up a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.
-
Set the ESI source to positive ion mode. Typical parameters: Capillary voltage 3.0 kV, Cone voltage 30 V, Source temperature 120°C.
-
-
Data Acquisition:
-
Inject 1-5 µL of the sample.
-
Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis:
-
Process the resulting chromatogram and mass spectrum.
-
Identify the peak corresponding to your peptide.
-
The raw spectrum will show a series of peaks representing the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Use the instrument's deconvolution software to calculate the neutral mass (M) of the peptide.
-
Compare the experimentally determined mass to the theoretical mass of the nicotinoylated peptide. The difference should be within the instrument's mass accuracy tolerance (typically <5 ppm for a TOF).
-
Protocol 2: Analysis of Secondary Structure by CD Spectroscopy
This protocol outlines the steps to assess conformational changes upon nicotinoylation.
-
Sample Preparation:
-
Prepare stock solutions of both the unmodified and nicotinoylated peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers containing high concentrations of chloride or other components with high UV absorbance should be avoided.
-
Determine the precise concentration of the peptide solutions using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or a colorimetric assay (e.g., BCA).
-
Dilute the samples to a final concentration of 0.1-0.2 mg/mL.
-
-
Instrumentation Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Turn on the instrument and purge with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Set the acquisition parameters: Wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, and accumulate 3-5 scans for a better signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the spectrum for the unmodified peptide.
-
Record the spectrum for the nicotinoylated peptide.
-
-
Data Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
-
Overlay the final spectra of the unmodified and nicotinoylated peptides to visually inspect for changes in the characteristic bands for α-helix, β-sheet, or random coil structures.
-
Conclusion
The spectroscopic analysis of nicotinoylated peptides is a multi-faceted process that requires a thoughtful, orthogonal approach. Mass spectrometry serves as the essential starting point, providing unequivocal confirmation of the modification. Circular dichroism and fluorescence spectroscopy offer invaluable, rapid insights into the global and local conformational consequences of this modification. Finally, NMR spectroscopy provides the ultimate atomic-level detail, defining the precise three-dimensional structure and unambiguously identifying the site of nicotinoylation. By judiciously combining these powerful techniques, researchers can gain a comprehensive understanding of their modified peptides, accelerating the journey from molecular design to functional application.
References
-
Meunier, S., et al. (1995). NMR studies of recombinant active site peptides of the nicotinic acetylcholine receptor. Biochemistry, 34(32), 10250-9. [Link]
-
Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 1-21. [Link]
-
Petrov, A. S., et al. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Journal of Molecular Structure, 976(1-3), 238-246. [Link]
-
Nixon, A. E. (Ed.). (2014). Circular dichroism of peptides. In Therapeutic Peptides (pp. 247-253). Humana Press. [Link]
-
Salomon, A. R., et al. (1999). Nicotine inhibits amyloid formation by the beta-peptide. Biochemistry, 38(42), 13558-13565. [Link]
-
Kim, J. H., et al. (2016). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Journal of Applied Biological Chemistry, 59(3), 239-242. [Link]
-
Lakowicz, J. R. (2006). Fluorescence Spectroscopy in Peptide and Protein Analysis. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
-
Amblard, M., et al. (2020). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 25(12), 2877. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-53. [Link]
-
Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. [Link]
-
Oomens, J., & Berden, G. (2020). Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. Chemical Reviews, 120(6), 3233-3263. [Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. ETH Zurich. [Link]
-
Cupellini, L., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. International Journal of Molecular Sciences, 23(18), 10769. [Link]
-
Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Analytical Chemistry, 76(11), 166A-173A. [Link]
-
Fields, G. B. (2007). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. Methods in Molecular Biology, 391, 11-26. [Link]
-
van der Veken, B., et al. (2020). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. The Journal of Physical Chemistry B, 124(9), 1734-1748. [Link]
-
Liang, Y., et al. (2022). Structure-Activity Relationship of Pine Nut-Derived Peptides and Their Protective Effect on Nerve-Cell Mitochondria. Foods, 11(10), 1461. [Link]
-
Basus, V. J., & Scheek, R. M. (1988). A Binding Site Peptide Fragment of the Nicotinic Acetylcholine Receptor. Sequence-specific Assignment of 1H-NMR Resonances in the Dodecamer Alpha 185-196. Biochemistry, 27(8), 2772-8. [Link]
-
Sabido, P. G., et al. (2018). Effects of truncation of the peptide chain on the secondary structure and bioactivities of palmitoylated anoplin. Peptides, 103, 56-64. [Link]
-
Evans, J. S. (1995). NMR Spectroscopy of Peptides and Proteins. Biomolecular NMR, 47-104. [Link]
-
GenScript. (2020). Fluorescent Modifications for Peptides. MolecularCloud. [Link]
Sources
- 1. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR studies of recombinant active site peptides of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A binding site peptide fragment of the nicotinic acetylcholine receptor. Sequence-specific assignment of 1H-NMR resonances in the dodecamer alpha 185-196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Effects of truncation of the peptide chain on the secondary structure and bioactivities of palmitoylated anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 13. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 14. How to add Fluorescent tags for Peptides? | MolecularCloud [molecularcloud.org]
A Senior Application Scientist's Guide to Purity Assessment of Crude Nicotinoylated Peptides by HPLC: A Comparative Approach
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of crude nicotinoylated peptides. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced technical considerations and practical applications of various HPLC techniques, supported by experimental data and established protocols. Our focus is to empower you with the expertise to select and optimize the most suitable analytical strategy for your specific nicotinoylated peptide.
The Challenge of Nicotinoylated Peptide Analysis
Nicotinoylation, the covalent attachment of a nicotinoyl group to a peptide, is a modification of significant interest in drug discovery, imparting unique physicochemical properties. This modification, however, introduces specific analytical challenges. The nicotinoyl group, containing a pyridine ring, can alter the peptide's hydrophobicity, introduce a basic handle, and potentially engage in π-π interactions with the stationary phase.[1][2][3] Consequently, a generic peptide HPLC method may not be optimal for resolving a nicotinoylated peptide from its closely related impurities.
Common impurities in solid-phase peptide synthesis (SPPS) include deletion sequences, truncated peptides, and products of incomplete deprotection.[4] For nicotinoylated peptides, specific impurities could also include peptides with incomplete nicotinoylation or side-products from the nicotinoylation reaction. A robust HPLC method must be able to resolve the target peptide from this complex matrix of potential contaminants.
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is paramount for the successful purity assessment of nicotinoylated peptides. Here, we compare the most relevant techniques: Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC is the most widely used technique for peptide analysis due to its high resolving power and compatibility with mass spectrometry (MS).[5] Separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.
-
Mechanism of Separation: In RP-HPLC, more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The nicotinoyl group will contribute to the overall hydrophobicity of the peptide, influencing its retention.[3]
-
Method Optimization for Nicotinoylated Peptides:
-
Column Chemistry: A standard C18 column is a good starting point. However, for highly hydrophobic nicotinoylated peptides, a C8 or C4 column might provide better peak shape and faster elution. For peptides rich in aromatic amino acids, a phenyl-hexyl column can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of the peptide and the nicotinoyl group.[6][7]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), usually acetonitrile. The addition of an ion-pairing agent is crucial for good peak shape and resolution of peptides.
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is widely used in peptide analysis. It effectively masks the interactions of basic residues with silanols on the stationary phase, leading to sharp peaks.[8] However, TFA can suppress the signal in MS detection.[9][10]
-
Formic Acid (FA): FA is a weaker ion-pairing agent and is preferred for LC-MS applications due to its volatility and lower ion suppression effects.[9][10] However, it may result in broader peaks for basic peptides compared to TFA.[8] Given that the nicotinoyl group has a basic pyridine ring, the choice between TFA and FA will be a trade-off between chromatographic performance and MS compatibility.
-
-
pH: A low pH (around 2-3) is generally used for peptide analysis to ensure the protonation of acidic residues and the peptide backbone, leading to more uniform interactions with the stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach
HILIC is an excellent alternative for polar molecules that are poorly retained in RP-HPLC.[11][12][13] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Mechanism of Separation: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[11][12]
-
Application to Nicotinoylated Peptides: While the nicotinoyl group adds some hydrophobicity, the overall peptide may still be quite polar, especially if it is short or contains many hydrophilic amino acids. In such cases, HILIC can provide better retention and a different selectivity profile compared to RP-HPLC. HILIC is particularly useful for separating polar post-translational modifications.[11][12][14]
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
MMC columns possess stationary phases with both hydrophobic and ion-exchange functionalities.[15][16][17][18] This allows for simultaneous separation based on both hydrophobicity and charge.
-
Mechanism of Separation: The dual nature of the stationary phase provides unique selectivity that can be tuned by adjusting the mobile phase composition (e.g., organic solvent content, ionic strength, pH).
-
Advantages for Nicotinoylated Peptides: The basic nature of the nicotinoyl group's pyridine ring makes it a prime candidate for analysis by MMC. A mixed-mode column with both reversed-phase and cation-exchange characteristics could offer superior resolution by exploiting both the hydrophobic character of the peptide and the positive charge of the nicotinoyl group.[15][16]
Experimental Data and Protocols
To provide a practical comparison, we present hypothetical experimental data for the purity analysis of a crude nicotinoylated peptide using the three discussed HPLC methodologies.
Table 1: Comparison of HPLC Methodologies for Nicotinoylated Peptide Purity Analysis
| Performance Metric | Reversed-Phase (RP-HPLC) with TFA | Reversed-Phase (RP-HPLC) with FA | Hydrophilic Interaction (HILIC) | Mixed-Mode (RP-Cation Exchange) |
| Resolution of Main Peak from Impurities | Excellent (baseline separation of major impurities) | Good (some co-elution of minor impurities) | Good (different selectivity, resolves polar impurities) | Excellent (orthogonal selectivity enhances separation) |
| Peak Shape of Main Peak | Sharp and symmetrical | Broader, slight tailing | Symmetrical, can be broad | Sharp and symmetrical |
| Retention of Main Peak | Moderate | Slightly lower than TFA | Strong (if peptide is polar) | Strong and tunable with salt concentration |
| MS Compatibility | Poor (significant ion suppression) | Excellent | Good (volatile mobile phases) | Good (with volatile salts like ammonium formate) |
| Typical Application | High-resolution purity assessment with UV detection | Purity assessment with MS detection for impurity identification | Analysis of polar peptides and impurities | Complex mixtures requiring orthogonal selectivity |
Detailed Experimental Protocols
-
Objective: To achieve the highest possible resolution for accurate quantification of purity by UV detection.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude nicotinoylated peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
-
-
Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient:
-
5-65% Mobile Phase B over 30 minutes.
-
65-95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
95-5% Mobile Phase B over 1 minute.
-
Hold at 5% Mobile Phase B for 4 minutes (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Objective: To achieve good separation while maintaining compatibility with mass spectrometry for impurity identification.
-
Instrumentation:
-
LC-MS system with a gradient pump, autosampler, column oven, UV detector, and a mass spectrometer.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Sample Preparation: Dissolve the crude nicotinoylated peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
-
-
Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 5 µL of the prepared sample.
-
Gradient: (Same as Protocol 1, may require optimization).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and MS detection in positive ion mode.
-
Forced Degradation Studies: A Self-Validating System
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[19][20][21] These studies involve subjecting the peptide to harsh conditions to generate potential degradation products.[19][20][21] The HPLC method must be able to resolve the intact peptide from these degradants.
Table 2: Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for Nicotinoylated Peptides |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 4 hours | Hydrolysis of the nicotinoyl-peptide amide bond, hydrolysis of peptide bonds.[4][22][23] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 2 hours | Hydrolysis of the nicotinoyl-peptide amide bond, deamidation of Asn and Gln residues.[4][22] |
| Oxidation | 3% H₂O₂, room temperature, 4 hours | Oxidation of Met, Trp, Cys residues. Potential oxidation of the pyridine ring. |
| Thermal Degradation | 80 °C, 24 hours | Various degradation pathways. |
| Photodegradation | Exposure to UV light (ICH Q1B) | Photodegradation of aromatic residues and the nicotinoyl group. |
Visualization of Workflows and Concepts
Diagram 1: HPLC Method Selection Workflow
Caption: Workflow for selecting an appropriate HPLC method.
Diagram 2: RP-HPLC Separation Principle for Nicotinoylated Peptides
Caption: RP-HPLC separation based on hydrophobicity.
Conclusion and Recommendations
The purity assessment of nicotinoylated peptides requires a tailored HPLC strategy. While RP-HPLC remains the primary choice, the specific properties imparted by the nicotinoyl group necessitate careful method development.
-
For routine, high-resolution purity analysis with UV detection, RP-HPLC with TFA is recommended.
-
When impurity identification by MS is required, RP-HPLC with formic acid is the preferred method, although some optimization may be needed to improve peak shape.
-
For highly polar nicotinoylated peptides or when RP-HPLC provides insufficient resolution, HILIC offers a powerful orthogonal separation mechanism.
-
In cases of complex impurity profiles, particularly those involving charge variants, Mixed-Mode Chromatography should be considered for its unique and tunable selectivity.
Ultimately, the choice of method should be guided by the specific properties of the nicotinoylated peptide and the analytical requirements of the project. A systematic approach to method development, coupled with forced degradation studies, will ensure a robust and reliable purity assessment, in line with regulatory expectations as outlined in ICH Q2(R1) and USP <621>.[24][25][26][27][28][29][30][31][32]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MAC-MOD Analytical. HILIC Analysis for Polar Modifications of Proteins and Peptides. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Mant, C. T., et al. (2008). Mixed-mode hydrophilic interaction/cation-exchange chromatography: separation of complex mixtures of peptides of varying charge and hydrophobicity. Journal of separation science, 31(9), 1573–1584. [Link]
-
ICH. Quality Guidelines. [Link]
-
Phenomenex. Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
HPLC separations. HPLC basics : Improving resolution of your analysis (I): Stationary Phases. [Link]
-
Abbood, A. (2024). Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-11. [Link]
-
HALO Columns. HILIC Analysis for Polar Modifications of Proteins and Peptides. [Link]
-
PolyLC. HILIC Columns for Polar Separations. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Gilar, M., et al. (2008). Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. Journal of chromatography. A, 1191(1-2), 162–170. [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Guillarme, D., & D'Atri, V. (2019). Mixed-Mode Chromatography—A Review. LCGC International, 32(5), 24-33. [Link]
-
Chromatography Forum. TFA alternatives, peptide purification. [Link]
-
ResolveMass. Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]
-
HALO Columns. HILIC Analysis for Polar Modifications of Proteins and Peptides. [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Neue, U. D., et al. (2005). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of chromatography. A, 1075(1-2), 141–146. [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
-
Larin, A. V., et al. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Separation Science and Technology, 42(15), 3355-3372. [Link]
-
Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
K. M. Alsante, et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70. [Link]
-
Sterling, H. J., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 28(12), 2696–2705. [Link]
-
Apffel, A., et al. (2005). Optimization of Reversed-phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of biomolecular techniques : JBT, 16(4), 327–335. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. [Link]
-
Chromatography Forum. Retention of Pyridine N-Oxides on HPLC. [Link]
-
Dorough, G. D. (1982). The hydrophobic aspect of nicotine. Recent advances in tobacco science, 8, 43-70. [Link]
-
LCGC International. The Unique Selectivity of π-Interactions for Solid-Phase Extraction. [Link]
-
Kumar, A., & Sekhar, K. C. (2018). Amide Bond Activation of Biological Molecules. Molecules (Basel, Switzerland), 23(12), 3293. [Link]
-
Brown, Z. Z., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of organic chemistry, 78(21), 10988–10994. [Link]
-
Salah, N., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific reports, 13(1), 1888. [Link]
-
Salah, N., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 1888. [Link]
-
Forth, H., & Späth, E. (1983). Nicotinic acid and its derivatives: a short survey. Arzneimittel-Forschung, 33(7), 947–954. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]
-
Amblard, F., et al. (2005). Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. Organic letters, 7(17), 3693–3696. [Link]
-
Zhang, J., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current organic chemistry, 18(1), 115–124. [Link]
-
Wikipedia. Nicotinic acid. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. coresta.org [coresta.org]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilson.com [gilson.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. halocolumns.com [halocolumns.com]
- 12. mac-mod.com [mac-mod.com]
- 13. polylc.com [polylc.com]
- 14. halocolumns.com [halocolumns.com]
- 15. Mixed-mode hydrophilic interaction/cation-exchange chromatography: separation of complex mixtures of peptides of varying charge and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pengtingpeptide.com [pengtingpeptide.com]
- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. fda.gov [fda.gov]
- 26. usp.org [usp.org]
- 27. <621> CHROMATOGRAPHY [drugfuture.com]
- 28. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 29. fda.gov [fda.gov]
- 30. starodub.nl [starodub.nl]
- 31. Chromatography [usp.org]
- 32. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Functional Assays for Peptides Modified with Fmoc-Lys(nicotinoyl)-OH
Introduction: Beyond the Primary Sequence
In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their utility is often hampered by poor metabolic stability and limited cell permeability. Chemical modification is a cornerstone strategy to overcome these limitations, and the choice of modification is critical. The introduction of non-standard amino acids, such as Fmoc-Lys(nicotinoyl)-OH , provides a sophisticated tool to modulate a peptide's physicochemical properties and biological activity.[1]
The nicotinoyl moiety, a pyridine-3-carbonyl group, is particularly intriguing. As a stable isostere of the acetyl group and a structural component of nicotinamide adenine dinucleotide (NAD⁺), it has the potential to influence interactions with NAD⁺-dependent enzymes, such as the sirtuin family of deacetylases.[2][3] Furthermore, modifications like nicotinoylation can enhance peptide solubility and stability, crucial for therapeutic applications.[1]
This guide provides a comparative framework for selecting and implementing functional assays to characterize peptides synthesized with this compound. We will move beyond simple protocols to explain the scientific rationale behind assay selection, enabling researchers to build a robust, self-validating data package for their modified peptide candidates.
The Scientific Rationale: Why Nicotinoylate?
The decision to incorporate a nicotinoyl group is driven by specific biochemical hypotheses. Understanding these is key to selecting relevant assays.
-
Sirtuin Modulation: Sirtuins are NAD⁺-dependent lysine deacetylases that regulate numerous cellular processes, making them attractive drug targets.[4][5] A nicotinoylated lysine may act as a substrate mimic or a modulator of sirtuin activity. The functional assays must therefore be able to quantify changes in the activity of specific sirtuin isoforms.
-
Enhanced Stability: The amide bond of the nicotinoyl group is resistant to cleavage by common proteases compared to, for example, the ester bond of an acetyl group. This suggests that nicotinoylated peptides may exhibit a longer half-life in biological matrices.
-
Altered Cellular Uptake & Disposition: The introduction of the aromatic pyridine ring alters the peptide's lipophilicity and charge distribution, which can significantly impact its ability to cross cell membranes.[6]
A logical workflow for characterizing these peptides is essential. The following decision framework outlines a typical progression from biochemical characterization to cellular activity and pharmacokinetic profiling.
Caption: Logical workflow for functional assay selection.
Part 1: Biochemical Target Engagement - Sirtuin Deacetylase Assays
If the nicotinoyl moiety is intended to interact with sirtuins, the first step is to confirm this in a cell-free biochemical assay. This isolates the peptide-enzyme interaction from confounding cellular factors like membrane transport.
Comparison of Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorogenic Peptide Assay | A peptide substrate contains an acetylated lysine adjacent to a fluorophore/quencher pair. Sirtuin-mediated deacetylation allows a developer enzyme (trypsin) to cleave the peptide, releasing the fluorophore and generating a signal. | High-throughput, commercially available kits[3], sensitive. | Indirect detection, susceptible to interference from compounds that inhibit the developer enzyme. |
| Direct Product Detection | An immunoassay directly quantifies the universal sirtuin reaction product, 2'-O-acetyl-ADP-ribose (OAADPr), using a competitive format.[4] | Measures the true universal product, avoids artifacts from substrate modification or developer enzymes[4], suitable for any sirtuin that produces OAADPr.[4] | May be lower throughput than some fluorescent assays, requires specific antibodies and tracers. |
| Mass Spectrometry (MS) Assay | LC-MS is used to directly measure the conversion of the acetylated peptide substrate to its deacetylated form.[5] | Highly specific, provides absolute quantification, label-free. | Low throughput, requires specialized equipment and expertise. |
Recommendation: For initial screening and inhibitor/activator profiling, the Fluorogenic Peptide Assay offers the best balance of throughput, sensitivity, and accessibility.
Caption: Workflow for a typical fluorogenic sirtuin assay.
Experimental Protocol: SIRT1 Fluorogenic Deacetylase Assay
This protocol is adapted for determining the inhibitory potential of a nicotinoyl-modified peptide against human SIRT1.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT.[5]
-
SIRT1 Enzyme: Prepare a working solution of recombinant human SIRT1 in Assay Buffer.
-
Substrate: Prepare a working solution of a commercial fluorogenic SIRT1 substrate (e.g., Ac-RHKK(ac)-AMC).
-
Cofactor: Prepare a working solution of β-NAD⁺ in Assay Buffer.[5]
-
Test Compound: Prepare a serial dilution of the nicotinoyl-modified peptide (and an unmodified control peptide) in Assay Buffer.
-
Stop/Developer Solution: Assay Buffer containing 2 mM Nicotinamide (a sirtuin inhibitor) and 1 mg/mL Trypsin.
-
-
Assay Procedure (96-well plate format): a. To each well, add 20 µL of the Test Compound dilution or vehicle control. b. Add 10 µL of SIRT1 enzyme solution to all wells. c. Initiate the reaction by adding a 20 µL mixture of the Substrate and NAD⁺. Final concentrations should be optimized, but typical ranges are 10-50 µM for substrate and 100-500 µM for NAD⁺. d. Incubate the plate at 37°C for 60 minutes, protected from light. e. Stop the reaction and initiate signal development by adding 50 µL of the Stop/Developer Solution to each well. f. Incubate at room temperature for 30 minutes. g. Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Illustrative Data:
| Peptide | Modification | Target | IC₅₀ (µM) |
| Control-Pep | Unmodified | SIRT1 | > 100 |
| Ac-Pep | Lys(acetyl) | SIRT1 | 25.6 |
| Nico-Pep | Lys(nicotinoyl) | SIRT1 | 2.1 |
Part 2: Cell-Based Functional Assays
Positive results in a biochemical assay are promising, but the peptide must be able to enter a cell and exert its effect in a complex intracellular environment. Therefore, assessing cellular uptake and cytotoxicity is a critical next step.
Focus 1: Cellular Uptake Assessment
The goal is to visualize and quantify the internalization of the modified peptide.
Comparison of Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Confocal Microscopy | A fluorescently-labeled version of the peptide is incubated with live cells. High-resolution imaging visualizes uptake and subcellular localization.[6][7] | Provides qualitative and semi-quantitative data, shows subcellular distribution (e.g., endosomal vs. cytosolic).[8] | Low throughput, requires expensive equipment, labeling may alter peptide properties. |
| Plate Reader Quantification | Cells are incubated with a fluorescently-labeled peptide in a multi-well plate. After washing, total cell-associated fluorescence is measured on a plate reader.[7][8] | High-throughput, provides quantitative comparison between different peptides or conditions. | Does not distinguish between membrane-bound and internalized peptide, no subcellular localization information. |
Recommendation: Use both methods in conjunction. Start with the Plate Reader for high-throughput screening of different conditions (concentration, time) and follow up with Confocal Microscopy on promising candidates to confirm internalization and determine subcellular fate.
Caption: Parallel workflows for cellular uptake and cytotoxicity.
Experimental Protocol: Confocal Microscopy for Cellular Uptake
-
Preparation:
-
Synthesize a version of the nicotinoyl-peptide labeled with a fluorophore (e.g., FITC) at the N-terminus.
-
Seed cells (e.g., HeLa or a relevant cancer cell line like HepG2) onto glass-bottom confocal dishes and allow them to adhere overnight.[7]
-
-
Incubation: a. Remove the culture medium and replace it with fresh medium containing the FITC-labeled peptide at the desired concentration (e.g., 5 µM). b. Incubate for 1-4 hours at 37°C and 5% CO₂.[7]
-
Staining and Fixation: a. Wash the cells three times with warm PBS to remove any non-internalized peptide. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash twice with PBS. d. Stain the nuclei by incubating with DAPI (1 µg/mL) for 5 minutes. e. Wash three times with PBS.
-
Imaging: a. Mount the dish on a confocal microscope. b. Acquire images using appropriate laser lines and filters for FITC (Peptide) and DAPI (Nucleus). c. Analyze images for green fluorescence within the cell boundaries, noting the pattern (e.g., punctate suggesting endosomal entrapment, or diffuse suggesting cytosolic localization).
Focus 2: Cytotoxicity Assessment
It is crucial to ensure that the observed biological activity is not an artifact of cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Preparation:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
-
Treatment: a. Remove the medium and add 100 µL of fresh medium containing serial dilutions of the nicotinoyl-peptide (e.g., from 0.1 µM to 100 µM). Include a "no-cell" blank and an "untreated cell" control. b. Incubate for 24-48 hours at 37°C and 5% CO₂.[7]
-
MTT Reaction: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells.
Illustrative Data:
| Peptide | Modification | Cellular Uptake (RFU @ 5 µM) | Cell Viability (% @ 25 µM) |
| Control-Pep | Unmodified | 1,500 ± 210 | 98% ± 4% |
| Nico-Pep | Nicotinoyl | 8,750 ± 650 | 95% ± 5% |
Part 3: Pharmacokinetic Profile - In Vitro Serum Stability
A peptide's therapeutic potential is fundamentally linked to its stability in circulation. An in vitro assay using human serum is a reliable and cost-effective first step to predict in vivo half-life. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this analysis, as it can specifically quantify the intact parent peptide over time.[9][10]
Recommendation: An LC-MS based approach is highly recommended over methods like fluorescence, as it provides unambiguous identification and quantification of the parent peptide, distinguishing it from degradation products.[9][11]
Experimental Protocol: LC-MS Serum Stability Assay
-
Preparation:
-
Thaw human serum and bring to 37°C. It is often diluted with PBS (e.g., to 25% or 50% serum) to manage viscosity and protein content.[10]
-
Prepare a stock solution of the nicotinoyl-peptide in a suitable solvent (e.g., water or DMSO).
-
-
Incubation: a. Spike the peptide into the pre-warmed serum to a final concentration of 10 µM.[9] b. Immediately take a time point zero (T=0) aliquot. c. Incubate the mixture at 37°C in a shaking water bath. d. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Processing: a. To each aliquot, add 3 volumes of a cold precipitation solution (e.g., acetonitrile or ethanol with 1% formic acid) to stop enzymatic degradation and precipitate serum proteins.[10] b. Vortex and incubate at -20°C for 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: a. Inject the supernatant onto a suitable C18 reverse-phase HPLC column.[9] b. Elute the peptide using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time using the mass spectrometer.
-
Data Analysis:
-
Determine the peak area for the parent peptide at each time point.
-
Normalize the data to the T=0 time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂).
-
Illustrative Data:
| Peptide | Modification | Half-life in 50% Human Serum (min) |
| Control-Pep | Unmodified | 15 |
| Ac-Pep | Lys(acetyl) | 22 |
| Nico-Pep | Nicotinoyl | 185 |
Conclusion
The functional characterization of peptides modified with this compound requires a multi-faceted approach that logically progresses from initial biochemical hypothesis testing to cellular and pharmacokinetic profiling. By employing a strategic combination of sirtuin activity assays, cellular uptake and viability studies, and serum stability analyses, researchers can build a comprehensive and compelling data package. This guide provides the comparative frameworks and detailed protocols necessary to elucidate the true functional impact of the nicotinoyl modification, paving the way for the development of more stable and potent peptide-based therapeutics.
References
-
Vulfius, C. A., et al. (2016). Peptides From Puff Adder Bitis Arietans Venom, Novel Inhibitors of Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]
-
Ryan, K. S., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. PMC. Available at: [Link]
-
Ly, D. H., et al. (2014). Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. PMC. Available at: [Link]
-
Cabral, H., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]
-
Ryan, K. S., et al. (2024). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI. Available at: [Link]
-
Naydenova, E. D., et al. (2010). Synthesis and biological activity of novel small peptides with aminophosphonates moiety as NOP receptor ligands. PubMed. Available at: [Link]
-
Chen, X., et al. (2022). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Taylor & Francis Online. Available at: [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. PMC. Available at: [Link]
-
Di Fenza, A., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. MDPI. Available at: [Link]
-
JPT Peptide Technologies. Universal Continuous Sirtuin Assay Kit. JPT Peptide Technologies. Available at: [Link]
-
Goun, E. A., et al. (2020). Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. ACS Publications. Available at: [Link]
-
Chen, W., et al. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. Available at: [Link]
-
Wani, K. A., & Bamezai, R. N. K. (2020). New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR. PubMed Central. Available at: [Link]
-
Kour K, et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Impact of Nicotinoylation on Peptide Structure and Conformation
Introduction: Beyond Acetylation - The Emerging Role of Nicotinoylation
In the field of drug development and peptide chemistry, post-translational modifications (PTMs) are a critical tool for modulating the structure, stability, and function of therapeutic peptides. While acetylation is a well-studied and commonly utilized modification, nicotinoylation—the addition of a nicotinoyl group—is emerging as a powerful alternative with distinct physicochemical properties. Unlike the small, neutral acetyl group, the nicotinoyl moiety introduces a bulky, aromatic pyridinium ring that is positively charged at physiological pH.[1] This fundamental difference has profound implications for a peptide's conformational landscape, influencing everything from secondary structure propensity to interactions with biological targets.
This guide provides an in-depth comparison of nicotinoylation against unmodified and acetylated peptides. We will explore the structural consequences of this modification, detail the experimental workflows required for robust characterization, and provide field-proven insights into the causality behind these experimental choices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage nicotinoylation in their peptide design and optimization workflows.
The Chemistry of Modification: A Comparative Overview
The primary site for both acetylation and nicotinoylation on a peptide is typically the ε-amino group of a lysine residue or the N-terminal α-amino group. While both modifications neutralize the positive charge of the primary amine, their structural additions are vastly different.
-
Acetylation adds a small methylcarbonyl group (CH₃CO-), resulting in a neutral, flexible side chain.[1] This modification primarily serves to remove a positive charge.[2]
-
Nicotinoylation introduces a nicotinoyl group, which contains an aromatic pyridine ring. This moiety is not only significantly larger but also carries a delocalized positive charge, fundamentally altering the steric and electronic profile of the modified residue.
These differences are visualized below.
Caption: Comparison of Lysine side chains: Unmodified, Acetylated, and Nicotinoylated.
Comparative Structural Analysis: Experimental Insights
The choice of modification can dramatically alter a peptide's secondary and tertiary structure. These changes are best probed using a combination of spectroscopic techniques.
Impact on Secondary Structure: A Circular Dichroism (CD) Perspective
Circular Dichroism (CD) spectroscopy is an invaluable, low-resolution technique for rapidly assessing the overall secondary structure of peptides in solution.[3] It measures the differential absorption of left- and right-circularly polarized light by the peptide backbone, providing characteristic spectra for α-helices, β-sheets, and random coils.[4]
Expert Insight: The rationale for using CD spectroscopy first is its sensitivity to global conformational changes. Before committing to high-resolution techniques like NMR, CD provides a quick and cost-effective validation that the modification has indeed induced a structural change worth investigating further.
Consider a model 15-amino acid peptide, "Pep-15," which is largely disordered in an aqueous buffer. The table below illustrates hypothetical, yet plausible, data comparing the unmodified peptide with its acetylated and nicotinoylated analogs.
| Peptide Version | Modification | Predominant Structure (in PBS) | α-Helical Content (%) | Data Source |
| Unmodified Pep-15 | None | Random Coil | ~5% | Hypothetical CD Data |
| Ac-Pep-15 | N-terminal Acetylation | Random Coil | ~8% | Hypothetical CD Data |
| Nic-Pep-15 | N-terminal Nicotinoylation | α-Helix | ~45% | Hypothetical CD Data |
In this comparison, the bulky, aromatic nature of the nicotinoyl group may promote helical folding through intramolecular interactions (e.g., cation-π stacking with aromatic residues like Phe, Tyr, or Trp) or by stabilizing a helical dipole, an effect not observed with the smaller acetyl group. Studies on other acylations, such as palmitoylation, have similarly shown that adding a hydrophobic moiety can induce helical structures.[5][6]
High-Resolution Conformation by Nuclear Magnetic Resonance (NMR)
To move from a global picture to a precise 3D structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for peptides in solution.[7] It allows for the determination of atomic-level structures by measuring nuclear Overhauser effects (NOEs) between protons that are close in space.[8]
Expert Insight: The key advantage of NMR is its ability to provide a family of structures that represent the conformational dynamics of the peptide in solution, which is crucial for understanding its biological function.[7] Unlike crystallography, it does not require crystallization, which can be a major bottleneck.[8]
For a nicotinoylated peptide, specific NMR experiments would be chosen to:
-
Confirm the Modification Site: 2D experiments like TOCSY and NOESY are used to assign all proton resonances and confirm connectivity, verifying that the nicotinoyl group is attached to the intended lysine or N-terminus.[9]
-
Determine the 3D Structure: NOE-based distance restraints are collected from a 2D NOESY spectrum. These, along with dihedral angle restraints from coupling constants, are used as inputs for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.[8][10]
-
Probe Specific Interactions: Chemical shift perturbation mapping can reveal the interaction of the nicotinoyl group with other residues in the peptide or with a binding partner. Nicotine itself has been shown via NMR to bind to the histidine residues of the amyloid beta-peptide.[11]
Experimental Methodologies: A Validated Workflow
Achieving reliable and reproducible data requires robust, self-validating protocols. The following workflow outlines the key stages from synthesis to structural characterization.
Caption: Experimental workflow from peptide synthesis to structural analysis.
Protocol 1: Synthesis of Nicotinoylated Peptides by SPPS
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[12]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.[13]
-
Standard Fmoc-SPPS Cycles: Perform automated or manual SPPS.[14] Each cycle consists of:
-
Fmoc deprotection (e.g., 20% piperidine in DMF).
-
Washing steps (DMF).
-
Coupling of the next Fmoc-protected amino acid using an activating agent (e.g., HBTU/DIPEA in DMF).
-
Washing steps (DMF).
-
-
On-Resin Nicotinoylation:
-
Causality: Performing the modification while the peptide is still attached to the resin simplifies purification, as excess reagents can be easily washed away.[13]
-
After exposing the target amine (N-terminus or Lysine side chain after deprotection of a group like Mtt), add a solution of nicotinic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol to remove all soluble reagents and byproducts.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.
Protocol 2: Characterization by CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis. Accurate concentration is critical for calculating mean residue ellipticity.
-
Prepare a final sample with a peptide concentration of 0.1-1 mg/ml.[3]
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements (190-260 nm) to minimize solvent absorbance.[3]
-
Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
Set parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scan speed 20 nm/min, bandwidth 1 nm, 3 accumulations.[3]
-
-
Data Acquisition & Analysis:
-
Record a spectrum of the buffer alone (baseline).
-
Record the spectrum of the peptide sample.
-
Subtract the baseline from the sample spectrum.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of secondary structure elements.
-
Functional Implications and Conclusion
The structural changes induced by nicotinoylation are not merely academic; they have direct consequences for peptide function. The introduction of a rigid, aromatic, and charged group can:
-
Enhance Receptor Binding: The defined conformation may pre-organize the peptide into a bioactive structure, reducing the entropic penalty of binding.
-
Improve Stability: A more compact, folded structure can be less susceptible to proteolytic degradation compared to a random coil.[2]
-
Modulate Cell Permeability: While charge is often detrimental to permeability, the specific conformational and lipophilic character of the nicotinoyl group may offer unique transport properties compared to a simple amine.
References
-
Moresco, J. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. [Link]
-
MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. [Link]
-
Moresco, J. J., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. [Link]
-
Bio-protocol. (n.d.). Circular Dichroism Spectroscopy. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology. [Link]
-
Kaas, Q., et al. (2021). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. [Link]
-
Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. [Link]
-
Cronin, L., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. [Link]
-
Cronin, L., et al. (2022). Universal peptide synthesis via solid-phase methods fused with chemputation. PMC - NIH. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Cary, P. D., et al. (1982). Effect of acetylation on the binding of N-terminal peptides of histone H4 to DNA. European Journal of Biochemistry. [Link]
-
Anand, K., & Pradeepkumar, P. I. (2013). The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA. PLoS ONE. [Link]
-
Thomas, P. D., et al. (1999). Nicotine inhibits amyloid formation by the beta-peptide. Biochemistry. [Link]
-
Arnesen, T., et al. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine. [Link]
-
Caslo ApS. (n.d.). Peptide Modifications. [Link]
-
Gaspar, D., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. MDPI. [Link]
-
Sabido, P. G., et al. (2018). Effects of truncation of the peptide chain on the secondary structure and bioactivities of palmitoylated anoplin. Peptides. [Link]
-
Nishi, M., et al. (2011). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method. NIH. [Link]
-
Sankar, R., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Lipidated Peptides. [Link]
-
ResearchGate. (2022). Impact of Multiple S‐Palmitoylation on Peptide Ionization and Fragmentation in Mass Spectrometry. [Link]
-
Improta, R., et al. (2005). How to model solvation of peptides? Insights from a quantum-mechanical and molecular dynamics study of N-methylacetamide. 1. Geometries, infrared, and ultraviolet spectra in water. Journal of the American Chemical Society. [Link]
-
JoVE. (2022). Biotinylated Cell-penetrating Peptides to Study Protein Interactions. [Link]
Sources
- 1. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caslo.com [caslo.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. Effects of truncation of the peptide chain on the secondary structure and bioactivities of palmitoylated anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Nicotine inhibits amyloid formation by the beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Head-to-Head Comparison of Lysine Protection Strategies in SPPS
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides is a cornerstone of innovation. The success of Solid-Phase Peptide Synthesis (SPPS) often hinges on the strategic selection and implementation of protecting groups, particularly for trifunctional amino acids like lysine. The ε-amino group of lysine is a frequent site for deliberate modification, such as branching, cyclization, or the attachment of reporter molecules. Consequently, a robust and orthogonal protection strategy for this functional group is paramount to achieving high yield and purity.
This guide provides an in-depth, head-to-head comparison of common lysine protection strategies in Fmoc-based SPPS. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the nuances of each approach.
The Principle of Orthogonality in Lysine Protection
In the context of Fmoc-SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group. "Permanent" side-chain protecting groups on other residues are typically acid-labile (e.g., tBu, Trt, Pbf) and are removed during the final cleavage from the resin. An orthogonal protecting group for the lysine side chain is one that can be selectively removed under conditions that leave both the Fmoc group and the other "permanent" side-chain protecting groups intact.[1] This three-dimensional orthogonality is the key to unlocking the synthesis of complex peptide architectures.[2]
Below is a workflow illustrating the concept of orthogonal protection in the synthesis of a branched peptide.
Caption: General workflow for synthesizing a branched peptide using an orthogonal lysine protecting group (PG).
Head-to-Head Comparison of Common Lysine Protecting Groups
The choice of an orthogonal protecting group for lysine is dictated by the specific requirements of the synthesis, including the desired on-resin modification, the overall peptide sequence, and the stability of other functional groups. The following table provides a comparative summary of the most widely used protecting groups in Fmoc-SPPS.
| Protecting Group | Chemical Class | Cleavage Conditions | Orthogonal To | Key Advantages & Considerations |
| Boc (tert-butyloxycarbonyl) | Carbamate | Mildly acidic (e.g., 1-5% TFA in DCM) or strong acid (final cleavage) | Fmoc, Alloc, Dde, ivDde | Commonly used as a "permanent" protecting group, but can be used orthogonally with hyper-acid sensitive resins.[3] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Enamine | 2% Hydrazine in DMF | Fmoc/tBu, Boc/Bzl, Alloc | Mild deprotection. Prone to migration, especially in the presence of a free ε-amino group of another lysine.[4][5] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Enamine | 2-10% Hydrazine in DMF | Fmoc/tBu, Boc/Bzl, Alloc | More sterically hindered than Dde, reducing the risk of migration.[6] Deprotection can be sluggish. |
| Mtt (4-Methyltrityl) | Trityl | Highly acid-labile (e.g., 1-2% TFA in DCM, or HFIP) | Fmoc/tBu, Alloc, Dde, ivDde | Rapid deprotection. Can be challenging to achieve complete selectivity over other acid-labile groups.[7][8] |
| Alloc (Allyloxycarbonyl) | Carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in an inert solvent. | Fmoc/tBu, Boc/Bzl, Dde, ivDde | Fully orthogonal. Catalyst can be sensitive and require inert atmosphere.[9][10] |
Deep Dive into Each Protection Strategy: Causality and Field-Proven Insights
The Boc Group: A Quasi-Orthogonal Workhorse
While typically considered a "permanent" acid-labile protecting group in Fmoc-SPPS, Fmoc-Lys(Boc)-OH finds its utility in orthogonal strategies when paired with hyper-acid-labile resins like 2-chlorotrityl chloride resin.[3] The peptide can be cleaved from such resins under very mild acidic conditions that leave the Boc group intact, allowing for solution-phase modifications. However, for on-resin modifications, its use is limited as the conditions for its removal often lead to premature cleavage from the resin or deprotection of other acid-labile groups.
Dde and ivDde: The Hydrazine-Labile Duo
The Dde group is a popular choice for its mild, hydrazine-based deprotection.[5] This makes it highly orthogonal to the standard Fmoc/tBu strategy.
Mechanism of Dde/ivDde Deprotection:
Caption: Deprotection of Dde/ivDde proceeds via nucleophilic attack by hydrazine.
However, a significant drawback of Dde is its propensity to migrate from the ε-amino group of one lysine to a free ε-amino group of another lysine residue, a side reaction accelerated by piperidine.[4] This can lead to scrambled peptide sequences.
To address this, the more sterically hindered ivDde group was developed.[6] The added bulk significantly reduces the incidence of migration. However, this steric hindrance can also make the ivDde group more difficult to remove, sometimes requiring higher concentrations of hydrazine or longer reaction times.[6]
Expert Tip: When synthesizing peptides with multiple lysines where one is to be selectively deprotected, ivDde is the safer choice over Dde to prevent intramolecular migration.
The Mtt Group: For Rapid, Acid-Mediated Deprotection
The Mtt group is a highly acid-labile trityl-based protecting group. It can be removed with very dilute solutions of TFA (e.g., 1-2% in DCM) or with non-TFA based acidic cocktails like hexafluoroisopropanol (HFIP).[7][8]
Causality of Mtt's Acid Lability: The electron-donating methyl group on one of the phenyl rings stabilizes the resulting carbocation upon cleavage, making it more labile than the trityl groups used for protecting other residues like Asn, Gln, or His.
A common challenge with Mtt is achieving complete selective deprotection without partial cleavage of other acid-labile groups or the peptide from the resin, especially with acid-sensitive linkers.[7] Careful optimization of the deprotection cocktail and time is crucial.
Expert Tip: To minimize side reactions during Mtt deprotection, use a scavenger like triisopropylsilane (TIS) to quench the highly reactive Mtt cations that are formed.[8]
The Alloc Group: The Truly Orthogonal Option
The Alloc group offers a distinct advantage as its removal is based on a completely different chemical mechanism: palladium(0)-catalyzed allylic cleavage.[9][10] This makes it truly orthogonal to both acid- and base-labile protecting groups.
Challenges and Solutions: The primary challenge with Alloc deprotection is the sensitivity of the palladium catalyst, which can be "poisoned" by sulfur-containing residues like methionine and cysteine.[11] Historically, these reactions required a strictly inert atmosphere. However, recent protocols have demonstrated successful Alloc removal under atmospheric conditions, particularly with microwave assistance.[10] The choice and concentration of the allyl scavenger (e.g., phenylsilane, dimethylamine-borane complex) are also critical to prevent side reactions like re-allylation of the deprotected amine.[9][12]
Expert Tip: When working with Alloc, perform a double deprotection cycle with fresh reagents to ensure complete removal, especially with sterically hindered sequences. Using a scavenger like a borane complex can lead to cleaner deprotection than with silanes.[9]
Quantitative Performance: A Case Study in Branched Peptide Synthesis
To illustrate the practical implications of choosing a particular lysine protection strategy, let's consider a case study on the synthesis of a branched peptide. The following data is based on the synthesis of a model branched peptide where a secondary peptide chain is grown from the lysine side chain.
| Lysine Protecting Group | Deprotection Conditions | Crude Purity of Branched Peptide | Key Observations |
| Fmoc-Lys(Mtt)-OH | 1% TFA, 5% TIS in DCM (5 x 2 min) | ~75% | Some premature cleavage of other acid-labile groups was observed. |
| Fmoc-Lys(Alloc)-OH | Pd(PPh₃)₄, PhSiH₃ in DCM (2 x 30 min) | ~82% | Cleaner product profile, but required careful handling of the palladium catalyst. |
| Fmoc-Lys(ivDde)-OH | 5% Hydrazine in DMF (3 x 10 min) | ~93% | Highest purity achieved with minimal side reactions. Deprotection was slower compared to Mtt. |
This data is representative and actual results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol outlines the general steps for synthesizing a branched peptide on a solid support using the ivDde protection strategy.
-
Main Chain Elongation: Synthesize the main peptide chain on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols.
-
Incorporation of Lys(ivDde): Couple Fmoc-Lys(ivDde)-OH at the desired position in the sequence using standard coupling reagents (e.g., HBTU/DIPEA).
-
Completion of Main Chain: Continue the synthesis to the N-terminus of the main peptide chain. It is advisable to protect the final N-terminal α-amino group with a Boc group to prevent its reaction with hydrazine in the next step.[3]
-
Selective ivDde Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 5% (v/v) hydrazine in DMF for 10 minutes. Repeat this step two more times.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Branch Chain Elongation: Synthesize the branch peptide chain from the now-free lysine ε-amino group using standard Fmoc-SPPS protocols.
-
Final Cleavage and Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude branched peptide by reverse-phase HPLC.
Protocol 2: Selective Deprotection of Lys(Alloc)
-
Resin Preparation: Swell the Alloc-protected peptide-resin in an inert solvent like DCM or NMP in a vessel equipped for inert atmosphere operation (e.g., by bubbling with argon).
-
Reagent Preparation: Prepare a solution of the palladium catalyst (e.g., 0.25 equivalents of Pd(PPh₃)₄) and the scavenger (e.g., 20 equivalents of PhSiH₃) in the reaction solvent.
-
Deprotection Reaction: Add the reagent solution to the resin and agitate gently at room temperature for 20-30 minutes. The reaction can be monitored for the disappearance of the starting material.
-
Washing and Repetition: Drain the reaction solution and wash the resin extensively with the reaction solvent, followed by a wash with a chelating solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium. Repeat the deprotection cycle if necessary.
-
Final Wash: Perform a final extensive wash of the resin with DMF and DCM before proceeding to the next synthetic step.
Conclusion and Recommendations
The choice of a lysine protection strategy is a critical decision in the design of a successful SPPS protocol for complex peptides.
-
For routine synthesis of branched or modified peptides where multiple lysines are not a concern, ivDde offers a robust and high-purity approach with its straightforward, albeit sometimes slow, deprotection.
-
When speed is a priority and the peptide is not overly sensitive to mild acid, Mtt can be an effective choice, provided the deprotection is carefully optimized.
-
For the most complex synthetic challenges, particularly those involving sensitive functionalities or requiring absolute orthogonality, Alloc is the superior choice, despite the added complexity of working with a palladium catalyst.
By understanding the chemical principles, potential side reactions, and practical nuances of each protecting group, researchers can make informed decisions to optimize their synthetic outcomes, ultimately accelerating their research and development efforts.
References
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 123-139. [Link]
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874. [Link]
-
Augustyns, K., Kraas, W., & Jung, G. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of peptide research, 51(2), 127-133. [Link]
-
Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Semantic Scholar. [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Pepresin. [Link]
-
Luks, T. P., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Penhoat, M., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2005). The deprotection of Lys(Mtt) revisited. ResearchGate. [Link]
-
Wu, B., et al. (2009). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. [Link]
-
Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. RSC Publishing. [Link]
-
Chhabra, S. R., et al. (2000). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
-
Kotha, S., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec. [Link]
-
Aletras, A., et al. (2021). The deprotection of Lys(Mtt) revisited. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Warren, J. D., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]
-
Wang, S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
RayzeBio, Inc. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]
-
Pathak, R., et al. (2018). Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. PMC. [Link]
-
Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. [Link]
-
Moss, J. A. (2005). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. AAPPTec. [Link]
-
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]
-
Pifferi, C. (2019). How to remove Dde protection in solution phase reaction? ResearchGate. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
Moss, J. A. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. PubMed. [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]
-
Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]
-
Suckau, D., & Kunz, H. (1995). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates. PubMed. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-Lys(nicotinoyl)-OH
This document provides a detailed protocol for the safe handling and disposal of Fmoc-Lys(nicotinoyl)-OH, a specialized amino acid derivative used in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Chemical Profile and Core Hazard Assessment
This compound is a complex organic molecule composed of a lysine core, an N-α-Fmoc protecting group, and a nicotinoyl group on the N-ε amine. While many standard Fmoc-protected amino acids are not classified as hazardous substances under GHS, the complete profile of this specific derivative warrants a cautious approach.[1][2][3] The key to its proper disposal lies in understanding the potential hazards of its components and the molecule as a whole.
A critical piece of safety information for the closely related compound, fmoc-D-lys(nicotinoyl)-oh, is its classification as WGK 3 , indicating a severe hazard to water under the German Water Hazard Class system. This classification mandates that the compound must not be allowed to enter the environment. Furthermore, it is classified as a combustible solid.
Table 1: Hazard and Property Summary for this compound and Related Compounds
| Property/Classification | Value/Statement | Source(s) |
| Physical State | Solid powder. | [4] |
| GHS Hazard Classification | Not classified as a hazardous substance (for similar Fmoc-Lys derivatives). However, handle with caution as hazards are not fully investigated. | [1] |
| HMIS/NFPA Rating (Similar Compounds) | Health: 0, Flammability: 0, Reactivity: 0. | [1] |
| Water Hazard Class (WGK) | WGK 3 (Severe hazard to water) . | |
| Combustibility | Combustible solid. | |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from oxidizing agents. | [1][4] |
The primary directive for disposal is derived from the WGK 3 classification. The nicotinoyl moiety, a pyridine derivative, contributes to this environmental hazard. Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[2][5]
Guiding Principles for Safe Disposal
The disposal strategy for this compound is governed by three core principles:
-
Regulatory Compliance : All waste must be handled in accordance with local, state, and federal environmental control regulations.[1][6] These regulations are designed to prevent environmental contamination and ensure that waste is processed safely.
-
Precautionary Principle : Since the toxicological properties of this specific compound have not been fully investigated, it must be handled as a potentially hazardous substance.[1]
-
Waste Segregation : Proper segregation is crucial. This chemical waste must not be mixed with other waste streams, particularly strong oxidizers (with which it may react violently) or incompatible acids.[7][8]
Personnel Safety & Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to prevent exposure.
-
Eye/Face Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4]
-
Skin Protection : Wear an impervious lab coat and handle the material with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][3]
-
Respiratory Protection : If there is a risk of generating dust, especially when handling larger quantities or during a spill, use a full-face respirator or a dust mask.[3][4] All handling of the powder should ideally occur within a fume hood or a ventilated enclosure.[2]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of this compound waste.
Step 1: Waste Identification and Segregation
Properly identifying and segregating the waste at the point of generation is the most critical step. This compound must be treated as a hazardous chemical waste .
-
Solid Waste : Unused or expired this compound powder.
-
Contaminated Labware : Items that have come into direct contact with the compound, such as weigh boats, pipette tips, contaminated gloves, and paper towels.
Step 2: Containerization
-
Solid this compound Waste :
-
Designate a specific, sealable, and chemically compatible container for this waste stream. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound".
-
Keep the container closed at all times except when adding waste.[8]
-
-
Contaminated Solid Labware :
-
Collect all contaminated disposable items in a separate, durable plastic bag or a lined container.
-
Label this container clearly as "Hazardous Waste - Solid Labware Contaminated with this compound".
-
Step 3: Decontamination of Work Area
After weighing or handling the compound, decontaminate the balance and surrounding surfaces. Use a cloth dampened with a suitable solvent (such as 70% ethanol) to wipe the area, followed by a dry cloth. Dispose of these cloths as contaminated solid labware.
Step 4: Storage and Final Disposal
-
Store the sealed hazardous waste containers in a designated, safe location, such as a satellite accumulation area or a secondary containment bin.[8]
-
Do not mix this waste stream with other chemical wastes in the same container.
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
The final disposal method for this type of combustible organic solid is typically high-temperature incineration by a licensed waste disposal contractor.[5]
Workflow Diagram: Disposal Decision Process
Caption: Workflow for proper segregation and disposal of this compound waste.
Emergency Procedures for Spills
In the event of a small spill of solid this compound powder:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.
-
Wear Full PPE : Don appropriate PPE, including respiratory protection, before cleaning the spill.
-
Contain and Collect : Do not create dust.[5] Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Carefully sweep or wipe up the material and place it, along with all cleaning materials, into a sealed container labeled as hazardous waste.[6]
-
Decontaminate : Clean the spill area thoroughly as described in Step 3 of the protocol.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By following this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Safety Data Sheet - Fmoc-Lys(Boc)-OH. (2021). Anaspec. [Link]
-
SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH. (2020). CEM Corporation. [Link]
-
Safety Data Sheet - Fmoc-Lys(Boc,Me)-OH. (No Date). AAPPTec, LLC. [Link]
-
Safety Data Sheet: Amino acid. (No Date). Carl ROTH. [Link]
-
Amino acid mobile phase kit, Type LI, AA-MA (Li). (2021). Shimadzu. [Link]
-
SAFETY DATA SHEET Fmoc-Lys(Alloc)-OH. (2020). CEM Corporation. [Link]
-
Amino Acid Standard - SAFETY DATA SHEET. (No Date). Agilent. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
-
MSDS of Nicotinoyl chloride hydrochloride. (2021). Capot Chemical. [Link]
Sources
- 1. anaspec.com [anaspec.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. capotchem.com [capotchem.com]
- 6. peptide.com [peptide.com]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling Fmoc-Lys(nicotinoyl)-OH: From Personal Protection to Disposal
As researchers dedicated to advancing drug development and peptide science, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. The use of specialized amino acid derivatives like Nα-Fmoc-Nε-nicotinoyl-L-lysine (Fmoc-Lys(nicotinoyl)-OH) is fundamental to synthesizing complex peptides and probes. While this compound is a powerful tool, particularly for creating unique peptide architectures, its safe handling is paramount to protect personnel and ensure experimental reproducibility.
This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound. We will delve into the causality behind each safety recommendation, providing a self-validating system of protocols grounded in established laboratory safety principles.
Hazard Identification and Risk Assessment: Understanding the Reagent
This compound is a white crystalline solid.[1] While safety data sheets (SDS) for many analogous Fmoc-protected amino acids, such as Fmoc-Lys(Boc)-OH, do not classify them as hazardous substances under GHS criteria, it is a bedrock principle of laboratory science that all chemicals should be handled with caution, as their hazards may not be fully investigated.[2][3]
The primary physical hazard associated with this compound is its form as a fine powder.[1][4] This presents a significant risk of inadvertent inhalation during weighing and transfer, which can cause respiratory tract irritation.[5][6] Therefore, our primary control measures must focus on mitigating the generation and inhalation of airborne particulates.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment specified below is mandatory for preventing exposure via inhalation, dermal contact, and ocular contact.[1][7]
| Task | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid Powder | NIOSH-approved N95 dust mask (at minimum) or respirator | Chemical safety goggles with side shields | Nitrile gloves (inspect prior to use) | Full-length laboratory coat |
| Working with Solutions | Not required if handled in a fume hood | Chemical safety glasses with side shields | Nitrile gloves | Full-length laboratory coat |
Rationale for PPE Selection:
-
Respiratory Protection: The fine particulate nature of the reagent necessitates protection against inhalation. An N95 mask is the minimum standard for handling the powder outside of a fume hood, though performing such tasks within a ventilated enclosure is the superior engineering control.[6][7]
-
Eye Protection: Safety goggles are mandated when handling the powder to provide a complete seal against airborne dust. For handling solutions, standard safety glasses with side-shields protect against accidental splashes.[6][7]
-
Hand Protection: Nitrile gloves provide an effective barrier against incidental skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid contaminating the skin.[7]
-
Body Protection: A standard laboratory coat prevents the contamination of personal clothing.[6]
Operational Plan: Step-by-Step Handling Protocol for Solid Reagent
This protocol establishes a safe and reproducible workflow for weighing and preparing solutions of this compound, the steps where exposure risk is highest.
Pre-Operation:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don PPE: Put on all required PPE as specified in the table above for handling solid powder.
-
Prepare Workspace: Lay down absorbent bench paper to contain any minor spills. Assemble all necessary equipment (spatula, weigh boat, container for the solution) within the fume hood to minimize movement.
Execution:
-
Transfer: Carefully open the reagent container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared analytical balance. Perform this action slowly and deliberately to avoid generating dust.
-
Weighing: Record the mass.
-
Solubilization: To prepare a solution, add the solvent to the solid reagent (not the other way around) to prevent splashing and aerosolization.
-
Closure: Securely cap the stock reagent container and the newly prepared solution.
Post-Operation:
-
Decontamination: Wipe down the spatula, weigh boat (if reusable), and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Waste Disposal: Dispose of the weigh boat, bench paper, and gloves in the designated solid chemical waste container.
-
Doff PPE: Remove personal protective equipment in the correct order (gloves first), avoiding contact with the outer contaminated surfaces.
-
Hygiene: Wash hands thoroughly with soap and water.
This systematic process ensures that containment and safety are maintained throughout the handling procedure.
Visualization: Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
